DS20362725
Description
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol |
InChI |
InChI=1S/C19H22N2O2/c1-12-20-16-8-6-14(11-17(16)21(12)5)23-13-7-9-18(22)15(10-13)19(2,3)4/h6-11,22H,1-5H3 |
InChI Key |
LQWRSCHPPDJXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)OC3=CC(=C(C=C3)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-azide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Biotin-PEG4-azide, a heterobifunctional linker integral to modern bioconjugation, diagnostics, and targeted drug delivery. We will explore the core mechanism of action, experimental protocols, and the specific roles of its constituent functional groups.
Introduction: The Architecture of a Versatile Linker
Biotin-PEG4-azide is a sophisticated chemical tool designed for the precise and stable labeling of biomolecules.[1] Its structure is tripartite, consisting of a biotin (B1667282) moiety for high-affinity binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation via "click chemistry".[1][2] This unique combination of features makes it an indispensable reagent for attaching a biotin handle to a wide array of molecules and surfaces, facilitating detection, purification, and targeted delivery.[3][4]
Core Components and Their Functions
The efficacy of Biotin-PEG4-azide stems from the distinct properties of its three key components:
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This high-affinity binding is leveraged for robust detection, affinity purification of biotinylated molecules from complex mixtures, and immobilization onto streptavidin-coated surfaces for assays and diagnostics.[1]
-
PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a flexible, hydrophilic chain that confers several critical advantages.[1] It significantly increases the aqueous solubility of the entire conjugate, which is crucial for reactions in biological buffers.[2][4][5] Furthermore, it acts as a spacer arm, physically separating the biotin from the conjugated biomolecule, which minimizes steric hindrance and ensures that the biotin remains accessible for efficient binding to streptavidin.[1][2][4][5]
-
Azide (-N₃) Group: The azide functional group is the reactive handle of the molecule. It is largely inert to the functional groups typically found in biological systems, a property known as bioorthogonality.[1] This allows for highly specific chemical ligation to a complementary functional group (an alkyne) with minimal side reactions, even in complex environments like cell lysates or living cells.[1][6]
Mechanism of Action: The "Click Chemistry" Core
The primary mechanism of action for Biotin-PEG4-azide is its participation in click chemistry reactions. This term describes a class of reactions that are rapid, specific, and high-yielding.[6][7] The azide group enables conjugation through two main pathways.
The most common application of Biotin-PEG4-azide involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][8] In this reaction, the azide group undergoes a 1,3-dipolar cycloaddition with a terminal alkyne on a target molecule.[7][] The presence of a copper(I) catalyst is essential to accelerate the reaction and ensure the formation of a stable, covalent 1,2,3-triazole linkage.[1][2][] This reaction is highly efficient and can be performed in aqueous buffers over a wide pH range (4-12).[]
To circumvent the potential cytotoxicity of copper catalysts in living systems, a copper-free version of click chemistry was developed.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involves the reaction of the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][2][5][8] The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed efficiently without the need for a metal catalyst.[] This makes SPAAC an ideal method for labeling molecules in live cells or whole organisms.
Diagram of Click Chemistry Mechanisms
Caption: The dual mechanisms of Biotin-PEG4-azide conjugation via CuAAC and SPAAC pathways.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative properties of Biotin-PEG4-azide.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₆N₆O₆S | [10] |
| Molecular Weight | 488.6 g/mol | [10] |
| CAS Number | 1309649-57-7 | [10] |
| Purity | >95% (typically analyzed by HPLC) | [11] |
| Appearance | White to light yellow solid | [10] |
| Solubility | Soluble in DMSO, DMF | [10][11] |
| Storage Conditions | -20°C, desiccated | [2][8][11] |
| Linker Type | Non-cleavable | [2] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for both CuAAC and SPAAC reactions. Researchers should optimize ratios and reaction times for their specific biomolecules.
This protocol is adapted from methodologies used for conjugating biotin azides to alkyne-modified biomolecules.[12]
Reagents:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS).
-
Biotin-PEG4-azide.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 50 mM TCEP or Sodium Ascorbate in water).
-
Copper ligand stock solution (e.g., 1.7 mM TBTA in DMSO/t-butanol).
Procedure:
-
Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in a reaction buffer to a final concentration of 2-10 mg/mL.[13]
-
Prepare Biotin-PEG4-azide: Prepare a stock solution of Biotin-PEG4-azide (e.g., 10 mM in DMSO).[10]
-
Prepare Click Cocktail: Immediately before use, prepare a premix of the catalyst components. For a final reaction volume, combine the ligand, CuSO₄, and reducing agent. A common formulation results in final concentrations of 100 µM ligand, 1 mM CuSO₄, and 1 mM TCEP/Ascorbate.[12]
-
Initiate Reaction: Add the Biotin-PEG4-azide to the biomolecule solution (a 10:1 molar ratio of biotin-azide to protein is a good starting point).[13] Then, add the freshly prepared click cocktail to the biomolecule/azide mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[12]
-
Purification: Remove excess reagents and byproducts. For proteins, this can be achieved via dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or acetone (B3395972) precipitation.[12][13]
This protocol is for conjugating Biotin-PEG4-azide to molecules modified with a strained alkyne like DBCO.[14]
Reagents:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.5).
-
Biotin-PEG4-azide stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Prepare Biomolecule: Dissolve the DBCO-modified biomolecule in the reaction buffer.
-
Add Biotin-PEG4-azide: Add the Biotin-PEG4-azide stock solution to the biomolecule solution. A slight molar excess of the azide (e.g., 1.5 to 5 equivalents) is typically used.[14]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[14] The reaction can also be performed at 4°C overnight if the biomolecule is sensitive.
-
Purification: Purify the resulting biotinylated conjugate using standard methods as described in the CuAAC protocol (dialysis, chromatography) to remove unreacted Biotin-PEG4-azide.
Diagram of a General Experimental Workflow dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
// Nodes A [label="1. Prepare Reagents\n- Alkyne/DBCO-Biomolecule\n- Biotin-PEG4-Azide Stock\n- Catalyst Stocks (for CuAAC)"]; B [label="2. Initiate Reaction\nCombine biomolecule and\nBiotin-PEG4-Azide"]; C [label="Add Catalyst Cocktail\n(CuAAC Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="3. Incubate\n(Room Temperature, 1-4 hours)"]; E [label="4. Purify Conjugate\n(e.g., SEC, Dialysis)"]; F [label="5. Analysis & Downstream Use\n- SDS-PAGE / Mass Spec\n- Affinity Purification\n- Cell Imaging"];
// Edges A -> B; B -> C [style=dashed, label=" If CuAAC "]; B -> D [label=" If SPAAC "]; C -> D; D -> E; E -> F; }
References
- 1. chempep.com [chempep.com]
- 2. Biotin-PEG4-azide - Creative Biolabs [creative-biolabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 6. abpbio.com [abpbio.com]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Biotin-PEG4-Azide [baseclick.eu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
DS20362725 chemical structure and properties
Despite a comprehensive search across multiple chemical and patent databases, no publicly available information was found for the identifier "DS20362725." This suggests that "this compound" may be an internal research compound, a proprietary molecule not yet disclosed in the public domain, or a possible typographical error.
As a result, the requested in-depth technical guide or whitepaper on the chemical structure, properties, and biological activity of this compound cannot be provided at this time. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of foundational data for this specific molecule.
For researchers, scientists, and drug development professionals seeking information on a particular compound, it is crucial that the identifier be accurate and publicly registered. If "this compound" is a known internal identifier, accessing information would require direct contact with the originating institution or company.
Should "this compound" be a different identifier, or if more context becomes available, a renewed search may yield results. Without further details, a comprehensive technical guide cannot be generated.
The Cornerstone of Bioconjugation: A Technical Guide to Biotin-PEG4-Azide and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the ability to specifically and efficiently label biomolecules is paramount. This guide delves into the core principles of a powerful molecular tool, Biotin-PEG4-Azide, and its application in the revolutionary field of click chemistry. This heterobifunctional linker has become an indispensable reagent for researchers in drug development, diagnostics, and fundamental biological research, enabling the precise attachment of a biotin (B1667282) tag to a wide array of molecules.[1]
At its core, Biotin-PEG4-Azide combines three key functional components: a high-affinity biotin moiety for strong and specific binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance, and a highly reactive azide (B81097) group that serves as a bioorthogonal handle for click chemistry reactions.[1][2] This intelligent design allows for the robust and specific labeling of biomolecules in complex biological milieu.[1]
This technical guide will explore the two primary modalities of click chemistry where Biotin-PEG4-Azide is employed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will provide a detailed comparison of their mechanisms, quantitative performance metrics, and step-by-step experimental protocols for key applications.
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC is dictated by the specific experimental context, with each offering distinct advantages in terms of reaction kinetics, biocompatibility, and cost. The following table summarizes key quantitative parameters to aid in selecting the optimal click chemistry approach for your research needs.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[2] |
| Typical Reaction Time | 30 minutes to a few hours[2] | 1 to 12 hours (can be longer for less reactive alkynes)[2] |
| Typical Reactant Concentration | >10 µM[2] | Can be higher to achieve reasonable reaction times[2] |
| Yields | Near-quantitative[2][3] | Generally high, but can be lower than CuAAC[2] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[2][4] | Mixture of 1,4 and 1,5 regioisomers[2][5] |
| Biocompatibility | Limited by copper toxicity[2][5] | Excellent, widely used for in vivo applications[2] |
| Cost of Reagents | Generally less expensive (terminal alkynes, copper salts, ligands)[6] | Strained cyclooctynes can be significantly more expensive[6] |
Principles and Mechanisms
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7] This reaction proceeds rapidly under mild conditions, including in aqueous buffers, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][4] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2] The addition of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial to protect the copper(I) from oxidation and prevent the formation of reactive oxygen species that can damage biomolecules.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, also known as copper-free click chemistry, circumvents the cytotoxicity associated with the copper catalyst, making it ideal for applications in living cells and whole organisms.[2][8] This reaction relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to drive the cycloaddition with an azide.[8] The release of this ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously without the need for a catalyst.[8] While highly bioorthogonal, SPAAC typically exhibits slower reaction kinetics compared to CuAAC and can result in a mixture of regioisomers.[2][5]
Experimental Protocols
Protocol 1: Biotinylation of an Alkyne-Modified Protein using CuAAC
This protocol provides a general procedure for the biotinylation of a protein containing a terminal alkyne functionality using Biotin-PEG4-Azide via a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-Azide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification resin (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Biotin-PEG4-Azide in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 10-100 µM.
-
Add the Biotin-PEG4-Azide stock solution to the protein solution to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 250-1250 µM (a 5-fold molar excess over CuSO₄).
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM. Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted Biotin-PEG4-Azide and copper catalyst using size-exclusion chromatography, dialysis, or another suitable protein purification method.
-
-
Verification:
-
Confirm successful biotinylation via methods such as Western blot using streptavidin-HRP, mass spectrometry, or a gel-shift assay.
-
Protocol 2: Labeling of Azide-Modified Cell Surface Glycans using SPAAC
This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to express azide groups, using a DBCO-functionalized biotin probe in a copper-free click reaction. For this example, we will consider the reaction of Biotin-PEG4-Azide with a DBCO-functionalized molecule for subsequent detection, though the principle is the same for labeling azide-modified cells with a DBCO-biotin conjugate.
Materials:
-
Cells with azide-modified surface glycans (e.g., cultured with Ac₄ManNAz)
-
DBCO-functionalized biotin conjugate (e.g., DBCO-PEG4-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest the cells containing azide-modified surface glycans and wash them twice with ice-cold PBS to remove any residual media components.
-
Resuspend the cells in PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-functionalized biotin conjugate in DMSO or water.
-
Add the DBCO-biotin conjugate stock solution to the cell suspension to a final concentration of 10-100 µM.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at room temperature or 37°C. For live-cell imaging, incubation can also be performed at 4°C for a longer duration to minimize internalization.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove any unreacted DBCO-biotin conjugate.
-
-
Detection:
-
For flow cytometry or fluorescence microscopy, the biotinylated cells can be stained with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC).
-
Resuspend the washed cells in a staining buffer (e.g., PBS with 1% BSA) and add the fluorescent streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
-
Conclusion
Biotin-PEG4-Azide, in conjunction with click chemistry, represents a robust and versatile platform for the specific and efficient biotinylation of a vast range of biomolecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approaches is contingent upon the specific requirements of the experiment, with CuAAC offering faster kinetics and higher yields for in vitro applications, while SPAAC provides unparalleled biocompatibility for studies in living systems. By understanding the core principles, quantitative differences, and detailed protocols outlined in this guide, researchers can effectively leverage this powerful tool to advance their research in drug discovery, diagnostics, and the broader life sciences.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. bioclone.net [bioclone.net]
- 8. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This guide provides a comprehensive technical overview of the tetraethylene glycol (PEG4) spacer, a discrete and hydrophilic linker increasingly employed in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide conjugates. We will delve into its core properties, quantitative impact on bioconjugate function, and detailed experimental protocols for its application.
Core Principles of the PEG4 Spacer in Bioconjugation
The PEG4 spacer is a short, monodisperse chain consisting of four repeating ethylene (B1197577) glycol units. Its defined structure and molecular weight are crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles. The fundamental properties of the PEG4 spacer that make it advantageous in bioconjugation include:
-
Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the bioconjugate. This is particularly beneficial when working with hydrophobic payloads or peptides, helping to prevent aggregation.[1][2]
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer, reducing the risk of an adverse immune response against the bioconjugate.[3][4]
-
Flexibility: The rotational freedom of the C-O-C bonds in the PEG chain provides conformational flexibility, which can be crucial for enabling the conjugated moieties to interact optimally with their biological targets.[2]
-
Defined Spacer Length: The PEG4 spacer provides a precise distance of approximately 14 angstroms between the conjugated molecules. This controlled spacing can minimize steric hindrance and is a key variable in optimizing the biological activity of complex molecules like PROTACs.[][6]
Impact of the PEG4 Spacer on Bioconjugate Properties: A Quantitative Analysis
The incorporation of a PEG4 spacer can have a profound and measurable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of PEGylation.
Table 1: Influence of PEG4 Spacer on Solubility and Hydrophobicity
| Bioconjugate Type | Linker Comparison | Measured Parameter | Value with PEG4 Spacer | Value with Other Linker | Reference(s) |
| PROTAC | PEG4 vs. Alkyl C8 | Aqueous Solubility (µg/mL) | 25 | 5 | [7] |
| Peptide | Unmodified vs. PEGylated | LogD7.4 | -4.23 ± 0.26 | -2.64 ± 0.25 | [8] |
| Small Molecule | PEG4 vs. No PEG | Hydrophilicity | Enhanced | Lower | [2] |
Table 2: Effect of PEG4 Spacer on Pharmacokinetics and Stability
| Bioconjugate Type | Linker Comparison | Measured Parameter | Value with PEG4 Spacer | Value with Other Linker | Reference(s) |
| ADC (Trastuzumab-based) | With PEG linker | Half-life (days) | 5.7 - 5.8 | 4 (without PEG linker) | [9] |
| Peptide | PEG4 vs. No PEG | Metabolic Stability | Increased | Lower | [10] |
| ADC (T-DM1) | Non-cleavable linker | Half-life (days) | 4.56 ± 1.11 | N/A |
Table 3: Impact of PEG4 Spacer on Biological Activity and Binding Affinity
| Bioconjugate Type | Linker Comparison | Measured Parameter | Value with PEG4 Spacer | Value with Other Linker | Reference(s) |
| RGD Peptide Conjugate | DOTA-P-RGD vs. DOTA-3P-RGD(2) | IC50 (nM) | 44.3 ± 3.5 | 1.5 ± 0.2 | [7] |
| PROTAC (BRD4 Degrader) | PEG3 vs. PEG4 vs. PEG5 | DC50 (nM) | 20 | 55 (PEG3), 15 (PEG5) | [11] |
| PROTAC (BRD4 Degrader) | PEG3 vs. PEG4 vs. PEG5 | Dmax (%) | 95 | 85 (PEG3), >98 (PEG5) | [11] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of PEG4 spacers in bioconjugation.
Experimental Protocols
This section provides detailed methodologies for common bioconjugation reactions involving PEG4 spacers.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an amine-reactive NHS-ester functionalized PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.[][6][12][13][14]
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-PEG4-Maleimide (or other desired functionality)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Zeba Spin Desalting Column, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), exchange the buffer to PBS, pH 7.2-7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Equilibrate the vial of NHS-PEG4-linker to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume to prevent antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS-ester groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts using a desalting column equilibrated with PBS.
-
Collect the purified antibody-PEG4 conjugate.
-
-
Characterization:
-
Determine the final protein concentration (e.g., via BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Protocol 2: Maleimide-Thiol PEGylation of a Peptide
This protocol details the conjugation of a maleimide-functionalized PEG4 linker to a cysteine-containing peptide.[3][9][11][15][16]
Materials:
-
Cysteine-containing peptide
-
Maleimide-PEG4-NHS ester (or other desired functionality)
-
Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5, containing 1-10 mM EDTA)
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the degassed conjugation buffer. If the peptide has disulfide bonds that need to be reduced to expose the thiol group, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Linker Preparation:
-
Equilibrate the vial of Maleimide-PEG4-linker to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the peptide-PEG4 conjugate from unreacted peptide and linker using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using Mass Spectrometry and analytical HPLC.
-
Protocol 3: PROTAC Synthesis using a Functionalized PEG4 Linker
This protocol outlines a general two-step synthesis of a PROTAC, for example, targeting BRD4, using a heterobifunctional PEG4 linker.[1]
Materials:
-
E3 ligase ligand with an amine handle (e.g., Pomalidomide)
-
Target protein ligand with an azide (B81097) handle (e.g., JQ1-azide)
-
Heterobifunctional PEG4 linker (e.g., DBCO-PEG4-acid)
-
Anhydrous DMF
-
Coupling reagents (e.g., HATU, DIPEA)
-
Purification system (e.g., flash column chromatography, preparative HPLC)
Procedure:
-
Step 1: Amide Coupling of Linker and E3 Ligase Ligand
-
Dissolve the DBCO-PEG4-acid linker (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the linker-ligase conjugate by flash column chromatography.
-
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the purified linker-ligase conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in a suitable solvent (e.g., DMF/water).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
-
Conclusion
The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation, offering a favorable balance of hydrophilicity, flexibility, and defined length. Its ability to improve the solubility, stability, and pharmacokinetic properties of bioconjugates has made it a popular choice for the development of next-generation therapeutics, including ADCs and PROTACs. The rational selection and application of PEG4 linkers, guided by quantitative data and robust experimental protocols, are essential for optimizing the performance of these complex biomolecules. As our understanding of the intricate interplay between linker chemistry and biological function continues to grow, the strategic use of well-defined spacers like PEG4 will undoubtedly play an increasingly important role in the future of drug design and development.
References
- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG4,PEG8,PEG24 | Effect Of Polyethylene Glycol,alkyl,and Oligonucleotide Spacers On The Binding,secondary Structure,and Self-assembly Of Fractalkine Binding FKN-S2 Aptamer-amphiphiles [sinopeg.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. researchgate.net [researchgate.net]
- 16. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Biotin-PEG4-azide (CAS Number 1309649-57-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-azide (CAS 1309649-57-7) is a versatile, heterobifunctional linker widely employed in biomedical research and drug development. This molecule integrates three key functional components: a high-affinity biotin (B1667282) moiety for streptavidin-based detection and purification, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a bioorthogonal azide (B81097) group for covalent ligation via "click chemistry." This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols involving Biotin-PEG4-azide. It is intended to serve as a valuable resource for researchers leveraging this powerful tool for bioconjugation, proteomics, targeted drug delivery, and the study of complex biological pathways.
Core Properties and Specifications
Biotin-PEG4-azide is a white to light yellow solid with good solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1309649-57-7 | [1][2][3][4][5] |
| Molecular Formula | C20H36N6O6S | [2][5] |
| Molecular Weight | 488.6 g/mol | [1][2][5] |
| Purity | ≥95% (HPLC) | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 102-106 °C | [2] |
| Solubility | DMSO, DMF | [1][2] |
| Storage Conditions | -20°C, protected from light and moisture | [1][3] |
Key Applications
The unique trifunctional structure of Biotin-PEG4-azide makes it an invaluable tool in a multitude of life science applications:
-
Bioconjugation: This molecule is fundamental for attaching biotin to various biomolecules, including proteins, antibodies, and nucleic acids, as well as to surfaces.[2]
-
Click Chemistry: The azide group facilitates highly specific and efficient covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5]
-
Proteomics: In chemical proteomics, it is used for the identification and enrichment of post-translationally modified peptides and for activity-based protein profiling.
-
Targeted Drug Delivery: The biotin moiety serves as a targeting ligand for cells and tissues that overexpress biotin receptors, a common characteristic of many cancer cells.[2]
-
PROTAC Synthesis: It is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[3]
-
Imaging: While not intrinsically fluorescent, it enables the attachment of biotin to target molecules, which can then be visualized using fluorescently labeled streptavidin conjugates.
Experimental Protocols
General Protein Labeling via Click Chemistry
This protocol provides a general framework for labeling an alkyne-modified protein with Biotin-PEG4-azide using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Biotin-PEG4-azide in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the Biotin-PEG4-azide stock solution. A 10-fold molar excess of the biotin reagent is a good starting point.
-
Add the THPTA solution to the reaction mixture at a final concentration of 1 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Verification:
-
Confirm the successful biotinylation of the protein using techniques such as Western blotting with streptavidin-HRP or mass spectrometry.
-
One-Pot Triplex Tagging for Chemical Proteomics
This protocol is adapted from a method for the confident identification of modified peptides using a mixture of homologous biotinyl azides.
Materials:
-
Cell lysate containing alkyne-modified proteins (1.5 mg/mL)
-
Biotin-PEG4-azide
-
Biotin-PEG3-azide and Biotin-PEG5-azide (for triplex tagging)
-
tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
tris(2-carboxyethyl)phosphine (TCEP)
-
DMSO
-
tert-butanol
-
Cold acetone (B3395972)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1.7 mM TBTA stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
Prepare a 50 mM CuSO4 stock solution in water.
-
Prepare a 50 mM TCEP stock solution in water.
-
For triplex tagging, prepare a mixed stock solution containing 1.25 mM each of Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in water.
-
-
Click Reaction Cocktail Preparation:
-
For each reaction, prepare 136 µL of the click reagent cocktail by mixing:
-
68 µL of the TBTA stock solution
-
22.6 µL of the CuSO4 stock solution
-
22.6 µL of the TCEP stock solution
-
22.6 µL of the mixed biotinyl azide stock solution
-
-
-
Labeling Reaction:
-
To 1 mL of the cell lysate, add 110 µL of the click reagent cocktail. This results in final concentrations of 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP, and 25 µM of each biotinyl azide.
-
Incubate the reaction mixture for 1 hour at room temperature with constant agitation.
-
-
Protein Precipitation:
-
After the incubation, precipitate the proteins by adding 10 mL of cold acetone and storing at -20°C overnight.
-
-
Downstream Processing:
-
The precipitated proteins can then be collected by centrifugation and processed for proteomic analysis, including digestion, enrichment of biotinylated peptides using streptavidin beads, and mass spectrometry.
-
Visualization of an Experimental Workflow and a Signaling Pathway
General Workflow for Protein Labeling and Detection
The following diagram illustrates a typical experimental workflow for labeling a target protein with Biotin-PEG4-azide and subsequent detection.
Caption: A general workflow for protein labeling and detection.
Signaling Pathway: Receptor Internalization Study
Biotinylation is a powerful technique to study the internalization of cell surface receptors. While not directly a signaling pathway, it allows for the elucidation of signaling events by quantifying the trafficking of receptors in response to stimuli. The following diagram illustrates the workflow for a receptor internalization assay.
Caption: Workflow for studying receptor internalization.
Safety and Handling
Biotin-PEG4-azide should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Biotin-PEG4-azide is a powerful and versatile chemical tool for life science research and development. Its unique combination of a biotin handle, a PEG spacer, and a bioorthogonal azide group enables a wide range of applications, from specific biomolecule labeling and detection to the construction of complex therapeutic modalities like PROTACs and targeted drug delivery systems. The detailed protocols and workflows provided in this guide are intended to facilitate the effective implementation of this reagent in various experimental settings, ultimately contributing to advancements in our understanding of biology and the development of novel therapeutics.
References
Bioorthogonal chemistry of azide-alkyne cycloaddition
An In-depth Technical Guide to the Bioorthogonal Chemistry of Azide-Alkyne Cycloaddition
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] This powerful concept, pioneered by Carolyn R. Bertozzi, has transformed our ability to probe complex biological systems in real-time. At the forefront of bioorthogonal chemistry is the azide-alkyne cycloaddition, a highly specific and efficient ligation reaction. This reaction joins a molecule bearing an azide (B81097) functional group with another containing an alkyne, forming a stable triazole linkage.[1][4] The azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction occurs only between the intended partners.[5][6]
This guide provides a detailed exploration of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their core principles, mechanisms, quantitative kinetics, and applications, providing detailed protocols for their implementation in a research context.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless.[7][8] It describes reactions that are modular, high-yielding, and create stable products under benign, often aqueous, conditions.[4][9] The CuAAC reaction involves the cycloaddition of a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, exhibits a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction.[9] This catalysis also ensures high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[7][10]
Core Mechanism
While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[7] This mechanism more accurately accounts for the reaction's remarkable speed and fidelity.[7] The catalytic cycle proceeds through several key steps, beginning with the formation of a copper acetylide intermediate.
Advantages and Limitations
The primary advantage of CuAAC is its exceptional speed and efficiency.[6] However, its application in living systems is hampered by the cytotoxicity of the copper catalyst.[11][12] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[13] To mitigate this, various copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris-benzyltriazolylamine (TBTA), have been developed. These ligands stabilize the Cu(I) oxidation state, protect cells from copper-induced damage, and accelerate the reaction.[7][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1][4] This reaction is a cornerstone of bioorthogonal chemistry for live-cell and in-vivo applications.[15] SPAAC is a copper-free reaction that utilizes the high ring strain of a cyclooctyne (B158145)—the smallest stable cyclic alkyne—to dramatically lower the activation energy of the cycloaddition with an azide.[15][]
Core Mechanism
The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition.[15] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage, releasing the inherent ring strain of the cyclooctyne as the driving force for the reaction.[15][]
Evolution of Cyclooctynes
The utility of SPAAC is largely dependent on the reactivity and stability of the cyclooctyne. Research has led to the development of several generations of cyclooctynes, each with improved properties. Early examples like OCT had poor kinetics and water solubility.[3] Subsequent developments, such as the introduction of electron-withdrawing fluorine atoms (e.g., DIFO) and fusion to aromatic rings (e.g., DIBO, DBCO), have produced reagents with significantly faster reaction rates.[3][17]
Quantitative Data
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against biocompatibility. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.
Table 1: Qualitative Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required | None (metal-free) |
| Biocompatibility | Potentially cytotoxic; requires ligands | Highly biocompatible; ideal for in vivo use[15] |
| Reaction Rate | Generally very fast (up to 1000 M⁻¹s⁻¹) | Variable; dependent on cyclooctyne strain (0.001 - 1 M⁻¹s⁻¹) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Product | 1,4-disubstituted triazole | Mixture of regioisomeric triazoles |
| Key Advantage | Extreme speed and efficiency | Excellent biocompatibility |
Table 2: Second-Order Rate Constants for SPAAC Reactions
This table summarizes the second-order rate constants (k₂) for the reaction of various cyclooctynes with a benchmark azide (benzyl azide) under typical physiological conditions.
| Cyclooctyne | Abbreviation | k₂ (M⁻¹s⁻¹) | Key Features |
| Cyclooctyne | OCT | ~0.0012[1] | First generation, hydrophobic, slow kinetics. |
| Aryl-less Octyne | ALO | ~0.004 | Improved water solubility but still slow.[3] |
| Monofluorinated Cyclooctyne | MOFO | ~0.04 | Increased rate via electron-withdrawing fluorine.[3] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Further rate enhancement.[18] |
| Dibenzocyclooctyne | DIBO/DBCO | ~0.1 - 0.9 | High strain, widely used, good balance of reactivity and stability.[19][20] |
| Bicyclononyne | BCN | ~1.0 | Fused ring system enhances strain and reactivity.[18] |
| DIBAC/ADIBO | DIBAC | ~1.3 | Azacyclooctyne with high reactivity. |
| Biarylazacyclooctynone | BARAC | ~3.1 | One of the fastest cyclooctynes due to optimized strain.[17] |
Note: Rate constants can vary based on solvent, temperature, and the specific azide used.[15][20]
Experimental Protocols
The following protocols provide generalized methodologies for common applications of azide-alkyne cycloaddition. Researchers should optimize concentrations and incubation times for their specific systems.
Protocol 1: CuAAC-Mediated Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a purified protein containing a terminal alkyne with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-reporter stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O).
-
Ligand stock solution (e.g., 50 mM THPTA in H₂O).
-
Sodium Ascorbate (B8700270) stock solution (freshly prepared, 100 mM in H₂O).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein to a final concentration of 10-50 µM in buffer.
-
Add Reporter: Add the azide-reporter to a final concentration of 100-500 µM (a 10-fold excess over the protein is a good starting point).
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. For a final reaction concentration of 1 mM Cu(I), you would mix equal volumes of 50 mM CuSO₄ and 250 mM THPTA, then dilute this premix.
-
Initiate Reaction: a. Add the CuSO₄/Ligand premix to the protein solution to a final copper concentration of 0.5-1 mM. b. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) state.[7]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction vessel can be gently rocked or vortexed intermittently.
-
Purification: Remove excess reagents and byproducts using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm labeling by methods appropriate for the reporter used, such as fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or Western blot with streptavidin-HRP.
Protocol 2: SPAAC-Mediated Labeling of Cell Surface Glycans
This protocol outlines a common workflow for visualizing cell surface glycans by first metabolically incorporating an azide-modified sugar and then labeling it with a cyclooctyne-fluorophore conjugate.[13][21]
Materials:
-
Mammalian cells in culture.
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Add the azide-sugar directly to the culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 1-3 days under normal culture conditions to allow for metabolic incorporation of the azide into cell surface glycans.
-
Cell Preparation: a. Gently wash the cells two to three times with PBS to remove any unincorporated azide-sugar. b. Harvest cells if performing flow cytometry, or proceed with labeling on the culture plate for microscopy.
-
SPAAC Reaction: a. Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS or imaging buffer at a final concentration of 10-50 µM. b. Add the solution to the washed cells and incubate for 30-90 minutes at 37°C or room temperature, protected from light.
-
Final Wash: Wash the cells two to three times with PBS to remove the unreacted cyclooctyne-fluorophore probe.
-
Analysis: a. For Microscopy: Fix the cells if desired, mount the coverslip, and visualize using a fluorescence microscope with the appropriate filter sets. b. For Flow Cytometry: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer using the appropriate laser and emission filter.
Applications in Drug Development and Research
The versatility of azide-alkyne cycloaddition has made it an indispensable tool across various scientific disciplines.
-
Proteomics: CuAAC and SPAAC are used to identify and quantify newly synthesized proteins or to profile specific post-translational modifications.[22][23][24] By introducing azide- or alkyne-bearing metabolic precursors (e.g., amino acid analogs), researchers can selectively tag and enrich protein populations of interest.[22]
-
Glycobiology: As detailed in the protocol above, these reactions have revolutionized the study of glycans, enabling their visualization and identification in living systems, which was previously a major challenge.[13][21]
-
Drug Discovery: Click chemistry is widely used to synthesize libraries of compound candidates and to conjugate molecules to create multifunctional drugs.[11][25]
-
Targeted Drug Delivery: A prominent application is the construction of Antibody-Drug Conjugates (ADCs).[2][26] A potent cytotoxic drug can be "clicked" onto a tumor-targeting antibody, ensuring that the therapeutic payload is delivered specifically to cancer cells, thereby reducing systemic toxicity.[2]
Conclusion
The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, represents a paradigm shift in the chemical modification of biological systems. CuAAC offers unparalleled reaction speed for in vitro applications, while SPAAC provides the biocompatibility essential for probing the intricate workings of living cells and organisms. The continued development of new catalysts, ligands, and strained alkynes continues to push the boundaries of what is possible, enabling researchers and drug developers to ask and answer increasingly complex biological questions with molecular precision.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. bioclone.net [bioclone.net]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 17. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
An In-depth Technical Guide to Protein Biotinylation using Biotin-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences research. The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10-15 M) provides a robust and versatile tool for protein detection, purification, and immobilization.[1] This guide focuses on a specific, powerful class of biotinylation reagent: Biotin-PEG4-azide .
Biotin-PEG4-azide is a heterobifunctional linker that combines three key features: a biotin moiety for high-affinity binding to streptavidin, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) group for covalent ligation via "click chemistry".[2][3][4] The PEG4 linker is hydrophilic, which enhances the solubility of the reagent and the resulting biotinylated protein, and its length helps to minimize steric hindrance, ensuring the biotin is accessible for binding to streptavidin.[1][5] The azide group allows for a highly specific and efficient covalent attachment to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[1][3]
This bioorthogonal reaction strategy, meaning it occurs without interfering with native biological processes, makes Biotin-PEG4-azide an ideal tool for a wide range of applications, including:
-
Proteomics and Protein Interaction Studies: Proximity labeling techniques, such as BioID, utilize biotinylation to map protein-protein interactions within a cellular context.[6][7]
-
Drug Delivery Systems: The specific targeting capabilities afforded by the biotin-streptavidin interaction are leveraged in the development of targeted drug delivery platforms.
-
Diagnostics: The high sensitivity of biotin-streptavidin detection is employed in various diagnostic assays, such as ELISA and Western blotting.
-
Protein Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using streptavidin-based affinity chromatography.[8]
This technical guide will provide an in-depth overview of the principles and protocols for using Biotin-PEG4-azide in protein biotinylation, including experimental workflows, quantitative analysis, and key considerations for successful implementation.
The Chemistry of Biotin-PEG4-azide
Biotin-PEG4-azide facilitates the biotinylation of alkyne-modified proteins through azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This can be achieved through two primary mechanisms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne and an azide.[9][10] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9]
Key Features of CuAAC:
-
High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.
-
Specificity: The azide and alkyne groups are bioorthogonal and do not react with other functional groups present in proteins.
-
Irreversible Linkage: The resulting triazole ring is highly stable.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, also known as copper-free click chemistry, is an alternative that circumvents the need for a potentially cytotoxic copper catalyst.[1][3] This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Key Features of SPAAC:
-
Copper-Free: Avoids the potential toxicity associated with copper catalysts, making it suitable for live-cell labeling.
-
Bioorthogonal: The reaction is highly specific and does not interfere with cellular processes.
-
Stable Conjugation: Forms a stable triazole linkage.
Experimental Protocols
The following sections provide detailed protocols for protein biotinylation using Biotin-PEG4-azide, subsequent purification, and quantification of biotin incorporation.
Protein Preparation
For successful biotinylation using Biotin-PEG4-azide, the target protein must first be modified to contain an alkyne group. This can be achieved through various methods, including:
-
Metabolic Labeling: Incorporating an alkyne-containing unnatural amino acid (e.g., L-Azidohomoalanine) into the protein during cell culture.
-
Enzymatic Modification: Using an enzyme to attach an alkyne-containing substrate to the protein.
-
Chemical Modification: Reacting the protein with a reagent that introduces an alkyne group, for example, by targeting specific amino acid side chains.
Prior to the biotinylation reaction, it is crucial to ensure the alkyne-modified protein is in an appropriate buffer. Amine-containing buffers, such as Tris, should be avoided in CuAAC reactions as they can chelate the copper catalyst.[11] Phosphate-buffered saline (PBS) is a commonly used alternative.
Protocol 1: Biotinylation via CuAAC
This protocol is adapted for the biotinylation of an alkyne-modified protein using Biotin-PEG4-azide.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
Biotin-PEG4-azide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG4-azide: 10 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-protein to a final concentration of 10-100 µM.
-
Biotin-PEG4-azide stock solution to a final concentration of 100-500 µM (a 10-fold molar excess over the protein is a good starting point).
-
THPTA stock solution to a final concentration of 500 µM.
-
CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Removal of Excess Reagents: Proceed to the purification protocol (Section 3.4) to remove unreacted Biotin-PEG4-azide and copper catalyst.
Protocol 2: Biotinylation via SPAAC (Copper-Free)
This protocol is for the biotinylation of an azide-modified protein with a DBCO-modified counterpart, a common scenario in SPAAC. The principle is directly applicable to reacting an alkyne-modified protein with Biotin-PEG4-DBCO. For the purpose of this guide, we will describe the reaction of an azide-modified protein with a DBCO-biotin reagent.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
DBCO-PEG4-Biotin
-
DMSO or DMF
Procedure:
-
Prepare Stock Solution:
-
DBCO-PEG4-Biotin: 10 mM in DMSO or DMF.
-
-
Reaction Setup:
-
To your azide-modified protein (typically at a concentration of 50-100 µM in PBS, pH 7.2), add a 10-20-fold molar excess of the DBCO-PEG4-Biotin stock solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Removal of Excess Reagents: Proceed to the purification protocol (Section 3.4) to remove unreacted DBCO-PEG4-Biotin.
Protocol 3: Purification of Biotinylated Protein
Streptavidin affinity chromatography is the most effective method for purifying biotinylated proteins.
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or PBS containing 2-10 mM free biotin for less stringent elution)
Procedure:
-
Equilibrate the Resin:
-
Add the streptavidin-agarose resin to a chromatography column.
-
Wash the resin with 10 column volumes (CV) of Binding/Wash Buffer.
-
-
Bind the Biotinylated Protein:
-
Apply the reaction mixture from the biotinylation step to the equilibrated column. For optimal binding, use a low flow rate.
-
Collect the flow-through and re-apply it to the column to maximize binding.
-
-
Wash the Resin:
-
Wash the column with at least 10 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the wash fraction returns to baseline, indicating that all non-biotinylated proteins have been removed.
-
-
Elute the Biotinylated Protein:
-
Elute the bound biotinylated protein using an appropriate elution buffer. Harsh denaturing conditions (e.g., 8 M Guanidine-HCl) are often required to disrupt the strong biotin-streptavidin interaction.[8] For applications where protein activity needs to be preserved, a milder elution using a high concentration of free biotin can be attempted, although this is often less efficient.
-
-
Buffer Exchange:
-
If a harsh elution buffer was used, the purified protein should be immediately buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.
-
Protocol 4: Quantification of Biotinylation Efficiency (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules incorporated per protein molecule. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Protein: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.
-
Calculate Moles of Biotin: The change in absorbance is used to calculate the concentration of biotin in the sample.
Calculation:
The number of moles of biotin per mole of protein can be calculated using the following formula, based on the Beer-Lambert law:
Moles of biotin / mole of protein = [((A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin Sample)) / ε] / [protein concentration (M)]
Where:
-
A₅₀₀ is the absorbance at 500 nm
-
ε is the molar extinction coefficient of the HABA/avidin complex (34,000 M⁻¹cm⁻¹)
Quantitative Data Presentation
The efficiency of biotinylation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of typical parameters and expected outcomes.
Table 1: Reaction Parameters for Protein Biotinylation
| Parameter | CuAAC | SPAAC |
| Protein Concentration | 10-100 µM | 50-100 µM |
| Biotin-PEG4-azide/DBCO-Biotin Molar Excess | 10-fold | 10-20-fold |
| Catalyst | CuSO₄ (50-250 µM) + Sodium Ascorbate (1-5 mM) | None |
| Reaction Time | 1-4 hours | 2-4 hours (RT) or overnight (4°C) |
| Temperature | Room Temperature | Room Temperature or 4°C |
Table 2: Example Data from HABA Assay for Biotinylation Quantification
| Sample | Protein Concentration (mg/mL) | Molecular Weight (kDa) | A₅₀₀ HABA/Avidin | A₅₀₀ HABA/Avidin/Sample | Moles of Biotin per Mole of Protein (Calculated) |
| Biotinylated IgG | 1.0 | 150 | 0.850 | 0.650 | ~5.8 |
| Unbiotinylated IgG | 1.0 | 150 | 0.850 | 0.845 | ~0.1 |
Note: The data in Table 2 is illustrative. Actual results will vary depending on the protein and reaction conditions.
Visualizations
Biotinylation Reaction Schemes
Caption: Chemical schemes for CuAAC and SPAAC biotinylation reactions.
Experimental Workflow for Proximity Labeling
Caption: Workflow for proximity labeling using Biotin-PEG4-azide.
Conclusion
Biotin-PEG4-azide is a versatile and powerful reagent for the specific and efficient biotinylation of proteins. Its application in click chemistry, through both CuAAC and SPAAC pathways, offers researchers a high degree of control over the labeling process. The inclusion of the PEG4 spacer enhances the properties of the resulting biotinylated proteins, making them well-suited for a variety of downstream applications. By following the detailed protocols and considering the quantitative aspects outlined in this guide, researchers can confidently and effectively utilize Biotin-PEG4-azide to advance their studies in proteomics, drug development, and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotin-PEG4-Azide [baseclick.eu]
- 4. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotin-xx.com [biotin-xx.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Biotin-PEG4-azide: A Technical Guide for Novice Researchers
An In-depth Technical Guide on the Core Principles and Applications of Biotin-PEG4-azide in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-azide, a versatile heterobifunctional linker, designed for novice researchers. We will delve into its core properties, common applications, and provide detailed experimental protocols for its use in bioconjugation and protein analysis.
Introduction to Biotin-PEG4-azide
Biotin-PEG4-azide is a chemical reagent widely used in bioconjugation, a process that joins two or more molecules to create a new complex with combined functionalities. This reagent is composed of three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is fundamental to many detection and purification systems in molecular biology.
-
PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer. The PEG4 linker increases the solubility of the molecule in aqueous solutions, reduces steric hindrance between the biotin and its target, and minimizes non-specific binding.[1]
-
Azide (B81097) (-N3): A functional group that is highly reactive in "click chemistry" reactions. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.[1]
The combination of these three components makes Biotin-PEG4-azide a powerful tool for attaching a biotin label to a wide range of molecules, which can then be used for detection, purification, and various other applications.[1][2]
Core Properties of Biotin-PEG4-azide
A summary of the key physical and chemical properties of Biotin-PEG4-azide is presented in the table below. Understanding these properties is crucial for its proper handling, storage, and use in experiments.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₆N₆O₆S | [2] |
| Molecular Weight | 488.6 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥ 95% (typically analyzed by HPLC) | [2] |
| Solubility | Soluble in DMSO and DMF | [2] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
| Shelf Life | Typically 12 months or more when stored correctly. | [2] |
Key Applications in Research
The unique structure of Biotin-PEG4-azide lends itself to a variety of applications in life sciences research and drug development. Some of the most common applications include:
-
Protein Labeling and Bioconjugation: The primary use of Biotin-PEG4-azide is to label proteins and other biomolecules that have been modified to contain an alkyne or a strained cyclooctyne (B158145) group. This is achieved through click chemistry.[1]
-
Protein Purification: Once a protein of interest is biotinylated, it can be easily purified from a complex mixture, such as a cell lysate, using streptavidin-coated beads.
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated detection antibodies, in conjunction with streptavidin-enzyme conjugates, can be used to enhance signal detection.
-
Cell Surface Labeling: Due to its hydrophilicity, Biotin-PEG4-azide can be used to label cell surface proteins in living cells without permeating the cell membrane.
-
Drug Delivery: Biotin can act as a targeting moiety to deliver drugs or imaging agents to cells that overexpress biotin receptors.
Experimental Protocols
This section provides detailed, step-by-step protocols for the two main types of click chemistry reactions used to conjugate Biotin-PEG4-azide to a target molecule, as well as a protocol for the subsequent purification of the biotinylated protein.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that joins an azide with a terminal alkyne in the presence of a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-azide
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., desalting column)
Protocol:
-
Prepare a stock solution of Biotin-PEG4-azide: Dissolve Biotin-PEG4-azide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified protein (e.g., to a final concentration of 1-10 mg/mL).
-
Biotin-PEG4-azide stock solution (a 10- to 20-fold molar excess over the protein is a good starting point).
-
Copper(II) sulfate solution (to a final concentration of 1-2 mM).
-
(Optional but recommended) Copper-stabilizing ligand in a 5:1 molar ratio to CuSO₄.
-
Freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).
-
-
Incubate the reaction: Gently mix the components and incubate at room temperature for 1-4 hours.
-
Purify the biotinylated protein: Remove the excess reagents and byproducts using a desalting column or dialysis.
-
Store the biotinylated protein: Store the purified protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems or with sensitive biomolecules where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Materials:
-
DBCO-modified protein in an amine- and azide-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-azide
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting column)
Protocol:
-
Prepare a stock solution of Biotin-PEG4-azide: Dissolve Biotin-PEG4-azide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine your DBCO-modified protein with a 3- to 10-fold molar excess of the Biotin-PEG4-azide stock solution.
-
Incubate the reaction: Gently mix the components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be optimized depending on the specific reactants.
-
Purify the biotinylated protein: Remove the unreacted Biotin-PEG4-azide using a desalting column or dialysis.
-
Store the biotinylated protein: Store the purified protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Streptavidin Pull-Down of Biotinylated Protein
This protocol describes the capture of a biotinylated protein from a solution using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer)
-
Magnetic rack
Protocol:
-
Prepare the streptavidin beads: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.[3]
-
Equilibrate the beads: Wash the beads three times with the Binding/Wash Buffer.[3]
-
Bind the biotinylated protein: Resuspend the washed beads in your biotinylated protein sample and incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads: Pellet the beads using the magnetic rack, discard the supernatant, and wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein: Resuspend the beads in Elution Buffer and incubate to release the bound protein. For analysis by SDS-PAGE, resuspend the beads directly in loading buffer and boil for 5-10 minutes.
-
Analyze the eluate: Collect the supernatant after pelleting the beads. This eluate contains your purified protein of interest.
Data Presentation
Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following table provides a comparison of these two methods.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [4][5] |
| Reaction Rate | Fast (minutes to a few hours) | Slower (hours to overnight) | [6] |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live-cell and in vivo applications | [4][5] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide | [7] |
| Side Reactions | Potential for oxidative damage to biomolecules | Minimal, highly bioorthogonal | [8] |
| Cost | Generally less expensive reagents | Strained cyclooctynes can be more expensive | [9] |
Visualizations
Chemical Structure of Biotin-PEG4-azide
Caption: Functional components of the Biotin-PEG4-azide molecule.
CuAAC Reaction Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC Reaction Workflow
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protein Purification Workflow
Caption: General workflow for the purification of a biotinylated protein.
References
- 1. chempep.com [chempep.com]
- 2. Biotin-PEG4-Azide [baseclick.eu]
- 3. neb.com [neb.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for covalently linking two molecules. This method is particularly valuable in bioconjugation, enabling the precise attachment of reporter molecules, such as biotin (B1667282), to biomolecules of interest. Biotin-PEG4-azide is a commonly used reagent that introduces a biotin moiety for detection or purification, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
These application notes provide a detailed, step-by-step guide for performing a CuAAC reaction to label an alkyne-containing protein with Biotin-PEG4-azide. The protocol covers reagent preparation, the click reaction, and subsequent purification of the biotinylated product.
Data Presentation: Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants and catalysts, temperature, and reaction time. The following table summarizes typical quantitative parameters for the biotinylation of an alkyne-modified protein.
| Parameter | Recommended Range | Typical Value | Notes |
| Alkyne-Protein Concentration | 1 - 100 µM | 10 µM | Lower concentrations may require longer reaction times or higher catalyst concentrations. |
| Biotin-PEG4-azide Concentration | 1 - 10 equivalents (relative to protein) | 2-5 equivalents | A slight excess of the biotin-azide ensures complete labeling of the protein. |
| CuSO₄ Final Concentration | 50 - 1000 µM | 100 µM | Higher concentrations can increase reaction rate but may also lead to protein precipitation or degradation. |
| Copper Ligand (TBTA or THPTA) Concentration | 1 - 5 equivalents (relative to CuSO₄) | 5 equivalents | The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[1] |
| Reducing Agent (Sodium Ascorbate) Concentration | 5 - 50 equivalents (relative to CuSO₄) | 10-20 equivalents | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).[2] |
| Reaction Temperature | 4 - 37 °C | Room Temperature (~25 °C) | Lower temperatures can be used for sensitive biomolecules, though reaction times may need to be extended. |
| Reaction Time | 1 - 24 hours | 1-2 hours | Reaction progress can be monitored by techniques like SDS-PAGE with streptavidin-HRP blotting. |
| pH | 7.0 - 8.0 | 7.4 | The reaction is generally tolerant of a range of pH values typical for biological buffers.[3] |
Experimental Protocols
This section details the methodologies for preparing reagents and performing the CuAAC reaction to biotinylate an alkyne-modified protein.
Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction conditions.
-
Biotin-PEG4-azide (10 mM): Dissolve the appropriate amount of Biotin-PEG4-azide in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light and moisture.
-
Copper(II) Sulfate (B86663) (CuSO₄) (100 mM): Dissolve copper(II) sulfate pentahydrate in deionized water. This solution is stable at room temperature.
-
Copper Ligand (TBTA or THPTA) (50 mM):
-
TBTA (Tris(benzyltriazolylmethyl)amine): Dissolve in a 1:4 v/v mixture of DMSO and tert-butanol.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Dissolve in deionized water. THPTA is recommended for reactions in aqueous buffers due to its high water solubility.[2]
-
-
Sodium Ascorbate (B8700270) (1 M): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water. Oxygen in the water should be minimized by degassing.
CuAAC Reaction Protocol for Protein Biotinylation
This protocol is for a final reaction volume of 100 µL. Adjust volumes accordingly for different reaction scales.
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the Biotin-PEG4-azide stock solution to a final concentration of 50 µM (5 equivalents).
-
Add the copper ligand (THPTA) stock solution to a final concentration of 500 µM (5 equivalents to CuSO₄).
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM (20 equivalents to CuSO₄).
-
Gently mix the reaction components by pipetting up and down.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).
-
(Optional) To stop the reaction, a copper chelator such as EDTA can be added to a final concentration of 10 mM.
Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
Due to the high affinity of the biotin-streptavidin interaction, this method is highly effective for purifying biotinylated proteins.[4]
-
Bead Preparation: Resuspend the streptavidin-agarose or magnetic beads in a suitable binding buffer (e.g., PBS with 0.1% Tween-20). Wash the beads twice with the binding buffer.
-
Binding: Add the CuAAC reaction mixture to the washed streptavidin beads. Incubate at room temperature for 30-60 minutes with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads three to five times with the binding buffer to remove unreacted biotin-PEG4-azide and other reaction components.
-
Elution: Eluting the biotinylated protein from streptavidin beads can be challenging due to the strong interaction.[5] Common elution methods include:
-
Denaturing Elution: Resuspend the beads in a denaturing buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.4) and heat at 95°C for 5-10 minutes.[5]
-
Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 25 mM) at an elevated temperature (e.g., 95°C) for a few minutes.[5]
-
On-Bead Digestion: For proteomics applications, the bound protein can be digested directly on the beads with a protease like trypsin.
-
Mandatory Visualization
Caption: Experimental workflow for the biotinylation of an alkyne-containing protein using a CuAAC reaction with Biotin-PEG4-azide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inactive reducing agent | Always use a freshly prepared solution of sodium ascorbate. |
| Oxidized copper catalyst | Ensure the copper ligand is in excess to stabilize the Cu(I) state. Degas buffers to remove oxygen. | |
| Inactive alkyne or azide | Check the quality and storage conditions of the alkyne-modified protein and Biotin-PEG4-azide. | |
| Protein precipitation | High copper concentration | Reduce the final concentration of CuSO₄. Ensure adequate mixing during reagent addition. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High background in downstream assays | Incomplete removal of unreacted biotin | Increase the number and volume of washes during the streptavidin purification step. |
| Non-specific binding to beads | Include a blocking step with a non-biotinylated protein (e.g., BSA) before adding the reaction mixture to the beads. |
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. goldbio.com [goldbio.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Free Click Chemistry using Biotin-PEG4-azide and DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the biotinylation of biomolecules using a copper-free click chemistry approach. This method utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO)-functionalized molecule and Biotin-PEG4-azide. This bioorthogonal reaction is highly efficient, specific, and occurs under mild, aqueous conditions, making it ideal for labeling sensitive biological samples, including live cells and proteins.[1][2][3] The inclusion of a polyethylene (B3416737) glycol (PEG4) linker enhances the hydrophilicity of the biotin (B1667282) reagent, reducing aggregation and improving the accessibility of the biotin moiety for subsequent detection or purification.[4]
Core Applications:
-
Biotinylation of Proteins and Antibodies: Covalently attach biotin to proteins or antibodies for subsequent detection with streptavidin conjugates, or for use in affinity purification, immunoassays (e.g., ELISA), and protein-protein interaction studies.[5][6]
-
Live Cell Surface Labeling: Specifically label cell surface glycans or lipids that have been metabolically engineered to contain azide (B81097) groups. This is particularly useful for studying cellular processes in living systems without the cytotoxicity associated with copper catalysts.[7][8][9]
-
Immobilization of Biomolecules: Attach biotinylated biomolecules to streptavidin-coated surfaces, such as microplates, beads, or biosensors, for a variety of downstream applications.[10]
-
Drug Development and Delivery: Biotin-PEG4-DBCO can be used to modify drugs with biotin for targeted delivery and imaging applications.[4]
Quantitative Data Summary
The efficiency of the copper-free click chemistry reaction between DBCO and an azide is influenced by factors such as reactant concentrations, temperature, and incubation time. The following tables provide a summary of typical reaction parameters and expected outcomes based on available data.
Table 1: Reagent Properties
| Reagent | Molecular Weight ( g/mol ) | Solubility | Storage Conditions |
| Biotin-PEG4-azide | Varies by manufacturer | DMSO, DMF, Water | -20°C, desiccated |
| DBCO-PEG4-Biotin | 749.92 | DMSO, DMF, MeOH, DCM, THF | -20°C, dark |
| DBCO-NHS Ester | ~402.40 | DMSO, DMF | -20°C, desiccated, protect from moisture |
Data sourced from multiple suppliers.[4][8][11]
Table 2: Typical Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Notes |
| DBCO-NHS Ester to Protein Molar Ratio | 10- to 50-fold molar excess | For protein concentrations < 5 mg/mL, a higher molar excess is recommended.[11] |
| DBCO-functionalized Protein to Biotin-PEG4-azide Molar Ratio | 1:1.5 to 1:10 | A slight to moderate excess of the azide reagent can drive the reaction to completion.[6][11] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to more efficient reactions.[5][12] |
| Reaction Buffer | Amine-free and azide-free buffers (e.g., PBS, HEPES), pH 7.2-7.5 | Buffers containing primary amines (e.g., Tris) will compete with the NHS ester reaction. Azide-containing buffers will react with the DBCO group.[1][11] |
| Reaction Temperature | 4°C to 37°C | Room temperature or 37°C generally results in faster reaction times. 4°C can be used for sensitive biomolecules, but may require longer incubation.[11] |
| Incubation Time (DBCO-NHS labeling) | 1-2 hours at room temperature or overnight at 4°C | |
| Incubation Time (Click Reaction) | 2-12 hours at room temperature or overnight at 4°C | Reaction progress can be monitored if one of the components is fluorescent or by using analytical techniques like SDS-PAGE.[5][11] |
| Organic Co-solvent (e.g., DMSO) | < 20% | To ensure solubility of reagents while maintaining protein stability.[5] |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein using DBCO-NHS Ester and Biotin-PEG4-azide
This protocol describes the labeling of a protein with a DBCO group via an NHS ester reaction with primary amines (e.g., lysine (B10760008) residues), followed by the copper-free click reaction with Biotin-PEG4-azide.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS Ester
-
Biotin-PEG4-azide
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Step 1: DBCO Labeling of the Protein
-
Prepare the Protein Sample: Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.[12] If the buffer contains primary amines, exchange it for an appropriate buffer.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[13] The final concentration of DMSO should be below 20% to avoid protein denaturation.[5]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][14]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[13]
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an azide-free buffer (e.g., PBS).[6][13]
Step 2: Copper-Free Click Chemistry Reaction
-
Prepare Biotin-PEG4-azide Solution: Dissolve the Biotin-PEG4-azide in DMSO or water to a stock concentration of 1-10 mM.
-
Click Reaction: Add a 1.5- to 10-fold molar excess of the Biotin-PEG4-azide solution to the purified DBCO-labeled protein.[6]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[5][11]
-
Purification (Optional): If necessary, remove the excess Biotin-PEG4-azide by dialysis or using a desalting column.
-
Characterization: The extent of biotinylation can be determined using a HABA assay or by Western blot analysis with a streptavidin-HRP conjugate.
Protocol 2: Labeling of Azide-Modified Cell Surface Glycans
This protocol outlines the biotinylation of live cells that have been metabolically labeled with an azide-containing sugar analog (e.g., Ac4ManNAz).
Materials:
-
Azide-labeled cells in culture
-
DBCO-PEG4-Biotin
-
Cell culture medium or PBS
-
Streptavidin-fluorophore conjugate (for visualization)
-
Streptavidin-coated magnetic beads (for purification)
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed PBS or serum-free medium to remove any residual media components.
-
Labeling Solution Preparation: Prepare a solution of DBCO-PEG4-Biotin in cell culture medium or PBS at a final concentration of 25-100 µM.
-
Labeling Reaction: Add the DBCO-PEG4-Biotin solution to the cells and incubate for 30-60 minutes at 37°C or 1-2 hours at 4°C.[7] Incubation at 4°C can reduce membrane internalization.
-
Washing: Gently wash the cells three times with cold PBS to remove any unreacted DBCO-PEG4-Biotin.
-
Downstream Processing: The biotinylated cells are now ready for various applications:
-
Fluorescent Imaging: Incubate with a streptavidin-fluorophore conjugate for visualization by fluorescence microscopy or flow cytometry.
-
Protein Enrichment: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated magnetic beads for subsequent analysis by mass spectrometry or Western blotting.[7]
-
Visualizations
Caption: Workflow for two-step protein biotinylation.
Caption: Workflow for live cell surface glycan labeling.
Caption: Conceptual workflow for studying receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. DBCO-PEG4-Biotin [baseclick.eu]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]
Application Notes and Protocols for Surface Immobilization of Proteins using Biotin-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, drug discovery, and fundamental biological research. Biotin-PEG4-azide is a heterobifunctional linker that offers a robust and versatile solution for attaching proteins to surfaces in a controlled manner. This linker combines the high-affinity and specific interaction of biotin (B1667282) with streptavidin or avidin (B1170675) with the bioorthogonal reactivity of an azide (B81097) group for click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, thereby preserving the native conformation and activity of the immobilized protein.[1][2]
This document provides detailed application notes and experimental protocols for the surface immobilization of proteins using Biotin-PEG4-azide. The workflow involves the introduction of an alkyne group into the target protein, followed by a click chemistry reaction with Biotin-PEG4-azide, and subsequent capture onto a streptavidin-coated surface. Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) methods are described.
Principle of the Method
The immobilization strategy is a three-step process:
-
Protein Modification: The target protein is functionalized with a terminal alkyne group. This can be achieved through various methods, such as reacting primary amines (lysine residues or the N-terminus) with an NHS-alkyne reagent.
-
Biotinylation via Click Chemistry: The alkyne-modified protein is then covalently conjugated to Biotin-PEG4-azide through a click reaction. This reaction is highly specific and efficient, forming a stable triazole linkage.[3]
-
Surface Immobilization: The resulting biotinylated protein is captured on a streptavidin-coated surface through the high-affinity biotin-streptavidin interaction. This interaction is one of the strongest non-covalent bonds known in nature, ensuring stable immobilization.[4]
Data Presentation
The following tables summarize key quantitative data relevant to this immobilization strategy.
Table 1: Kinetic and Affinity Data for the Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Association Rate Constant (k_on) | ~10^7 M⁻¹s⁻¹ | [4] |
| Dissociation Rate Constant (k_off) | ~10⁻⁶ s⁻¹ | [4] |
| Dissociation Constant (K_D) | ~10⁻¹⁵ M | [4] |
Table 2: Typical Surface Coverage and Immobilization Efficiency
| Parameter | Value | Method of Quantification | Reference |
| Streptavidin Surface Coverage | 0.1 - 0.5 ng/mm² | Quartz Crystal Microbalance (QCM) | [5] |
| Protein Immobilization Efficiency | >90% (relative to biotinylated protein) | Fluorescence or Radiolabeling | [6] |
| Retained Enzyme Activity | 50 - 90% | Specific Activity Assay | [7][8] |
Experimental Protocols
Protocol 1: Alkyne-Modification of Target Protein
This protocol describes the modification of a protein with a terminal alkyne group using an N-Hydroxysuccinimide (NHS) ester of an alkyne-containing molecule (e.g., Alkyne-PEG4-NHS Ester).
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
NHS-Alkyne Stock Solution: Immediately before use, dissolve the Alkyne-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS-Alkyne stock solution to the protein solution. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted NHS-Alkyne reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantification: Determine the concentration of the alkyne-modified protein using a standard protein assay.
Protocol 2: Biotinylation of Alkyne-Modified Protein via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to conjugate Biotin-PEG4-azide to the alkyne-modified protein.[3][9][10]
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Biotin-PEG4-azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG4-azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) and a 5-10 fold molar excess of Biotin-PEG4-azide.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
-
Reaction Initiation: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and purify the biotinylated protein using a desalting column.
Protocol 3: Biotinylation of Alkyne-Modified Protein via SPAAC
This protocol describes the copper-free click chemistry reaction using a strain-promoted alkyne (e.g., DBCO) on the protein and Biotin-PEG4-azide. For this protocol, the protein needs to be modified with a DBCO-NHS ester instead of an alkyne-NHS ester in Protocol 1.
Materials:
-
DBCO-modified protein
-
Biotin-PEG4-azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG4-azide in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein (final concentration 10-50 µM) and a 2-4 fold molar excess of Biotin-PEG4-azide.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Purification: Purify the biotinylated protein using a desalting column to remove unreacted Biotin-PEG4-azide.
Protocol 4: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface
This protocol outlines the final step of capturing the biotinylated protein onto a streptavidin-coated surface (e.g., microplate, biosensor chip, or beads).
Materials:
-
Streptavidin-coated surface
-
Biotinylated protein (from Protocol 2 or 3)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Binding Buffer (e.g., PBS)
Procedure:
-
Surface Preparation: Wash the streptavidin-coated surface three times with Wash Buffer.
-
Blocking: Block the surface by incubating with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.
-
Washing: Wash the surface three times with Wash Buffer.
-
Immobilization: Add the biotinylated protein solution (diluted in Binding Buffer to a concentration of 10-100 µg/mL) to the surface.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Final Washing: Wash the surface thoroughly with Wash Buffer to remove any unbound protein. The surface is now ready for downstream applications.
Protocol 5: Quantification of Immobilized Protein
The amount of immobilized protein can be quantified using various methods. One common approach is to use a labeled protein (e.g., fluorescently labeled) and measure the signal intensity on the surface. Alternatively, amino acid analysis of the protein eluted from the surface can provide a more direct quantification.[11]
Protocol 6: Activity Assay of Immobilized Enzyme
To ensure the functionality of the immobilized protein, an activity assay should be performed. This protocol provides a general guideline for an immobilized enzyme.[7][12][13]
Procedure:
-
Substrate Addition: Add a solution of the enzyme's substrate to the surface with the immobilized enzyme.
-
Incubation: Incubate under optimal reaction conditions (temperature, pH) for a defined period.
-
Product Quantification: Measure the amount of product formed using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Activity Calculation: Calculate the specific activity of the immobilized enzyme and compare it to the activity of the enzyme in solution to determine the percentage of retained activity.
Mandatory Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Key molecular interactions in the immobilization process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. asianpubs.org [asianpubs.org]
- 3. interchim.fr [interchim.fr]
- 4. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accurate and reliable quantification of the protein surface coverage on protein-functionalized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Item - Simultaneous Observation of the Orientation and Activity of Surface-Immobilized Enzymes - figshare - Figshare [figshare.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Quantitative analysis of immobilized proteins and protein mixtures by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Technique for Direct Immobilization of Target Enzymes from Cell Lysates Based on the SpyTag/SpyCatcher Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Biotinylation
Disclaimer: The following protocol and application notes are a comprehensive guide to antibody biotinylation based on established methodologies for amine-reactive biotinylation reagents. The specific product identifier "DS20362725" did not correspond to a publicly available product. Therefore, this document provides a generalized procedure. Researchers should always consult the manufacturer's specific instructions for their particular biotinylation reagent.
Introduction to Antibody Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as an antibody. This technique is widely used in various immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry.[1] The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for highly sensitive detection and purification systems.[2][3] The most common method for biotinylating antibodies involves the use of N-hydroxysuccinimide (NHS)-activated biotin, which reacts with primary amines on the antibody, primarily the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form stable amide bonds.[4]
Principle of Amine-Reactive Biotinylation
The protocol described below assumes the use of an NHS-ester of biotin. The NHS ester reacts with primary amines in a pH range of 7-9. It is crucial that the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like sodium azide, as these will compete with the antibody for reaction with the biotinylation reagent.[4]
Experimental Workflow
Caption: Workflow for antibody biotinylation.
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody of Interest | 1-2 mg/mL in an amine-free buffer (e.g., PBS) |
| Amine-Reactive Biotin (e.g., NHS-Biotin) | Varies by manufacturer |
| Anhydrous Dimethylsulfoxide (DMSO) | High purity |
| Reaction Buffer | PBS (pH 7.2-7.4) or 0.1 M Sodium Bicarbonate (pH 8.0)[1][4] |
| Quenching Buffer (Optional) | 1 M Tris-HCl (pH 7.4) or 1 M Glycine[5][6] |
| Purification System | Desalting column (e.g., Sephadex G-25), spin column, or dialysis cassette[4][5][7] |
| Storage Buffer | PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) |
Detailed Experimental Protocol
1. Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-7.4.[4] If the antibody solution contains Tris, glycine, or sodium azide, it must be exchanged into PBS. This can be achieved through dialysis, a desalting column, or a spin column.[5]
-
Concentration: The optimal antibody concentration for biotinylation is typically at least 2 mg/mL.[8] Consistent antibody concentrations should be used for reproducible results.[8]
2. Preparation of Biotinylation Reagent
-
Immediately before use, dissolve the amine-reactive biotin reagent in anhydrous DMSO to the desired stock concentration (e.g., 10 mg/mL).[8] The reactive biotin molecule is unstable in solution and should be used without delay.[8]
3. Biotinylation Reaction
-
Molar Ratio Calculation: The optimal ratio of biotin to antibody depends on the specific antibody and the desired degree of labeling. For initial experiments, a range of biotin to antibody molar ratios should be tested.[5] A common starting point is a 20-fold molar excess of biotin to antibody.[6]
-
Reaction Incubation: Add the calculated volume of the biotin stock solution to the antibody solution. Mix gently by pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7][9] Protect the reaction from light by wrapping the tube in foil.[8]
4. Quenching the Reaction (Optional)
-
To stop the biotinylation reaction, a quenching buffer containing free amines can be added. This can be 1 M Tris-HCl or 1 M Glycine.[5][6] Incubate for an additional 10-30 minutes at room temperature.[1][4]
5. Purification of Biotinylated Antibody
-
It is crucial to remove excess, unreacted biotin from the biotinylated antibody.[5] This can be accomplished using:
6. Storage of Biotinylated Antibody
-
Store the purified biotinylated antibody at 4°C for short-term storage. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-5 mg/mL (Optimal: ≥ 2 mg/mL)[8][10] | Lower concentrations may reduce labeling efficiency.[10] |
| Biotin Reagent Stock | 1-40 mg/mL in anhydrous DMSO[1][4][8] | Prepare fresh immediately before use.[8] |
| Molar Ratio (Biotin:Antibody) | 10:1 to 50:1 (Initial trial: 20:1)[5][6] | Titration is recommended for optimal labeling.[8] |
| Reaction pH | 7.0 - 9.0 (Optimal: 7.2 - 8.4)[4] | Amine-reactive chemistry is pH-dependent. |
| Reaction Time | 30 minutes - 4 hours at Room Temperature[1][7][8] | Longer incubation times do not always lead to better results. |
| Reaction Temperature | Room Temperature or 4°C (on ice)[8][9] | |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine[5][6] |
Signaling Pathway Diagram (Illustrative)
While biotinylation itself is a chemical process, the resulting biotinylated antibody is often used to detect signaling pathways. Below is an example of a simplified signaling pathway that could be investigated using a biotinylated antibody in an immunoassay.
References
- 1. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 3. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dianova.com [dianova.com]
- 5. biomedres.us [biomedres.us]
- 6. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. drmr.com [drmr.com]
- 9. biocompare.com [biocompare.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Biotin-PEG4-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG4-azide as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inclusion of a biotin (B1667282) tag offers a valuable tool for researchers in the subsequent biochemical and analytical evaluation of the synthesized PROTACs.
Introduction to Biotin-PEG4-azide in PROTAC Development
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.
Biotin-PEG4-azide is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal biotin for affinity-based applications and an azide (B81097) group for facile conjugation using "click chemistry."[1][2] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the azide functional group allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified ligand.[1][2] This modular approach simplifies the synthesis of PROTAC libraries for optimization studies.
Key Applications of Biotin-PEG4-azide in PROTAC Synthesis
The biotin moiety integrated within the PROTAC structure serves as a multifunctional handle for various downstream applications, including:
-
PROTAC Purification: Facilitates the purification of the final PROTAC compound using affinity chromatography with immobilized avidin (B1170675) or streptavidin.
-
Target Engagement Studies: Enables the confirmation of PROTAC binding to the target protein through pull-down assays followed by western blotting or mass spectrometry.
-
In Vitro and In Vivo Imaging: Although not intrinsically fluorescent, the biotin tag can be detected by fluorophore-conjugated streptavidin, allowing for visualization.
-
Mechanism of Action Studies: Aids in the isolation and characterization of the ternary complex (POI-PROTAC-E3 ligase).
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC synthesized with Biotin-PEG4-azide involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The experimental workflow for synthesizing and evaluating such a PROTAC is outlined below.
References
Revolutionizing Proteomics: Affinity Purification Using Biotin-PEG4-Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise isolation and identification of proteins from complex biological mixtures are fundamental to advancing our understanding of cellular processes and accelerating drug discovery. Biotin-PEG4-azide has emerged as a powerful chemical tool for the affinity purification of proteins, leveraging the high-specificity of biotin-streptavidin interaction and the versatility of click chemistry. This heterobifunctional linker, featuring a biotin (B1667282) moiety for strong binding to streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for covalent ligation to alkyne-modified proteins, offers a robust method for protein enrichment and analysis.[1][2]
These application notes provide a comprehensive guide for the use of Biotin-PEG4-azide in affinity purification workflows, detailing protocols for protein labeling via click chemistry, subsequent capture with streptavidin-functionalized resins, and strategies for elution. Furthermore, we present quantitative data to inform experimental design and discuss applications in drug development, including target identification and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Principle of the Method
The workflow for affinity purification using Biotin-PEG4-azide is a multi-step process that begins with the introduction of an alkyne group into the target protein(s). This can be achieved through various methods, such as metabolic labeling with alkyne-containing amino acid analogs or site-specific chemical modification. The alkyne-modified protein is then covalently conjugated to Biotin-PEG4-azide via a highly efficient and specific click chemistry reaction. Two main types of click chemistry are employed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
Once biotinylated, the protein of interest can be selectively captured from a complex lysate using an immobilized streptavidin resin. The exceptional affinity between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures highly specific and efficient enrichment.[5] Non-specifically bound proteins are removed through a series of stringent washes. Finally, the purified protein is eluted from the resin for downstream applications such as mass spectrometry, western blotting, or functional assays. Due to the strength of the biotin-streptavidin interaction, elution often requires denaturing conditions; however, milder strategies have also been developed.[6][7]
Data Presentation
Table 1: Comparative Analysis of CuAAC and SPAAC for Protein Biotinylation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst Required | Copper(I) | None | [4] |
| Reaction Speed | Generally faster | Can be slower, dependent on cyclooctyne (B158145) reagent | [8] |
| Biocompatibility | Copper toxicity can be a concern for living cells | Highly biocompatible, ideal for in vivo studies | [4] |
| Labeling Efficiency | Generally higher, leading to the identification of more proteins in proteomic studies. | May have lower labeling efficiency compared to CuAAC. | [9] |
| Specificity | High | High | [4] |
| Identified Proteins | In a comparative proteomics study, 229 O-GlcNAc modified proteins were identified. | In the same study, 188 O-GlcNAc modified proteins were identified. | [9] |
Table 2: Binding Capacity of Commercially Available Streptavidin Resins
| Resin Type | Supplier | Binding Capacity | Reference(s) |
| Streptavidin Agarose (B213101) | GoldBio | >120 nmol of free biotin per mL of resin | |
| Streptavidin Magnetic Beads | NEB | ~30 µg of biotinylated antibody per mg of beads | |
| Streptavidin Sepharose | Cytiva | ~300 µg biotinylated BSA per mL of medium slurry | |
| Dynabeads MyOne Streptavidin C1 | Invitrogen | Varies by lot, requires empirical testing |
Note: The binding capacity for a specific biotinylated protein will depend on its size and steric hindrance and may need to be determined empirically.
Table 3: Protein Recovery Yields with Different Elution Methods
| Elution Method | Elution Conditions | Protein Recovery Yield | Reference(s) |
| Harsh Denaturing Elution | 6 M urea, 2 M thiourea, 2% SDS, 30 mM biotin, pH 12, 96°C for 15 min | Up to 90% | [10] |
| SDS and Heat Elution | 2% SDS, with biotin, gentle heating (e.g., 60-65°C) | Nearly complete recovery | [10] |
| Competitive Elution with Biotin | Excess free biotin with heating | Efficient elution, dependent on SDS concentration in lysis buffer | [11] |
| SBP-tag System | Biotin elution | 70-80% | [12] |
Experimental Protocols
Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling alkyne-modified proteins in a cell lysate with Biotin-PEG4-azide.
Materials:
-
Cell lysate containing alkyne-modified protein (1-5 mg/mL)
-
Biotin-PEG4-azide (10 mM stock in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)
-
Sodium ascorbate (B8700270) (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To 50 µL of cell lysate, add 90 µL of PBS.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Add 2.5 µL of 10 mM Biotin-PEG4-azide stock solution (final concentration 250 µM, can be optimized).
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The biotinylated protein lysate is now ready for affinity purification.
Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling azide-modified proteins with a cyclooctyne-biotin conjugate and is ideal for applications in living cells due to its biocompatibility. For the purpose of these notes, we will describe the reaction of an azide-modified protein with a DBCO-biotin conjugate.
Materials:
-
Purified azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-Biotin (10 mM stock in DMSO)
Procedure:
-
To your purified azide-modified protein solution, add DBCO-PEG4-Biotin to a final concentration of a 2-10 fold molar excess over the protein.
-
Keep the final DMSO concentration below 5% (v/v) to maintain protein stability.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
The biotinylated protein is now ready for affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins
Materials:
-
Biotinylated protein lysate from Protocol 1 or 2
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer: PBS, pH 7.4, with 0.1% Tween-20
-
Elution Buffer (Harsh): 8 M Guanidine-HCl, pH 1.5
-
Elution Buffer (Milder): 2% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM Biotin
Procedure:
-
Resin Equilibration:
-
Take the desired amount of streptavidin resin slurry and wash it three times with Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose resin, centrifuge at low speed (e.g., 1000 x g for 1-2 minutes).
-
-
Binding:
-
Add the biotinylated protein lysate to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Separate the resin from the lysate.
-
Wash the resin three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Harsh Elution: Add 2-3 bed volumes of Elution Buffer (Harsh) to the resin and incubate for 5-10 minutes at room temperature. Collect the eluate. Repeat once and pool the eluates. Immediately buffer exchange or dialyze the eluted protein into a compatible buffer.
-
Milder Elution: Add 2-3 bed volumes of Elution Buffer (Milder) and incubate at 65°C for 15-20 minutes. Collect the eluate. The SDS can be removed by specialized columns or precipitation methods if required for downstream applications.
-
Visualizations
Caption: Experimental workflow for protein biotinylation and affinity purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of the Androgen Receptor via MS-compatible Purification of Biotinylated Protein on Streptavidin Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat. | Semantic Scholar [semanticscholar.org]
- 12. Highly efficient purification of protein complexes from mammalian cells using a novel streptavidin-binding peptide and hexahistidine tandem tag system: Application to Bruton's tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biotin-PEG4-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-azide is a heterobifunctional linker that has emerged as a critical tool in the development of targeted drug delivery systems. This linker combines the high affinity of biotin (B1667282) for the biotin receptor, which is frequently overexpressed on the surface of various cancer cells, with a polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group.[1][2] The PEG linker enhances the solubility and biocompatibility of the resulting drug conjugate, while the azide group allows for efficient and specific conjugation to drug molecules or drug carriers through "click chemistry."[3][4] This targeted approach aims to increase the therapeutic efficacy of anticancer drugs while minimizing off-target toxicity.[5][6]
Principle of Biotin-Targeted Drug Delivery
The underlying principle of this targeting strategy is the strong and specific non-covalent interaction between biotin and the biotin receptor (sodium-dependent multivitamin transporter, SMVT).[7] Many types of cancer cells, including those in breast, ovarian, and lung cancers, exhibit a significantly higher expression of biotin receptors compared to normal, healthy cells.[5] This differential expression allows for the selective delivery of biotin-conjugated therapeutics to the tumor site. Once the biotinylated drug carrier binds to the biotin receptor, it is internalized by the cell through receptor-mediated endocytosis.[3] The PEG4 spacer in the Biotin-PEG4-azide linker plays a crucial role by providing a flexible chain that reduces steric hindrance, allowing for optimal binding of biotin to its receptor.[8][9]
Applications
Biotin-PEG4-azide is a versatile tool for the development of a wide range of targeted drug delivery systems, including:
-
Biotinylated Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL), can be surface-functionalized with Biotin-PEG4-azide. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release at the target site.[10][11]
-
Biotinylated Liposomes: Liposomes, which are lipid-based vesicles, can be decorated with Biotin-PEG4-azide to enhance their tumor-targeting capabilities. Liposomes are suitable for encapsulating both hydrophilic and hydrophobic drugs.[12]
-
Biotinylated Micelles: Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers, offer another platform for targeted drug delivery. The hydrophilic PEG shell can be functionalized with biotin to direct the micelles to cancer cells.[6][13]
-
Biotin-Drug Conjugates: In some applications, Biotin-PEG4-azide can be directly conjugated to a drug molecule that has been modified with an alkyne group. This approach is suitable for potent drugs where a high drug-to-carrier ratio is desired.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for various drug delivery systems utilizing biotin-PEGylation for targeted delivery.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Drug | Nanoparticle Matrix | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Artemisinin | Biotin-PEG-PCL | 70.33 ± 8.61 | - | - | [10] |
| Doxorubicin (B1662922) & Quercetin (B1663063) | Biotin-PEG-PCL | 105.8 ± 1.4 | -10.5 ± 0.6 | 0.152 ± 0.012 | [5] |
| Epirubicin | Biotin-CS-PLGA | 185.2 ± 12.6 | +25.4 ± 2.1 | 0.18 ± 0.03 | [11] |
| Gemcitabine | Biotin-PAMAM G4.5 | 81.6 ± 6.08 | +0.47 ± 1.25 | - | [7] |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Nanoparticle Matrix | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Artemisinin | Biotin-PEG-PCL | - | 45.5 ± 0.41 | [10] |
| Doxorubicin | Biotin-PEG-PCL | 4.2 ± 0.3 | 85.4 ± 3.7 | [5] |
| Quercetin | Biotin-PEG-PCL | 3.8 ± 0.2 | 81.2 ± 4.1 | [5] |
| Epirubicin | Biotin-CS-PLGA | 12.4 ± 1.1 | 85.6 ± 4.3 | [11] |
| Gemcitabine | Biotin-PAMAM G4.5 | 10.84 ± 0.16 | 47.01 ± 0.71 | [7] |
Table 3: In Vitro Drug Release
| Drug | Nanoparticle Matrix | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| Artemisinin | Biotin-PEG-PCL | pH 4.4 | ~60 | 96 | [10] |
| Doxorubicin | Biotin-PEG-PCL | pH 7.4 | ~40 | 72 | [5] |
| Quercetin | Biotin-PEG-PCL | pH 7.4 | ~35 | 72 | [5] |
| Epirubicin | Biotin-CS-PLGA | pH 5.5 | ~80 | 72 | [11] |
| Gemcitabine | Biotin-PAMAM G4.5 | pH 5.0 | ~75 | 72 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Biotin-PEGylated Nanoparticles via Click Chemistry
This protocol describes the surface functionalization of alkyne-modified nanoparticles with Biotin-PEG4-azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-functionalized nanoparticles (e.g., alkyne-PEG-PLGA nanoparticles)
-
Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve alkyne-functionalized nanoparticles in PBS at a concentration of 10 mg/mL.
-
Prepare a 10 mM stock solution of Biotin-PEG4-azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Chemistry Reaction:
-
In a reaction vessel, add the alkyne-functionalized nanoparticle suspension.
-
Add Biotin-PEG4-azide stock solution to achieve a 5-fold molar excess relative to the alkyne groups on the nanoparticles.
-
Add THPTA stock solution to achieve a final concentration of 1 mM.
-
Add CuSO4 stock solution to achieve a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, with water changes every 6-8 hours, to remove unreacted reagents and byproducts.
-
Lyophilize the purified Biotin-PEGylated nanoparticles and store at -20°C.
-
Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of drug loaded into the biotinylated nanoparticles.
Materials:
-
Drug-loaded biotinylated nanoparticles
-
A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., DMSO, acetonitrile)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Standard solutions of the drug of known concentrations
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a known volume of the chosen organic solvent to completely disrupt the nanoparticle structure and release the encapsulated drug.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
-
Quantification:
-
Analyze the supernatant containing the released drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Create a standard curve using the standard drug solutions to determine the concentration of the drug in the sample.
-
-
Calculations:
-
Drug Loading Content (DLC %): DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from biotinylated nanoparticles.
Materials:
-
Drug-loaded biotinylated nanoparticles
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis bags (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., spectrophotometer, HPLC)
Procedure:
-
Preparation:
-
Suspend a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a specific volume of release medium (e.g., 5 mL).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in a larger volume of the same release medium (e.g., 50 mL) in a container.
-
Place the container in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol details the use of flow cytometry to quantitatively assess the cellular uptake of fluorescently labeled biotinylated nanoparticles.
Materials:
-
Cancer cell line overexpressing the biotin receptor (e.g., MCF-7, HeLa)
-
Normal cell line with low biotin receptor expression (as a control)
-
Complete cell culture medium
-
Fluorescently labeled biotinylated nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells and control cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of the fluorescently labeled biotinylated nanoparticles in serum-free cell culture medium.
-
As a control for competitive inhibition, pre-incubate a set of wells with an excess of free biotin for 1 hour before adding the nanoparticles.
-
Remove the old medium from the wells and add the nanoparticle suspensions.
-
Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cell population for each treatment condition.
-
Compare the uptake in cancer cells versus control cells and the effect of free biotin competition.
-
Visualizations
Caption: Workflow of Biotin-PEG4-azide in targeted drug delivery.
Caption: Experimental workflow for nanoparticle biotinylation.
Caption: Protocol for cellular uptake analysis.
References
- 1. Multifunctional TPP-PEG-biotin self-assembled nanoparticle drug delivery-based combination therapeutic approach for co-targeting of GRP78 and lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of self-assembling biocompatible heparin-based targeting polymeric micelles for delivery of doxorubicin to leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted delivery of quercetin by biotinylated mixed micelles for non-small cell lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dde Biotin-PEG4-DBCO | Benchchem [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Detection of Biotinylated Proteins with Streptavidin Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exceptionally high affinity between streptavidin and biotin (B1667282) (K_d_ ≈ 10⁻¹⁴ M) forms the basis of a versatile and robust detection system used in a multitude of biological assays.[1][2] This powerful interaction, resistant to organic solvents, denaturants, detergents, and extremes in pH and temperature, allows for the sensitive and specific detection of biotinylated molecules.[1][3] When coupled with fluorescent dyes, streptavidin conjugates become powerful tools for visualizing and quantifying biotinylated proteins in various applications, including flow cytometry, immunofluorescence microscopy, and western blotting.[4][5]
These application notes provide detailed protocols for the fluorescent detection of biotinylated proteins using streptavidin conjugates, guidance on protein biotinylation, and troubleshooting tips to ensure optimal results.
Principle of Detection
The core principle involves a two-step or three-step detection method. In a typical indirect staining workflow, a biotinylated primary antibody binds to the target protein. Subsequently, a fluorescently labeled streptavidin conjugate binds to the biotin moiety on the primary antibody, providing a fluorescent signal that can be detected and quantified. This method offers signal amplification as multiple streptavidin conjugates can bind to a single biotinylated antibody, which may itself have multiple biotin molecules attached.[6]
Quantitative Data Summary
For reproducible and quantitative experiments, understanding the properties of the reagents is crucial. The following tables summarize key quantitative data for commonly used streptavidin-fluorophore conjugates.
Table 1: Spectroscopic Properties of Common Fluorophore-Streptavidin Conjugates
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness |
| FITC | 494 | 520 | 0.92 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| DyLight 488 | 493 | 518 | 0.90 | High |
| Alexa Fluor 555 | 555 | 565 | 0.10 | High |
| Cy3 | 550 | 570 | 0.15 | Moderate |
| DyLight 549 | 556 | 572 | 0.80 | High |
| Texas Red | 595 | 615 | 0.55 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Very High |
| Cy5 | 649 | 670 | 0.28 | High |
| DyLight 649 | 654 | 673 | 0.50 | Very High |
Note: Quantum yield and relative brightness can vary depending on the degree of labeling and the local environment.
Table 2: Binding and Photostability Characteristics
| Property | Value/Characteristic | Reference |
| Streptavidin-Biotin K_d_ | ~10⁻¹⁴ M | [1] |
| Streptavidin-Biotin Dissociation Rate Constant (k_off_) | 2.4 x 10⁻⁶ s⁻¹ | [7] |
| Traptavidin-Biotin Dissociation Rate Constant (k_off_) | 4.2 ± 0.5 × 10⁻⁶ s⁻¹ (slower dissociation) | [8] |
| Photostability | Alexa Fluor dyes and DyLight dyes generally exhibit higher photostability than traditional fluorophores like FITC.[9][10] | [9][10] |
Experimental Protocols
Protocol 1: Protein Biotinylation
This protocol describes the chemical biotinylation of a purified antibody using an NHS-ester activated biotin reagent.
Materials:
-
Purified antibody (1-3 mg/mL in amine-free buffer, e.g., PBS)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any amine-containing buffers (e.g., Tris, glycine).[4] Adjust the antibody concentration to 1-3 mg/mL.[3]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO to a concentration of 10 mM.[3]
-
Biotinylation Reaction: Add the dissolved biotin reagent to the antibody solution. A common starting point is a 20-fold molar excess of biotin reagent to antibody. The optimal ratio should be determined empirically.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[11]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[4]
-
Quantification of Biotinylation (Optional but Recommended): Determine the degree of biotinylation using a commercially available kit (e.g., HABA assay or a fluorescent biotin quantitation kit).[11] This will help ensure reproducibility between batches.[12]
Protocol 2: Immunofluorescence Staining of Cell Surface Proteins
This protocol outlines the detection of biotinylated primary antibodies bound to cell surface antigens on adherent cells.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Biotinylated primary antibody
-
Fluorescently labeled streptavidin conjugate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Permeabilization Buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Wash the cells twice with PBS.
-
Fixation: Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): If targeting an intracellular epitope of a membrane protein, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[13]
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Streptavidin Conjugate Incubation: Dilute the fluorescently labeled streptavidin conjugate in Blocking Buffer. Typical concentrations range from 1-10 µg/mL, but should be titrated for optimal signal-to-noise.[13] Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Flow Cytometry Analysis
This protocol describes the use of a biotinylated primary antibody and a fluorescent streptavidin conjugate to label cell surface markers for flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells)
-
Biotinylated primary antibody
-
Fluorescently labeled streptavidin conjugate
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Blocking (Optional): To block Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Incubation: Add the predetermined optimal amount of biotinylated primary antibody to 100 µL of the cell suspension. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 1-2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Streptavidin Conjugate Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the titrated optimal concentration of the fluorescently labeled streptavidin conjugate.[15] Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice as described in step 4.
-
Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer using the appropriate laser and filter configuration for the selected fluorophore.[6]
Note on Direct Staining for Flow Cytometry: An alternative "pre-mix" one-step method can be used where the biotinylated antibody is mixed with the fluorescently labeled streptavidin before adding to the cells.[6] This requires optimization of the molar ratio of antibody to streptavidin, with recommended starting ratios of 3:1, 1:1, and 1:3.[6][13]
Protocol 4: Western Blotting
This protocol details the detection of a biotinylated protein on a western blot using a fluorescent streptavidin conjugate.
Materials:
-
Protein sample
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Fluorescently labeled streptavidin conjugate
-
Fluorescence imaging system
Procedure:
-
Electrophoresis and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane according to standard protocols.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Streptavidin Conjugate Incubation: Dilute the fluorescently labeled streptavidin conjugate in Blocking Buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:10,000 is common. Incubate the membrane with the streptavidin solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Imaging: Detect the fluorescent signal using an imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.
Mandatory Visualizations
Caption: Workflow for immunofluorescence detection of biotinylated proteins.
Caption: Principle of signal amplification in streptavidin-biotin detection.
Caption: Detection of a biotinylated cell surface receptor in a signaling pathway.
Troubleshooting
Problem: Weak or No Signal
| Possible Cause | Suggested Solution |
| Inefficient Biotinylation | Quantify the degree of biotinylation. Optimize the molar ratio of biotin reagent to protein during the labeling reaction.[12] |
| Low Antibody Concentration | Titrate the primary antibody to determine the optimal concentration.[16] |
| Low Streptavidin Conjugate Concentration | Titrate the fluorescent streptavidin conjugate to find the optimal concentration for your assay.[13] |
| Photobleaching | Use an antifade mounting medium for microscopy.[17] Minimize exposure of the sample to light. Choose more photostable fluorophores like Alexa Fluor or DyLight dyes.[9][10] |
| Incompatible Buffers | Ensure that buffers used for antibody dilution do not contain components that interfere with the streptavidin-biotin interaction. |
Problem: High Background
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody host if applicable in a multi-step protocol).[18] |
| Non-specific Antibody Binding | Include appropriate controls, such as an isotype control for the primary antibody. Ensure the primary antibody is specific for the target. |
| High Streptavidin Conjugate Concentration | Titrate the streptavidin conjugate to a lower concentration.[16] |
| Endogenous Biotin | If high background is observed in tissues or cells with high levels of endogenous biotin (e.g., kidney, liver), consider using an avidin/biotin blocking kit prior to primary antibody incubation. |
| Autofluorescence | Examine an unstained sample to assess the level of autofluorescence. If problematic, consider using fluorophores with emission in the red or far-red spectrum.[17] |
References
- 1. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. sinobiological.com [sinobiological.com]
- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor Fluorescent Streptavidin and Avidin Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. DyLight Fluorescent Streptavidin and Avidin Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. ulab360.com [ulab360.com]
- 16. biotium.com [biotium.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. ibidi.com [ibidi.com]
Application Notes and Protocols for Biotin-PEG4-Azide Labeling of Alkyne-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and robust labeling of oligonucleotides is a cornerstone of modern molecular biology and diagnostics. Biotin-labeled oligonucleotides are widely utilized in a variety of applications, including affinity purification, enzyme-linked immunosorbent assays (ELISA), Northern blotting, in situ hybridization, and real-time PCR. The highly specific and strong interaction between biotin (B1667282) and streptavidin provides a versatile tool for the detection, immobilization, and isolation of nucleic acids.
This document provides detailed application notes and protocols for the efficient labeling of alkyne-modified oligonucleotides with Biotin-PEG4-azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction offers high specificity, efficiency, and mild reaction conditions, making it an ideal method for conjugating biotin to sensitive biomolecules like oligonucleotides. The inclusion of a hydrophilic PEG4 linker in the Biotin-PEG4-azide reagent enhances aqueous solubility and minimizes steric hindrance, thereby facilitating efficient binding of the biotin moiety to streptavidin.
Principle of the Method
The labeling strategy is based on the CuAAC reaction, where the azide (B81097) group of Biotin-PEG4-azide reacts with the terminal alkyne group of a modified oligonucleotide to form a stable triazole linkage. This reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Materials and Methods
Materials
-
Alkyne-modified oligonucleotide
-
Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Buffers (e.g., phosphate (B84403) buffer, pH 7.4)
-
Purification columns (HPLC or PAGE)
-
Reagents for quantification (e.g., HABA/Avidin kit)
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or heat block
-
HPLC system or PAGE apparatus
-
UV-Vis spectrophotometer or plate reader
Experimental Protocols
Preparation of Stock Solutions
-
Alkyne-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C.
-
Biotin-PEG4-azide: Dissolve in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water. Store at room temperature.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh for each experiment.
-
TBTA (optional): Prepare a 50 mM stock solution in DMSO. Store at -20°C.
Biotinylation of Alkyne-Modified Oligonucleotide (Click Chemistry Reaction)
-
In a microcentrifuge tube, add the following reagents in the order listed:
-
Alkyne-modified oligonucleotide (from 1 mM stock) to a final concentration of 100 µM.
-
Biotin-PEG4-azide (from 10 mM stock) to a final concentration of 500 µM (5-fold molar excess).
-
Phosphate buffer (pH 7.4) to bring the reaction to the desired final volume.
-
(Optional) TBTA (from 50 mM stock) to a final concentration of 500 µM.
-
-
Vortex the mixture gently.
-
Add CuSO₄ (from 20 mM stock) to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (from 100 mM stock) to a final concentration of 1 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours or overnight.
Purification of Biotinylated Oligonucleotide
Purification is crucial to remove unreacted Biotin-PEG4-azide, catalyst, and other reaction components. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
-
Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of the biotin-PEG4 moiety increases the hydrophobicity of the oligonucleotide, allowing for its separation from the unlabeled oligonucleotide. RP-HPLC is recommended for oligonucleotides up to 50 bases and generally provides good yields.[1][2]
-
Polyacrylamide Gel Electrophoresis (PAGE): This technique separates oligonucleotides based on their size. It is highly effective at removing shorter, failure sequences from the desired full-length product. While PAGE offers high purity (>95%), the recovery yield is typically lower than HPLC.[2][3]
Table 1: Comparison of Purification Methods for Biotinylated Oligonucleotides
| Purification Method | Principle | Purity | Yield | Recommended For |
| RP-HPLC | Hydrophobicity | >85% | 50-70% | Oligonucleotides < 50 bases, high-throughput applications.[1][4] |
| PAGE | Size | >95% | 20-50% | Applications requiring very high purity, removal of n-1 sequences.[1][3] |
Quantification of Biotinylation Efficiency
The efficiency of the biotinylation reaction can be assessed using various methods. A common and straightforward method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.
HABA Assay Protocol:
The HABA assay is a colorimetric method used to estimate the amount of biotin in a sample.[5][6][7] HABA dye binds to avidin, producing a color that can be measured at 500 nm. When biotin is introduced, it displaces the HABA from avidin, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin present.[5][8]
-
Use a commercial HABA/Avidin quantitation kit and follow the manufacturer's instructions.
-
Briefly, a known amount of the purified biotinylated oligonucleotide is added to a pre-formed HABA-avidin complex.
-
The change in absorbance at 500 nm is measured using a spectrophotometer.
-
The molar ratio of biotin to oligonucleotide is calculated based on a standard curve generated with known concentrations of free biotin.
Table 2: Representative Data for Biotinylation Efficiency
| Oligonucleotide Concentration (µM) | Biotin-PEG4-azide:Oligo Molar Ratio | Reaction Time (hours) | Labeling Efficiency (%) |
| 100 | 2:1 | 4 | ~75% |
| 100 | 5:1 | 4 | >90% |
| 100 | 10:1 | 4 | >95% |
| 100 | 5:1 | 1 | ~80% |
| 100 | 5:1 | 8 | >95% |
Note: These are representative values. Actual efficiencies may vary depending on the specific oligonucleotide sequence, purity of reagents, and reaction conditions.
Visualization of Workflow and Reaction
Caption: Experimental workflow for biotin labeling of oligonucleotides.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. Degas solvents to remove oxygen. |
| Impure reagents | Use high-purity reagents and solvents. | |
| Incorrect stoichiometry | Optimize the molar ratio of Biotin-PEG4-azide to the oligonucleotide (a 5 to 10-fold excess of the azide is often recommended). | |
| Poor Purification Yield | Suboptimal purification method | For longer oligos, PAGE might be necessary despite lower yields to ensure purity. For shorter oligos, optimize HPLC conditions (gradient, column type). |
| Loss of sample during handling | Ensure careful handling during precipitation and extraction steps. | |
| Inaccurate Quantification | Presence of free biotin | Ensure thorough purification of the labeled oligonucleotide before performing the HABA assay. |
| Steric hindrance in HABA assay | While less common for oligonucleotides, consider alternative quantification methods if results are inconsistent. |
Conclusion
The use of Biotin-PEG4-azide in conjunction with click chemistry provides a highly efficient and specific method for labeling alkyne-modified oligonucleotides. The protocols outlined in this document offer a reliable framework for researchers to produce high-quality biotinylated oligonucleotides for a wide range of molecular biology applications. Careful optimization of reaction conditions and appropriate selection of purification methods are key to achieving high yields of pure, functionalized product.
References
- 1. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 2. labcluster.com [labcluster.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. genscript.com [genscript.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. anaspec.com [anaspec.com]
- 7. citeqbiologics.com [citeqbiologics.com]
- 8. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
Revolutionizing Bioconjugation: Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has transformed our ability to study and manipulate biological systems. Among the most powerful tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that enables the covalent ligation of molecules in complex biological environments.[1][2] Its high selectivity, biocompatibility, and efficiency in aqueous systems at physiological temperature and pH have made it an indispensable technique for a wide range of applications, from protein and cell surface labeling to the development of antibody-drug conjugates (ADCs) and in vivo imaging agents.[2][3][4]
This document provides detailed application notes and experimental protocols for utilizing SPAAC, aimed at researchers, scientists, and drug development professionals. It summarizes key quantitative data to aid in experimental design and offers step-by-step methodologies for common applications.
Core Principles of SPAAC
SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (B158145), a highly strained alkyne, and an azide (B81097). The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly and selectively without the need for a cytotoxic copper catalyst.[5][6] This is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC particularly well-suited for applications in living systems.[1][5]
The reaction kinetics are significantly influenced by the choice of cyclooctyne, with various derivatives engineered to offer a balance of reactivity and stability.[5] Dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) are among the most commonly used reagents, each with distinct reaction rates.[4][7]
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Optimizing Experimental Conditions
The efficiency of SPAAC reactions is dependent on several factors, including the choice of reagents, buffer composition, pH, and temperature. The following tables summarize key quantitative data to guide the optimization of your experiments.
Table 1: Comparison of Common Cyclooctyne Reagents
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne (DBCO) | ~10⁻¹ - 1 | High reactivity, good stability.[7] |
| Bicyclo[6.1.0]nonyne (BCN) | ~10⁻² - 10⁻¹ | Good balance of reactivity and stability, less hydrophobic than DBCO.[8] |
| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ | High reactivity, often used for in vivo applications.[4] |
| DIBAC | ~10⁻¹ - 1 | High reactivity. |
Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Relative Rate Constant | Notes |
| PBS | 7.4 | Baseline | Commonly used but may not be optimal for all reactions. |
| HEPES | 7.0 - 8.0 | Higher than PBS | Often results in faster reaction rates.[1] |
| Borate | 8.0 - 9.0 | Generally increased rates | Higher pH can accelerate the reaction, but protein stability must be considered.[1] |
| DMEM | 7.4 | Faster than RPMI | Important consideration for cell-based assays.[1] |
Experimental Protocols
The following are detailed protocols for common applications of SPAAC.
Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye
This protocol describes the labeling of a protein containing an azide group with a fluorescent dye functionalized with DBCO.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) dissolved in DMSO.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).
-
Determine the concentration of the azide-modified protein using a suitable method (e.g., BCA assay).
-
-
SPAAC Reaction:
-
To the azide-modified protein solution, add the DBCO-dye stock solution to achieve a 5- to 20-fold molar excess of the dye.
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. For faster kinetics, the temperature can be increased to 37°C, provided the protein is stable.[9]
-
-
Purification:
-
Remove unreacted DBCO-dye and byproducts using size-exclusion chromatography or dialysis.
-
For SEC, use a resin with an appropriate molecular weight cutoff for your protein.
-
For dialysis, use a membrane with a suitable molecular weight cutoff and perform against a large volume of buffer (e.g., PBS) with several buffer changes.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the protein and the dye.
-
The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
-
Caption: A typical experimental workflow for labeling an azide-modified protein with a DBCO-dye.
Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured in appropriate medium.
-
Azido (B1232118) sugar precursor (e.g., N-azidoacetylmannosamine, ManNAz).
-
DBCO-functionalized fluorescent probe.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Imaging system (e.g., fluorescence microscope).
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with an azido sugar (e.g., 25-50 µM ManNAz) and incubate for 1-3 days. This allows for the metabolic incorporation of the azide into cell surface glycans.[10]
-
-
Cell Preparation:
-
Gently wash the cells three times with PBS to remove unincorporated azido sugars.
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-functionalized fluorescent probe in PBS or cell culture medium at the desired concentration (e.g., 5-25 µM).
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unbound probe.
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.
-
Caption: Workflow for metabolic labeling and subsequent fluorescent labeling of live cell surfaces via SPAAC.
Protocol 3: Pre-targeted In Vivo Imaging
This protocol describes a two-step pre-targeting strategy for in vivo imaging using SPAAC. An antibody-cyclooctyne conjugate is first administered and allowed to accumulate at the target site, followed by the administration of a smaller, rapidly clearing azide-functionalized imaging agent.
Materials:
-
Antibody conjugated with a cyclooctyne (e.g., DBCO).
-
Azide-functionalized imaging probe (e.g., a fluorescent dye or a radiolabeled chelator).
-
Animal model (e.g., tumor-bearing mouse).
-
In vivo imaging system (e.g., fluorescence imager, PET/SPECT scanner).
Methodology:
-
Antibody-Cyclooctyne Administration:
-
Administer the antibody-cyclooctyne conjugate to the animal model (e.g., via intravenous injection).
-
Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation (typically 24-72 hours).
-
-
Imaging Probe Administration:
-
Administer the azide-functionalized imaging probe. Due to its smaller size, it will distribute rapidly and react specifically with the cyclooctyne-tagged antibody at the target site.
-
-
In Vivo Imaging:
-
Perform imaging at various time points after the administration of the imaging probe to visualize the target site. The unbound imaging probe should clear rapidly from the body, resulting in a high target-to-background signal ratio.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 5. Antibody–Oligonucleotide Conjugation Using a SPAAC Copper-Free Method Compatible with 10× Genomics’ Single-Cell RNA-Seq | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Biotin-PEG4-azide conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in Biotin-PEG4-azide conjugation experiments. The following information offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating Biotin-PEG4-azide to a target molecule?
A1: The most common methods for Biotin-PEG4-azide conjugation are "click chemistry" reactions. These include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] CuAAC requires a copper catalyst to join the azide (B81097) group of Biotin-PEG4-azide with a terminal alkyne on the target molecule.[1] SPAAC, a copper-free alternative, uses a strained alkyne (like DBCO or BCN) on the target molecule that reacts directly with the azide.[2][3]
Q2: Why is my CuAAC reaction failing or showing a low yield?
A2: Low yields in CuAAC reactions can stem from several factors. A primary cause is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[4][5] This can be mitigated by using a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand such as THPTA or TBTA.[4][6] Other potential issues include poor quality or degradation of reagents, suboptimal reactant concentrations, the presence of interfering substances in the reaction buffer (e.g., Tris), or incorrect pH.[4][7]
Q3: Can the PEG4 linker in Biotin-PEG4-azide affect the conjugation reaction?
A3: The PEG4 linker is designed to be hydrophilic and flexible, which generally improves the solubility of the biotinylated molecule and reduces steric hindrance during the binding of biotin (B1667282) to avidin (B1170675) or streptavidin.[8][9][10] In most cases, the linker itself does not negatively impact the click chemistry reaction. However, in rare instances of significant steric hindrance from the target molecule, a longer or different type of linker might be considered.
Q4: When should I choose SPAAC over CuAAC?
A4: SPAAC is the preferred method for applications involving live cells or in vivo studies where the copper catalyst used in CuAAC could be toxic.[2] It is also a good choice when working with biomolecules that are sensitive to copper ions. However, SPAAC reagents, particularly the strained alkynes, can be more expensive than those for CuAAC.
Q5: How can I confirm that the biotinylation has been successful?
A5: Successful biotinylation can be confirmed using several methods. A common approach is a Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for detection.[11] Other methods include mass spectrometry to detect the mass shift corresponding to the addition of the Biotin-PEG4-azide moiety, or affinity purification using streptavidin beads followed by SDS-PAGE and protein staining.[12][13]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses common issues leading to low yields in Biotin-PEG4-azide conjugation reactions.
| Problem | Possible Cause | Recommended Solution |
| No or very faint product | Reagent Degradation: Biotin-PEG4-azide or the alkyne-modified molecule may have degraded due to improper storage (e.g., exposure to moisture or light). Sodium ascorbate is particularly prone to oxidation.[7] | - Use fresh, high-purity reagents.- Store reagents according to the manufacturer's instructions, typically desiccated and at -20°C.[10]- Prepare sodium ascorbate solutions fresh for each experiment.[7] |
| Inactive Catalyst (CuAAC): The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Degas all buffers and solutions to remove oxygen.[7]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]- Ensure a sufficient excess of a reducing agent like sodium ascorbate (e.g., 5-10 fold molar excess over the copper catalyst).[5]- Use a copper-stabilizing ligand such as THPTA or TBTA.[4] | |
| Incorrect Reagent Concentrations: The concentrations of one or more reactants are too low for an efficient reaction. | - Increase the concentration of the reactants. The rate of a click reaction is dependent on the concentration of the azide and alkyne.[4] | |
| Low to moderate product yield with remaining starting material | Suboptimal Molar Ratio: The molar ratio of Biotin-PEG4-azide to the alkyne-modified molecule is not optimal. | - For CuAAC, a slight excess of the biotin-azide (e.g., 1.5-3 equivalents) is often recommended.[14]- For SPAAC, a similar excess of the DBCO-alkyne to the azide-containing molecule is suggested.[14] |
| Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. | - Increase the incubation time. While some click reactions are fast, others may require several hours to overnight for completion.[14]- For CuAAC, gentle heating (e.g., 37-45°C) can sometimes improve the reaction rate.[4] | |
| Presence of Interfering Substances: Components in the reaction buffer may be interfering with the reaction. | - Avoid buffers containing primary amines (e.g., Tris) or azides.[5][14]- Use compatible buffers such as PBS or HEPES. | |
| Multiple products or smearing on a gel | Aggregation of Reactants or Product: The biotinylated product or the starting materials may be aggregating, leading to poor separation on a gel.[5] | - The PEG4 linker is designed to improve solubility, but if aggregation is suspected, consider adding a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction mixture.[2]- Optimize purification steps to remove aggregates.[5] |
| Non-specific Binding (during analysis): The detection method (e.g., streptavidin-HRP) is binding non-specifically to other components in the sample. | - Include appropriate blocking steps in your Western blot protocol (e.g., using bovine serum albumin or non-fat dry milk).- Ensure adequate washing steps to remove unbound streptavidin conjugates. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating Biotin-PEG4-azide to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed water
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG4-azide: Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) sulfate: Dissolve in degassed water to a final concentration of 50 mM.
-
THPTA/TBTA: Dissolve in degassed water or DMSO to a final concentration of 50 mM.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in degassed water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add Biotin-PEG4-azide to a final concentration of 100-500 µM (a 2-5 fold molar excess over the protein is a good starting point).
-
Add the copper-stabilizing ligand (THPTA/TBTA) to a final concentration of 1 mM.
-
Add Copper(II) sulfate to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle agitation is recommended.
-
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating Biotin-PEG4-azide to a protein modified with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-azide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solution:
-
Biotin-PEG4-azide: Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-10 mg/mL.
-
Add Biotin-PEG4-azide to a final concentration of 100-500 µM (a 2-5 fold molar excess over the protein is a good starting point).[14]
-
-
Incubation:
-
Purification:
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to alkyne) |
| Alkyne-modified protein | 1-10 mg/mL | 10-100 µM | 1x |
| Biotin-PEG4-azide | 10 mM in DMSO | 100-500 µM | 2-5x |
| Copper(II) sulfate | 50 mM in H₂O | 0.5 mM | 5x |
| THPTA/TBTA | 50 mM in H₂O/DMSO | 1 mM | 10x |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 5 mM | 50x |
Table 2: Recommended Reagent Concentrations for SPAAC
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to strained alkyne) |
| DBCO-modified protein | 1-10 mg/mL | 10-100 µM | 1x |
| Biotin-PEG4-azide | 10 mM in DMSO | 100-500 µM | 2-5x |
Visualizations
Caption: Workflow for CuAAC conjugation.
Caption: Workflow for SPAAC (copper-free) conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Biotin-PEG4-Azide [baseclick.eu]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
How to reduce non-specific binding with Biotin-PEG4-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-PEG4-azide in their experiments. The information is designed to help you mitigate non-specific binding and optimize your experimental outcomes.
Troubleshooting Guides
High non-specific binding can obscure results and lead to false positives. This guide addresses common issues encountered during experiments with Biotin-PEG4-azide, from click chemistry reactions to streptavidin-based enrichment.
Problem 1: High Background in Streptavidin Pull-Down Assays
Possible Causes:
-
Insufficient Blocking: Streptavidin-coated beads have a high capacity for non-specific protein adsorption.
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically bind to the bead surface.
-
Endogenous Biotinylated Proteins: Cell lysates contain naturally biotinylated proteins that compete for binding sites on streptavidin beads.
-
Excess Biotin-PEG4-Azide: Unreacted Biotin-PEG4-azide can bind to streptavidin beads and increase background.
Solutions:
| Solution | Detailed Protocol |
| Optimize Blocking Strategy | Before incubating with your sample, wash the streptavidin beads with a suitable wash buffer (e.g., PBS with 0.1% Tween-20). Then, incubate the beads with a blocking buffer for at least 1 hour at 4°C with gentle rotation. Common blocking agents include BSA, casein, or commercially available synthetic blockers. For particularly problematic lysates, a pre-clearing step where the lysate is incubated with unconjugated beads can be effective. |
| Increase Wash Stringency | After the pull-down, increase the number and duration of wash steps. The composition of the wash buffer can also be made more stringent by increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% Triton X-100 or 0.1% SDS). |
| Remove Excess Biotin-PEG4-Azide | After the click chemistry reaction, it is crucial to remove any unreacted Biotin-PEG4-azide. This can be achieved through dialysis, size-exclusion chromatography (e.g., spin columns), or protein precipitation methods. |
| Block with Free Biotin (B1667282) | To block any remaining unoccupied biotin-binding sites on the streptavidin beads after your biotinylated protein capture, perform a wash step with a buffer containing free biotin.[1] This should be done before adding the cell lysate for the pull-down. |
Problem 2: Inefficient or Incomplete Click Chemistry Reaction
Possible Causes:
-
Oxidation of Copper Catalyst (CuAAC): The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Inhibitors in the Sample: Components in the reaction buffer or cell lysate can interfere with the click reaction.
-
Suboptimal Reagent Concentrations: Incorrect ratios of copper, ligand, reducing agent, and Biotin-PEG4-azide can lead to poor reaction efficiency.
-
Degraded Reagents: Azide and alkyne reagents can degrade over time, especially if not stored properly.
Solutions:
| Solution | Detailed Protocol |
| Use Fresh Reagents | Prepare fresh stock solutions of sodium ascorbate (B8700270) for each experiment as it is readily oxidized. Ensure your Biotin-PEG4-azide has been stored correctly (typically at -20°C, desiccated). |
| Optimize Catalyst System (CuAAC) | Use a copper-chelating ligand like THPTA or TBTA to protect the Cu(I) from oxidation and increase reaction efficiency. A 5:1 ligand to copper ratio is often recommended. |
| Buffer Selection | Avoid using Tris-based buffers as the amine groups can chelate copper. PBS or HEPES buffers are generally preferred for CuAAC reactions. |
| Optimize Reagent Concentrations | Titrate the concentration of Biotin-PEG4-azide. A 2- to 10-fold molar excess over the alkyne-labeled molecule is a common starting point. Also, ensure a sufficient excess of the reducing agent (sodium ascorbate) to maintain the copper in its active Cu(I) state. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 linker in Biotin-PEG4-azide?
The tetraethylene glycol (PEG4) spacer in Biotin-PEG4-azide serves several important functions to reduce non-specific binding.[2] Its hydrophilic nature increases the aqueous solubility of the molecule and its conjugates.[2] The flexible and extended structure of the PEG linker physically separates the biotin moiety from the conjugated molecule, which minimizes steric hindrance and ensures better accessibility for binding to streptavidin.[2] Furthermore, PEGylation is known to create a "stealth effect," reducing non-specific interactions with proteins and other biological components.[2]
Q2: Which is better for my experiment: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry?
The choice between CuAAC and SPAAC depends on your experimental system.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells. Therefore, CuAAC is best suited for experiments with purified proteins, cell lysates, or fixed cells.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a copper catalyst and is therefore ideal for applications in living cells or whole organisms where copper toxicity is a concern. SPAAC typically uses a strained alkyne, such as DBCO or BCN, to react with the azide.
Q3: How can I effectively block streptavidin beads to minimize non-specific binding?
Effective blocking is crucial for clean pull-down results. Here are some key strategies:
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) and casein (often from non-fat dry milk) are common and effective protein-based blockers.[1] However, be aware that milk-based blockers can contain endogenous biotin, which may interfere with your assay.[3] Synthetic polymer-based blockers are also available and can offer more lot-to-lot consistency.[4]
-
Blocking Procedure: A typical blocking procedure involves incubating the streptavidin beads with a 1-5% solution of the blocking agent in a suitable buffer (e.g., PBS) for 30-60 minutes at room temperature or overnight at 4°C with gentle rotation.[5]
-
Detergents: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help to reduce hydrophobic interactions.[5]
Q4: How do I remove excess, unreacted Biotin-PEG4-azide after the click reaction?
Removing unreacted Biotin-PEG4-azide is essential to prevent it from binding to your streptavidin beads and causing high background. Common methods include:
-
Size-Exclusion Chromatography: Spin columns with an appropriate molecular weight cutoff (MWCO) are a quick and efficient way to separate your labeled protein from the smaller, unreacted biotin-azide.
-
Dialysis: Dialysis against a large volume of buffer is an effective but more time-consuming method.
-
Protein Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can be used to precipitate the protein, leaving the unreacted biotin-azide in the supernatant.
Data Presentation
Table 1: Illustrative Comparison of Blocking Agents for Streptavidin Beads
This table provides representative data on the effectiveness of different blocking agents in reducing non-specific binding in a streptavidin pull-down experiment from a cell lysate. The values are presented as a percentage reduction in background signal compared to unblocked beads.
| Blocking Agent | Concentration | Incubation Time | Temperature | Illustrative % Reduction in Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 3% (w/v) in PBS | 1 hour | Room Temp | 75% |
| Non-fat Dry Milk | 5% (w/v) in TBS-T | 1 hour | Room Temp | 85% (Note: Potential for biotin contamination) |
| Casein | 1% (w/v) in TBS | 1 hour | Room Temp | 80% |
| Commercial Synthetic Blocker | Per manufacturer | 30 min | Room Temp | 90% |
Note: The data in this table is illustrative and the optimal blocking agent and conditions should be empirically determined for each specific application.
Table 2: Representative Impact of PEG Linker Length on Non-Specific Binding
This table illustrates the expected trend of reduced non-specific binding with increasing PEG linker length in a cell-based assay, as measured by background fluorescence intensity.
| Biotin-Azide Reagent | PEG Units | Illustrative Background Fluorescence (Arbitrary Units) |
| Biotin-Azide | 0 | 1500 |
| Biotin-PEG2-Azide | 2 | 950 |
| Biotin-PEG4-Azide | 4 | 600 |
| Biotin-PEG6-Azide | 6 | 450 |
Note: This data is representative and actual values will vary depending on the experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for labeling an alkyne-containing protein with Biotin-PEG4-azide in a cell lysate.
-
Prepare Stock Solutions:
-
Biotin-PEG4-azide: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO4): 50 mM in water.
-
Copper Ligand (e.g., THPTA): 250 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Prepare Protein Sample:
-
Adjust the concentration of your alkyne-labeled protein lysate to 1-5 mg/mL in a copper-compatible buffer (e.g., PBS).
-
-
Set up the Click Reaction:
-
To 100 µL of protein lysate, add the following reagents in order, vortexing gently after each addition:
-
10 µL of 10 mM Biotin-PEG4-azide (final concentration 1 mM).
-
2 µL of 250 mM THPTA (final concentration 5 mM).
-
2 µL of 50 mM CuSO4 (final concentration 1 mM).
-
4 µL of 500 mM sodium ascorbate (final concentration 20 mM).
-
-
-
Incubate:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents using a spin desalting column or dialysis.
-
Protocol 2: Streptavidin Pull-Down of Biotinylated Proteins
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with 1 mL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Block the Beads:
-
Resuspend the washed beads in 500 µL of Blocking Buffer (e.g., 3% BSA in PBS-T).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads twice with Wash Buffer.
-
-
Bind Biotinylated Protein:
-
Add your purified, biotinylated protein sample from the click reaction to the blocked beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Wash:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For increased stringency, use a high-salt wash buffer for one of the washes.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Mandatory Visualization
Caption: Activity-Based Protein Profiling (ABPP) workflow using Biotin-PEG4-azide.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
Technical Support Center: Optimizing Protein Biotinylation with DS20362725
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein concentration for successful biotinylation using the DS20362725 kit. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the biotinylation process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your biotinylation experiments with this compound.
Question: What is the optimal protein concentration for biotinylation?
Answer: For efficient labeling, a protein concentration of >1 mg/mL is generally recommended.[1] If your protein concentration is low, it can be concentrated using protein concentrator spin columns.[1] It is also crucial that the protein of interest is purified to a reasonable level (e.g., >90%) to avoid labeling non-specific impurities that could interfere with subsequent experiments.[1]
Question: How do I determine the optimal molar ratio of biotin (B1667282) reagent to protein?
Answer: The ideal molar ratio of biotin reagent to protein can vary depending on the protein and the number of available primary amines. A good starting point is a 20-fold molar excess of the biotinylation reagent.[1] However, it is highly advisable to optimize the efficiency of biotinylation by testing a range of molar ratios, such as 1:5, 1:10, 1:20, 1:50, and 1:100 (biotin:protein).[1] Over-biotinylation can lead to protein precipitation and loss of activity, so finding the minimal amount of biotin required for your application is key.[2]
Question: My biotinylated protein is precipitating. What could be the cause?
Answer: Protein precipitation after biotinylation is a common issue often caused by over-biotinylation.[2] Excessive modification of surface lysines can alter the protein's charge and solubility. To troubleshoot this, try reducing the molar excess of the biotinylation reagent in the reaction. Another potential cause is the use of a biotinylation reagent that is not water-soluble. This compound is a water-soluble formulation to minimize this issue.
Question: How can I remove unreacted biotin after the labeling reaction?
Answer: Unreacted biotin can be efficiently removed using size exclusion chromatography, such as a PD-10 desalting column.[1] Alternatively, dialysis or the use of spin desalting columns are also effective methods.[3] It is important to remove free biotin as it can interfere with downstream applications by binding to streptavidin.
Question: I am seeing high background or non-specific binding in my downstream application. What can I do?
Answer: High background can be caused by several factors. If you are performing an assay involving streptavidin-coated beads, pre-clearing your lysate with beads that do not have streptavidin can help reduce non-specific protein binding.[4] In blotting applications, proper blocking is crucial. Using a 5% BSA solution for blocking for at least one hour is a standard recommendation to minimize non-specific binding.[5]
Quantitative Data Summary
For reproducible results, it is essential to control the key parameters of the biotinylation reaction. The following table summarizes recommended starting conditions and ranges for optimizing your experiment.
| Parameter | Recommended Starting Condition | Optimization Range |
| Protein Concentration | >1 mg/mL | 1 - 10 mg/mL[3] |
| Molar Ratio (Biotin:Protein) | 20:1[1] | 5:1 to 100:1[1] |
| Incubation Time | 30 - 60 minutes at Room Temperature | 30 minutes to Overnight (at 4°C)[1] |
| Incubation Temperature | Room Temperature | 4°C to Room Temperature[1] |
Detailed Experimental Protocol: Protein Biotinylation with this compound
This protocol provides a step-by-step guide for the biotinylation of a purified protein in solution using this compound, which targets primary amines.
Materials:
-
This compound Biotinylation Reagent
-
Purified protein in an amine-free buffer (e.g., PBS)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting columns (e.g., PD-10)
-
Anhydrous DMSO (if the reagent is not water-soluble)
Procedure:
-
Prepare the Protein Sample:
-
Prepare the Biotinylation Reagent:
-
If this compound is provided as a powder, bring the vial to room temperature before opening to avoid moisture condensation.
-
Prepare a stock solution of the biotinylation reagent. For water-soluble versions (Sulfo-NHS esters), this can be done in the reaction buffer immediately before use. For non-water-soluble versions (NHS esters), dissolve the reagent in an organic solvent like DMSO.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated amount of the biotinylation reagent to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1] Gentle mixing during incubation is recommended.
-
-
Removal of Excess Biotin:
-
To remove unreacted biotin, apply the reaction mixture to a desalting column equilibrated with your desired storage buffer.[1]
-
Collect the protein-containing fractions. The biotinylated protein will elute in the void volume.
-
-
Verification of Biotinylation (Optional but Recommended):
-
The efficiency of biotinylation can be assessed using methods like a HABA assay or by performing a Western blot followed by detection with streptavidin-HRP.
-
Visualizing the Workflow
The following diagrams illustrate key processes in optimizing and performing protein biotinylation.
Caption: Workflow for optimizing protein biotinylation molar ratios.
Caption: General workflow for capturing biotinylated proteins.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Avoiding aggregation of proteins during Biotin-PEG4-azide labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during Biotin-PEG4-azide labeling.
Troubleshooting Guides
Issue 1: Visible Precipitate or Cloudiness During/After Labeling
Visible particulate matter is a clear indicator of significant protein aggregation.
Troubleshooting Steps:
-
Optimize Protein Concentration: High protein concentrations can accelerate aggregation.
-
Recommendation: Start with a lower protein concentration (1-2 mg/mL). If the labeling efficiency is too low, incrementally increase the concentration while monitoring for aggregation. For applications requiring high final protein concentrations, consider concentrating the protein after the labeling and purification steps.
-
-
Evaluate Buffer Conditions: The buffer composition is critical for maintaining protein stability.
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). This helps maintain a net surface charge, promoting electrostatic repulsion between protein molecules and reducing the likelihood of aggregation.
-
Ionic Strength: The effect of salt concentration is protein-dependent. Some proteins are more stable at low salt concentrations, while others require higher ionic strength (e.g., 150 mM NaCl) to prevent aggregation. It is recommended to test a range of salt concentrations to determine the optimal condition for your specific protein.
-
-
Adjust Molar Ratio of Biotin-PEG4-Azide: An excessive amount of the labeling reagent can lead to over-labeling and subsequent aggregation.
-
Recommendation: Start with a lower molar excess of Biotin-PEG4-Azide to the protein (e.g., 3:1 to 5:1). If labeling is inefficient, gradually increase the ratio.
-
-
Control Temperature: While room temperature is often suitable for the click chemistry reaction, some proteins are more stable at lower temperatures.
-
Recommendation: Perform the incubation steps at 4°C, especially for temperature-sensitive proteins. Be aware that lower temperatures may require longer incubation times.
-
-
Incorporate Stabilizing Additives: Certain chemical additives can help prevent protein aggregation.
-
Refer to the "Optimal Reaction Conditions" table below for recommended additives and their working concentrations.
-
Issue 2: Low Labeling Efficiency Without Visible Aggregation
This may indicate a problem with the reaction chemistry rather than protein instability.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Biotin-PEG4-Azide: Ensure the reagent has been stored correctly (typically at -20°C, desiccated) and has not expired. Repeated freeze-thaw cycles should be avoided.
-
Copper (I) Catalyst (for CuAAC): Use a freshly prepared solution of the copper catalyst and a reducing agent like sodium ascorbate. The copper (I) ion is prone to oxidation to the inactive copper (II) state. The use of a copper-coordinating ligand like THPTA can improve catalyst stability and efficiency.[1]
-
-
Check Buffer Compatibility:
-
Amine-Containing Buffers: If introducing the azide (B81097) to the protein via an NHS ester, avoid buffers containing primary amines (e.g., Tris, glycine), as they will compete with the reaction.[2]
-
Reducing Agents: If using a maleimide (B117702) linkage for azide introduction, ensure the buffer is free of reducing agents like DTT or BME, which will cleave the maleimide-thiol bond.
-
-
Optimize Reaction Time:
-
Recommendation: While many click chemistry reactions are rapid, ensure sufficient incubation time (e.g., 1-4 hours at room temperature or overnight at 4°C). The optimal time can be determined through a time-course experiment.
-
Issue 3: High Background or Non-Specific Binding in Downstream Applications
This can be caused by the presence of protein aggregates or excess, unreacted biotin (B1667282).
Troubleshooting Steps:
-
Remove Protein Aggregates:
-
Centrifugation: Pellet larger aggregates by centrifuging the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C.
-
Size Exclusion Chromatography (SEC): This is a highly effective method to separate monomers from aggregates and also remove excess biotin.
-
Filtration: Use a low-protein-binding syringe filter (e.g., 0.22 µm) to remove large aggregates.
-
-
Ensure Complete Removal of Excess Biotin:
-
Dialysis/Buffer Exchange: Use a dialysis cassette or spin column with a molecular weight cutoff (MWCO) that is appropriate for your protein to efficiently remove small molecules like unreacted Biotin-PEG4-azide.
-
Size Exclusion Chromatography (SEC): As mentioned, SEC is also an excellent method for removing excess biotin.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for Biotin-PEG4-azide labeling?
The optimal buffer is protein-specific. However, a good starting point is a phosphate-buffered saline (PBS) at a pH of 7.2-7.5. It is crucial to ensure the buffer components do not interfere with the chosen cross-linking chemistry for introducing the azide group.
Q2: How can I introduce the azide group to my protein?
The azide can be introduced site-specifically or non-specifically through various methods:
-
Amine-reactive crosslinkers (e.g., Azide-PEGn-NHS ester): These react with primary amines on lysine (B10760008) residues and the N-terminus. The reaction is typically performed at pH 7.2-8.5.
-
Thiol-reactive crosslinkers (e.g., Azide-PEGn-Maleimide): These react with free cysteine residues. This reaction is usually carried out at pH 6.5-7.5.
-
Metabolic Labeling: Non-canonical amino acids containing an azide group can be incorporated into the protein during expression.
Q3: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry?
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used method. However, the copper catalyst can be toxic to cells and may need to be removed for certain downstream applications.[3][4]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This "copper-free" click chemistry is ideal for applications involving live cells or where copper toxicity is a concern.[5][6][7] It utilizes a strained alkyne (e.g., DBCO, BCN) that reacts with the azide without the need for a catalyst.
Q4: How can I quantify the degree of biotinylation and aggregation?
-
Biotinylation Quantification: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying the amount of biotin incorporated per protein molecule.
-
Aggregation Quantification:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomeric and aggregated species.
-
Native PAGE or Blue Native PAGE: Can be used to visualize the formation of higher-order oligomers and aggregates.[8]
-
Data Presentation
Table 1: Optimal Reaction Conditions to Minimize Protein Aggregation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations increase the risk of intermolecular interactions and aggregation.[9] |
| Buffer pH | 1-1.5 units away from pI | Minimizes protein-protein attraction by maintaining a net surface charge.[10][11] |
| Ionic Strength (NaCl) | 50 - 200 mM | Modulates electrostatic interactions; optimal concentration is protein-dependent.[12] |
| Temperature | 4 - 25 °C | Lower temperatures can enhance the stability of some proteins. |
| Molar Ratio (Biotin:Protein) | 3:1 to 20:1 | A higher ratio can lead to over-labeling and aggregation. |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Arginine | 50 - 500 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues.[9][13] |
| Glutamate | 50 - 500 mM | Can increase protein solubility and stability.[9] |
| Sucrose | 0.25 - 1 M | A polyol that acts as an osmolyte, stabilizing the protein's native state.[9] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can prevent aggregation by shielding hydrophobic patches. |
Experimental Protocols
Protocol 1: Two-Step Biotin-PEG4-Azide Labeling via CuAAC
Step 1: Introduction of Azide Group (using an NHS-ester crosslinker)
-
Buffer Exchange: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Dissolve the Azide-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add the dissolved azide crosslinker to the protein solution at a desired molar excess (e.g., 10-fold).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted azide crosslinker by dialysis or using a desalting column.
Step 2: Biotinylation via CuAAC Click Chemistry
-
Reagent Preparation:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein
-
Biotin-PEG4-Alkyne (or other alkyne-biotin)
-
THPTA solution
-
Copper (II) Sulfate solution
-
-
Initiate Reaction: Add the Sodium Ascorbate solution to initiate the click reaction.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and potential aggregates using SEC or dialysis.
Visualizations
Caption: Workflow for Biotin-PEG4-Azide labeling of proteins.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biotin-PEG4-azide - Creative Biolabs [creative-biolabs.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. leukocare.com [leukocare.com]
- 11. tebubio.com [tebubio.com]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Copper-Catalyzed Live Cell Labeling with Biotin-PEG4-Azide
Welcome to the technical support center for researchers utilizing Biotin-PEG4-azide for live cell labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly concerning copper catalyst toxicity.
Frequently Asked questions (FAQs)
Q1: What is the primary cause of cytotoxicity in our live cell click chemistry experiments?
A1: The primary cause of cytotoxicity in copper-catalyzed click chemistry is the copper (I) catalyst required for the reaction.[1][2][3] Free copper ions can induce oxidative stress, damage cellular components like DNA, and disrupt normal cellular processes, leading to decreased cell viability.[4] The ligand environment around the copper ion significantly influences its toxicity.[5][6]
Q2: How can we minimize copper-induced toxicity to our cells?
A2: Several strategies can be employed to minimize copper toxicity:
-
Use of Chelating Ligands: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are crucial.[1][7] These ligands stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from oxidative damage by sequestering the copper ion.[1][3][7][8]
-
Optimize Copper Concentration: Use the lowest possible concentration of copper that still provides efficient labeling. Concentrations as low as 20-50 µM have been used successfully in the presence of excess ligand.[3][9][10]
-
Minimize Incubation Time: Optimize your protocol to use the shortest possible reaction time. Reaction times can range from a few minutes to an hour.[1][7]
-
Consider Copper-Free Alternatives: For highly sensitive cell lines or long-term studies, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are excellent alternatives as they eliminate the need for a cytotoxic catalyst.[11][12][13]
Q3: We are observing low labeling efficiency. What are the possible causes and solutions?
A3: Low labeling efficiency can stem from several factors:
-
Suboptimal Reagent Concentrations: Ensure the concentrations of your Biotin-PEG4-azide, alkyne-modified biomolecule, copper sulfate, and reducing agent (e.g., sodium ascorbate) are optimized. A slight excess of one of the labeling reagents can sometimes drive the reaction to completion.[7]
-
Inactive Catalyst: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain copper in its active Cu(I) state.[1]
-
Ligand Issues: An incorrect ligand-to-copper ratio or an inappropriate ligand can lead to poor results. A 5-fold excess of ligand to copper is often recommended.[7]
-
Inaccessible Azide (B81097)/Alkyne Groups: The azide or alkyne moieties on your biomolecules may be sterically hindered or buried within hydrophobic regions, making them inaccessible for the click reaction.[14][15] Consider using a longer PEG linker on your azide probe to improve accessibility.[16][17]
-
Thiol Interference: High concentrations of thiols, such as glutathione (B108866) in the cytosol, can deactivate the copper catalyst.[14] Using accelerating ligands and potentially sacrificial metals like Zn(II) or Ni(II) can help mitigate this.[14]
Q4: Can we perform copper-catalyzed click chemistry on intracellular targets in live cells?
A4: Labeling intracellular targets with copper-catalyzed click chemistry is more challenging than surface labeling due to the high concentration of intracellular thiols that can deactivate the catalyst.[18] However, it has been demonstrated to be possible, often requiring specialized ligands, such as those tethered to cell-penetrating peptides, to enhance intracellular delivery and protect the catalyst.[18] For intracellular labeling, copper-free click chemistry is often a more robust and less toxic approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability | High concentration of free copper ions. | Reduce the final concentration of CuSO₄ to 20-100 µM.[3][9][10] Increase the ligand-to-copper ratio (e.g., 5:1).[1] Use a freshly prepared solution of sodium ascorbate.[1] Shorten the incubation time for the click reaction.[1] Consider switching to a copper-free click chemistry method.[11][13] |
| No or Weak Fluorescent Signal | Inefficient click reaction. | Confirm the presence of azide/alkyne handles on your biomolecules. Increase the concentration of the Biotin-PEG4-azide or the alkyne probe. Optimize the CuSO₄ and sodium ascorbate concentrations. Ensure the sodium ascorbate solution is fresh. Use a proven copper-chelating ligand like THPTA.[1][3] |
| Inaccessibility of the biotin (B1667282) tag. | Use a Biotin-PEG4-azide with a longer PEG linker to reduce steric hindrance.[16][17] | |
| Ineffective detection with streptavidin. | Ensure the streptavidin-fluorophore conjugate is active and used at the recommended concentration. Include appropriate washing steps to reduce background. | |
| High Background Fluorescence | Non-specific binding of the biotin probe or streptavidin. | Include blocking steps (e.g., with BSA) before adding the streptavidin conjugate. Optimize washing steps after incubation with the biotin probe and streptavidin. Run a control experiment without the copper catalyst to assess non-specific binding of the biotin-azide. |
| Reaction works with simple molecules but not on my biomolecule of interest. | Azide/alkyne group is inaccessible or has been compromised. | Consider denaturing conditions if labeling is performed in vitro on purified proteins.[14] For live cells, try varying the metabolic labeling strategy to improve incorporation and accessibility. Use a probe with a longer linker arm.[16][17] |
| Precipitation in the reaction mixture. | Poor solubility of reagents. | Prepare stock solutions in a suitable solvent like DMSO or DMF and then dilute into the aqueous reaction buffer.[16] The use of a PEG4 linker on the biotin-azide helps improve aqueous solubility.[16][17] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Typical Final Concentration | Reference |
| Alkyne- or Azide-modified Biomolecule | Varies depending on expression/incorporation level | - |
| Biotin-PEG4-azide / Alkyne-Probe | 25 µM | [1] |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | [1][18] |
| Ligand (e.g., THPTA) | 250 - 500 µM (5-fold excess to copper) | [1] |
| Sodium Ascorbate (reducing agent) | 2.5 mM | [1] |
| Aminoguanidine (optional antioxidant) | 1 mM | [1] |
Table 2: Impact of Copper and Ligands on Cell Viability
| Cell Line | Condition | Viability | Reference |
| OVCAR5 | 100 µM CuSO₄, 200 µM Ligand, 10 min reaction | 75% | [18][19] |
| Jurkat | Growth with 25 µM Ac₄ManNAz, then exposed to copper | More sensitive to copper than control cells | [3] |
| Various Human Cell Lines | Micromolar concentrations of Cu(II)-bis-l-histidine | No toxicity observed after 72 hours | [5][6] |
Experimental Protocols
Protocol 1: General Live Cell Surface Labeling using Copper-Catalyzed Click Chemistry
This protocol is a starting point and should be optimized for your specific cell type and experimental setup.
1. Cell Preparation: a. Plate cells and culture until they reach the desired confluency. b. If metabolic labeling is required to introduce the alkyne or azide handle, incubate the cells with the appropriate metabolic precursor (e.g., an alkyne-modified sugar) for 24-48 hours. c. Gently wash the cells twice with pre-warmed, serum-free media or DPBS.
2. Preparation of Click Reaction Cocktail (prepare fresh): a. In a microcentrifuge tube, prepare the click reaction cocktail. The final volume will depend on the size of your culture dish. For a 6-well plate, a 1 mL final volume per well is typical. b. Important: Add the reagents in the specified order to prevent precipitation and ensure catalyst activity. i. Start with the appropriate volume of serum-free media or DPBS. ii. Add the Biotin-PEG4-azide to the desired final concentration (e.g., 25 µM). iii. In a separate tube, pre-mix the CuSO₄ and THPTA ligand (e.g., to final concentrations of 50 µM and 250 µM, respectively). Add this copper/ligand mixture to the main reaction tube. iv. Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM. c. Gently mix the cocktail by inverting the tube.
3. Labeling Reaction: a. Aspirate the wash buffer from the cells and add the click reaction cocktail. b. Incubate the cells for a predetermined time (e.g., 5-30 minutes) at room temperature or 37°C, protected from light. c. Aspirate the reaction cocktail and wash the cells three times with DPBS to remove unreacted reagents.
4. Detection (if using a fluorescent streptavidin): a. Incubate the cells with a fluorescently labeled streptavidin conjugate diluted in a suitable blocking buffer (e.g., 1% BSA in DPBS) for 30-60 minutes at room temperature, protected from light. b. Wash the cells three times with DPBS. c. Proceed with imaging or other downstream analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 10. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Biotin-PEG4-Azide [baseclick.eu]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of Biotin-PEG4-Azide Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Biotin-PEG4-azide, achieving optimal solubility in aqueous buffers is a critical step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
The unique properties of Biotin-PEG4-azide, a popular reagent in bioconjugation and proteomics, can present difficulties in achieving desired concentrations in aqueous solutions. Understanding the solubility characteristics and proper handling techniques is paramount to prevent issues such as precipitation and aggregation, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving Biotin-PEG4-azide?
A1: Biotin-PEG4-azide exhibits high solubility in anhydrous organic solvents. It is strongly recommended to first dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3]
Q2: Why is my Biotin-PEG4-azide precipitating when I add it to my aqueous buffer?
A2: Precipitation upon addition to an aqueous buffer is a common issue and typically occurs when the concentration of the Biotin-PEG4-azide in the final aqueous solution exceeds its solubility limit. The solubility of this reagent is significantly lower in aqueous buffers compared to organic solvents. To avoid this, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then slowly add it to the aqueous buffer while vortexing or stirring. This allows for a more gradual dilution and reduces the likelihood of localized high concentrations that can lead to precipitation.
Q3: What is the maximum recommended concentration of Biotin-PEG4-azide in aqueous buffers like PBS?
A3: While the polyethylene (B3416737) glycol (PEG) spacer in Biotin-PEG4-azide enhances its aqueous solubility compared to biotin-azide without the PEG linker, it is still sparingly soluble in purely aqueous solutions.[2][4][5][6] For a similar compound, Biotin-azide, a solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMSO:PBS (pH 7.2). While one source suggests a solubility of up to 10 mg/mL for a Biotin-PEG-azide compound in PBS (pH 7.2), it is advisable to empirically determine the maximum working concentration for your specific buffer and experimental conditions to avoid precipitation.
Q4: Can I store Biotin-PEG4-azide in an aqueous buffer?
A4: It is not recommended to store Biotin-PEG4-azide in aqueous solutions for extended periods. Aqueous stock solutions should be made fresh for each experiment. If storage is unavoidable, it is best to prepare aliquots of the concentrated stock solution in an anhydrous organic solvent (e.g., DMSO) and store them at -20°C or -80°C, protected from moisture and light.[1] For short-term storage of aqueous solutions, it is recommended to use them within a day.
Q5: How does the PEG4 linker affect the solubility of Biotin-PEG4-azide?
A5: The PEG4 linker is a hydrophilic polyethylene glycol spacer. Its presence significantly increases the aqueous solubility of the biotin-azide moiety and helps to reduce aggregation of the molecule in solution.[2][4][5][6] This improved solubility is advantageous for bioconjugation reactions performed in aqueous environments.
Troubleshooting Guide
Issue: Precipitation Observed During Preparation of Aqueous Working Solution
dot
Caption: Troubleshooting workflow for Biotin-PEG4-azide precipitation.
Issue: Potential Aggregation in Experimental Assays
dot
Caption: Strategies to minimize Biotin-PEG4-azide aggregation.
Data Presentation
| Solvent/Buffer | Compound | Concentration | Notes |
| DMSO | Biotin-PEG4-azide | ≥ 100 mg/mL | Use anhydrous grade.[1] |
| DMF | Biotin-PEG4-azide | Soluble | Use anhydrous grade.[3] |
| 1:1 DMSO:PBS (pH 7.2) | Biotin-azide | ~ 0.5 mg/mL | Data for a similar compound without the PEG4 linker. |
| PBS (pH 7.2) | Biotin-PEG-azide | 10 mg/mL | This reported solubility may be for a different PEG-ylated version and should be confirmed empirically. |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of Biotin-PEG4-azide
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of solid Biotin-PEG4-azide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex or gently warm the solution (e.g., to 37°C) to ensure the compound is fully dissolved. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing or stirring your desired aqueous buffer (e.g., PBS, Tris, HEPES), slowly and dropwise add the required volume of the concentrated DMSO stock solution.
-
Continue to vortex or stir for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, it may be necessary to prepare a more dilute working solution.
-
-
Usage and Storage:
-
Use the freshly prepared aqueous working solution immediately for your experiment.
-
It is not recommended to store the aqueous solution. Discard any unused portion.
-
Store the remaining concentrated stock solution in DMSO, tightly sealed and protected from light, at -20°C or -80°C for long-term storage.[1]
-
References
Steric hindrance effects with Biotin-PEG4-azide and large proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG4-azide for labeling large proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the biotinylation of large proteins using Biotin-PEG4-azide, with a focus on steric hindrance effects.
Issue 1: Low or No Biotinylation of the Target Protein
Question: I am performing a click chemistry reaction between my alkyne-modified large protein and Biotin-PEG4-azide, but I'm seeing very low labeling efficiency. What could be the cause?
Answer:
Low biotinylation efficiency with large proteins can stem from several factors, often related to steric hindrance or suboptimal reaction conditions.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Steric Hindrance: The alkyne modification site on your protein is buried within the protein's structure, preventing the Biotin-PEG4-azide from accessing it. The PEG4 linker may be too short for this specific protein.[1][2] | 1. Use a Longer Linker: Consider using a biotin-azide reagent with a longer PEG linker (e.g., PEG5, PEG12).[1][3] While longer is often better, an optimal length may need to be determined empirically, as excessively long linkers can sometimes reduce capture efficiency in pulldown assays.[1][4] 2. Denaturation: If compatible with your protein's integrity and downstream application, perform the labeling under mild denaturing conditions to expose the modification site. |
| Suboptimal Reaction Conditions: The pH, temperature, or duration of the click chemistry reaction is not optimal. | 1. Optimize pH: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the pH is within the recommended range (typically pH 7-8).[5][6] 2. Increase Reaction Time/Temperature: Incubate the reaction for a longer duration (e.g., overnight at 4°C or for 2-4 hours at room temperature).[7] Click reactions are generally efficient but can be slowed by steric hindrance.[8][9][10] |
| Reagent Issues: The Biotin-PEG4-azide or the copper catalyst (if using CuAAC) may have degraded. | 1. Use Fresh Reagents: Prepare fresh solutions of your biotin-azide reagent and catalyst immediately before use.[5][7] 2. Check Reagent Storage: Ensure reagents are stored correctly, typically at -20°C or -80°C, sealed and protected from moisture.[11] |
| Low Protein Concentration: The concentration of your protein is too low for an efficient reaction. | 1. Increase Protein Concentration: For best results, use a protein concentration of at least 1-2 mg/mL.[12][13] Reactions with more dilute protein solutions may require a greater molar excess of the biotin (B1667282) reagent.[5][7][12] |
| Presence of Interfering Substances: Your protein buffer may contain substances that interfere with the click reaction, such as chelating agents (e.g., EDTA) which can sequester the copper catalyst. | 1. Buffer Exchange: Perform a buffer exchange into a suitable reaction buffer like phosphate-buffered saline (PBS) prior to labeling.[7][12] |
Issue 2: Protein Aggregation or Precipitation After Labeling
Question: My protein is soluble before biotinylation, but it precipitates out of solution after the reaction with Biotin-PEG4-azide. Why is this happening?
Answer:
Protein aggregation post-labeling is often a sign of over-modification or reduced solubility of the conjugate.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Over-Biotinylation: Too many biotin molecules have been attached to the protein, altering its surface properties and leading to aggregation. | 1. Reduce Molar Excess: Decrease the molar ratio of Biotin-PEG4-azide to your protein in the reaction. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate up.[7][12] 2. Shorten Reaction Time: Reduce the incubation time to limit the extent of the reaction.[7] |
| Reduced Solubility: Although the PEG4 linker enhances water solubility, the overall biotinylated protein may be less soluble than the native protein.[14][15][16] | 1. Optimize Buffer: Include additives in your storage buffer that are known to stabilize your protein, such as glycerol, non-ionic detergents, or specific salts. 2. Use PEGylated Reagents: The use of PEG-containing biotin reagents like Biotin-PEG4-azide is already a step to mitigate this, as they impart hydrophilicity to the labeled molecule.[14] |
Issue 3: High Background in Streptavidin Pulldown/Blotting Assays
Question: After biotinylating my protein and using it in a pulldown with streptavidin beads, I'm getting very high background. How can I reduce this?
Answer:
High background is typically caused by unbound biotin in the sample or non-specific binding of proteins to the affinity matrix.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Excess, Unreacted Biotin-PEG4-azide: Free biotin reagent in the sample will bind to streptavidin, blocking sites for your labeled protein and causing high background. | 1. Thorough Purification: It is critical to remove all unreacted biotin after the labeling reaction. Use size-exclusion chromatography (e.g., desalting column) or dialysis.[17][18] Spin dialysis is also an effective method.[17] 2. Quench the Reaction: Before purification, quench the reaction by adding an excess of an alkyne-containing small molecule to consume any remaining azide (B81097) reagent. |
| Non-Specific Binding: Other proteins in your sample are binding non-specifically to the streptavidin beads. | 1. Blocking: Pre-block the streptavidin beads with a blocking agent like bovine serum albumin (BSA) or casein before adding your sample. 2. Increase Wash Stringency: Increase the number of washes and/or the salt or detergent concentration in your wash buffers to disrupt weak, non-specific interactions. |
| Over-labeling: The protein is heavily biotinylated, which can sometimes lead to non-specific interactions. | 1. Optimize Labeling Ratio: Determine the optimal degree of labeling for your specific protein and application. This can be achieved by testing a range of molar excesses of the biotin reagent.[7][12] Quantify the biotin incorporation to ensure reproducibility.[14][19][20] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG4 linker in Biotin-PEG4-azide?
The polyethylene (B3416737) glycol (PEG) component serves two primary functions. First, it is a hydrophilic spacer that increases the water solubility of the biotinylation reagent and, subsequently, the labeled protein.[14][16] This helps prevent aggregation.[14] Second, the linker acts as a spacer arm to separate the biotin molecule from the protein.[15][21] This separation reduces steric hindrance, allowing the biotin to bind more effectively to the deep biotin-binding pockets of avidin (B1170675) or streptavidin.[2][14]
Q2: How does steric hindrance affect the interaction between my biotinylated protein and streptavidin?
Steric hindrance occurs when the bulky structure of the protein physically obstructs the binding of biotin to streptavidin.[2][22] If the biotin is attached too close to the protein's surface or in a sterically crowded region, the protein itself can block access to the streptavidin binding site. The PEG spacer arm in Biotin-PEG4-azide helps to extend the biotin away from the protein's surface, overcoming this issue.[2][23]
Q3: What is "click chemistry" and why is it used for biotinylation?
Click chemistry refers to a class of reactions that are highly efficient, specific, and bio-orthogonal (meaning they don't interfere with biological processes).[8][24] The reaction used with Biotin-PEG4-azide is an azide-alkyne cycloaddition.[11][15] This method is ideal for labeling complex biomolecules like large proteins because the reaction is very selective for the azide and alkyne functional groups, proceeds under mild conditions, and is effective even in sterically hindered environments.[8][9][10]
Q4: How do I determine the degree of biotinylation of my protein?
Quantifying the number of biotin molecules per protein molecule is crucial for reproducibility.[19] Common methods include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric method where biotin displaces the HABA dye from avidin, causing a measurable change in absorbance at 500 nm.[14][20]
-
Fluorescence-Based Assays: These assays use a fluorescently tagged avidin where biotin binding causes a change in the fluorescence signal.[20]
-
Mass Spectrometry: For a precise determination, mass spectrometry can be used to measure the mass shift of the protein after biotinylation.
Q5: What is the recommended molar excess of Biotin-PEG4-azide to use?
The optimal molar ratio depends on the protein concentration and the number of available reaction sites. A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein.[7][12]
-
For concentrated protein solutions (~10 mg/mL), a ≥12-fold molar excess is often recommended.[5][12]
-
For more dilute solutions (~2 mg/mL), a ≥20-fold molar excess may be necessary to achieve the same degree of labeling.[5][12] It is highly recommended to perform a titration experiment to find the optimal ratio for your specific protein and desired degree of labeling.
Experimental Protocols
Protocol: Biotinylation of an Alkyne-Modified Large Protein via CuAAC
This protocol provides a general procedure for labeling a protein containing an alkyne functional group with Biotin-PEG4-azide using a copper-catalyzed click reaction (CuAAC).
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-azide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 50 mM Sodium Ascorbate or TCEP, freshly prepared)
-
Copper ligand solution (e.g., 20 mM TBTA in DMSO)
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Allow all reagents to equilibrate to room temperature before opening.[7]
-
Prepare a 10 mM stock solution of Biotin-PEG4-azide in anhydrous DMSO.
-
Prepare fresh solutions of the reducing agent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add the Biotin-PEG4-azide stock solution to the desired final molar excess (e.g., 20-fold).
-
Add the copper ligand (TBTA) to a final concentration of 100-200 µM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent (e.g., Sodium Ascorbate) to a final concentration of 1-2 mM. The final reaction volume will depend on your protein amount.
-
-
Incubation:
-
Purification:
-
Remove the excess unreacted biotin reagent and reaction components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[17]
-
Collect the protein-containing fractions.
-
-
Quantification and Storage:
Visualizations
Caption: Experimental workflow for protein biotinylation.
References
- 1. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. apexbt.com [apexbt.com]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
- 20. mesoscale.com [mesoscale.com]
- 21. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
Removing excess Biotin-PEG4-azide after conjugation reaction
Welcome to the Technical Support Center for Bioconjugation. This guide provides detailed troubleshooting and frequently asked questions regarding the removal of excess Biotin-PEG4-azide following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess Biotin-PEG4-azide after conjugation?
There are several effective methods to remove unreacted Biotin-PEG4-azide from your conjugation reaction. The choice of method depends on the properties of your molecule of interest (e.g., protein, antibody, etc.), its size, and the downstream application. The most common techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: These methods separate molecules based on their size. Spin desalting columns, like the Zeba™ Spin Desalting Columns, are a rapid and efficient way to remove small molecules like excess Biotin-PEG4-azide from larger biomolecules with high recovery rates.[1]
-
Dialysis: This is a classic method for removing small, unwanted molecules from a solution of larger molecules by selective diffusion across a semi-permeable membrane. It is effective but generally more time-consuming than desalting columns.
-
Affinity Chromatography: This technique utilizes the high affinity of biotin (B1667282) for streptavidin or avidin (B1170675). The biotinylated product is captured on a streptavidin-coated resin, and the excess, unbound Biotin-PEG4-azide is washed away.[2] Elution of the biotinylated molecule can then be achieved, although harsh conditions may be required depending on the strength of the biotin-streptavidin interaction.[3]
-
Precipitation: Methods like acetone (B3395972) precipitation can be used to isolate the conjugated protein from the reaction mixture, leaving the smaller, soluble Biotin-PEG4-azide in the supernatant.[4]
Q2: How do I choose the right purification method for my experiment?
The selection of a suitable purification method is critical for the success of your downstream applications. Consider the following factors:
| Factor | Size Exclusion/Desalting | Dialysis | Affinity Chromatography | Precipitation |
| Speed | Fast | Slow | Moderate | Moderate |
| Sample Volume | Small to medium | Small to large | Small to large | Small to large |
| Recovery | High | Generally high, but can have losses | Variable, depends on elution | Can have losses due to incomplete precipitation or denaturation |
| Purity | Good | Good | Very high | Moderate, risk of co-precipitation |
| Cost | Low to moderate | Low | Moderate to high | Low |
| Gentleness | Very gentle | Gentle | Can be harsh depending on elution | Can cause denaturation |
Q3: Can I quantify the amount of biotin conjugated to my molecule after purification?
Yes, it is highly recommended to quantify the degree of biotinylation after purification. This will ensure the consistency and success of your subsequent experiments. Common quantification methods include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is based on the displacement of HABA from avidin by biotin, leading to a measurable change in absorbance.[5]
-
Fluorescence-Based Assays: Kits like the FluoReporter™ Biotin Quantification Kit provide a sensitive method for quantifying biotin.
-
Quant*Tag™ Biotin Quantification Kit: This method also offers a robust way to measure biotin incorporation.[6]
-
Mass Spectrometry: For a precise determination of the number of biotin molecules per molecule of interest.
Troubleshooting Guide
Problem 1: Low recovery of my biotinylated antibody after purification.
Low recovery of your conjugated antibody is a common issue that can arise from several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-labeling with biotin: A high degree of biotinylation can lead to protein aggregation and precipitation, causing significant loss during purification.[1] | Reduce the molar ratio of Biotin-PEG4-azide to your antibody in the conjugation reaction. Aim for a lower labeling stoichiometry of 1-2 biotins per antibody to start.[1] |
| Non-specific binding to purification media: Your antibody may be sticking to the desalting column material or dialysis membrane. | To prevent non-specific binding to membranes, consider adding a carrier protein like BSA or using polyvinylpyrrolidone. When using desalting columns, ensure you are using the recommended sample volume and protein concentration for optimal recovery.[1] |
| Protein instability: The purification process itself might be causing your antibody to denature and precipitate. | Ensure that all buffers used during purification are compatible with your antibody's stability. Maintain appropriate pH and ionic strength. |
| Incorrect column/membrane choice: The molecular weight cutoff (MWCO) of the desalting column or dialysis membrane may be inappropriate for your antibody. | Use a desalting column or dialysis membrane with an MWCO that is significantly smaller than your antibody to prevent its loss. For most antibodies (e.g., IgG), a 40K MWCO desalting column is suitable.[1] |
Problem 2: My downstream assay (e.g., ELISA, Western Blot) is not working after biotinylation and purification.
If your downstream application is failing, it could be due to issues with the biotinylation itself or the subsequent purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient biotinylation: The conjugation reaction may not have been efficient, resulting in too few biotin molecules per antibody for effective detection. | Confirm the success of your conjugation by quantifying the degree of biotinylation. Optimize the conjugation reaction conditions (e.g., pH, reaction time, reagent concentration). |
| Presence of interfering substances: Residual, unreacted Biotin-PEG4-azide can compete with your biotinylated antibody for binding to streptavidin in your assay, leading to weak or no signal. | Ensure your purification method is effectively removing all excess Biotin-PEG4-azide. You can test the flow-through or dialysate for the presence of free biotin. |
| Antibody inactivation: The biotinylation or purification process may have compromised the antigen-binding site of your antibody. | Avoid over-labeling, as this can block the active sites of the antibody.[7] Perform a functional assay to confirm that your biotinylated antibody can still bind to its target antigen. |
| Incorrect storage of the conjugate: Improper storage can lead to the degradation of the biotinylated antibody. | Store your purified biotinylated antibody under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage, often with a cryoprotectant like glycerol. |
Experimental Protocols & Workflows
Protocol 1: Removal of Excess Biotin-PEG4-azide using Spin Desalting Columns
This protocol is suitable for rapid purification of proteins and antibodies ( > 40 kDa) from small molecules like excess Biotin-PEG4-azide.
Materials:
-
Zeba™ Spin Desalting Columns, 40K MWCO
-
Microcentrifuge
-
Collection tubes
Method:
-
Column Preparation: Twist off the column's bottom closure and loosen the cap. Place the column in a collection tube.
-
Centrifugation: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution.
-
Equilibration: Place the column in a new collection tube. Add your desired exchange buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 3 times, discarding the flow-through each time.
-
Sample Loading: Place the column in a new collection tube. Slowly apply your reaction mixture containing the biotinylated protein and excess Biotin-PEG4-azide to the center of the resin bed.
-
Elution: Centrifuge for 2 minutes at 1,500 x g. The purified biotinylated protein will be in the collection tube.
References
Preventing hydrolysis of NHS-ester in biotinylation protocols
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in biotinylation protocols. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS-ester biotinylation reactions?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically 7.2 to 8.5.[2][3][] A frequently cited optimal pH is between 8.3 and 8.5, as this provides a good balance for efficient labeling.[5] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the rate of NHS-ester hydrolysis increases significantly.[3]
Q2: Which buffers should I use for NHS-ester biotinylation?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3] Suitable amine-free buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate Buffer
-
Sodium Phosphate (B84403) Buffer
-
HEPES Buffer
-
Borate Buffer[2]
Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are not recommended for the reaction itself, as they contain primary amines.[3] However, they are excellent for quenching the reaction.[6]
Q3: My NHS-ester reagent is not dissolving well. What should I do?
Many NHS-ester biotinylation reagents are not readily soluble in aqueous buffers.[3] It is common practice to first dissolve the reagent in a small amount of an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the reaction buffer.[3][7] Ensure the organic solvent is of high quality and anhydrous, as contaminating water can hydrolyze the NHS ester.[8]
Q4: How can I stop the biotinylation reaction?
The reaction can be stopped by adding a quenching buffer that contains primary amines.[6] These primary amines will react with any remaining NHS esters, preventing further labeling of your target molecule. Commonly used quenching reagents include:
-
Tris buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Glycine[1]
The final concentration of the quenching agent is typically in the range of 50-100 mM.[9]
Q5: How should I store my NHS-ester biotinylation reagents?
NHS-ester reagents are sensitive to moisture and should be stored in a desiccated environment at low temperatures, typically -20°C.[3] Before opening a vial of NHS-ester reagent, it is crucial to allow it to fully equilibrate to room temperature to prevent condensation of moisture from the air, which can lead to hydrolysis of the reagent.[8][10] For solutions of NHS esters in organic solvents like DMSO or DMF, storage at -20°C is also recommended, and aliquoting into single-use volumes can help preserve the reagent's activity by avoiding repeated freeze-thaw cycles.
Q6: My biotinylation efficiency is low. What are the possible causes?
Low biotinylation efficiency can stem from several factors:
-
NHS-ester hydrolysis: The reagent may have been compromised by moisture. Always use freshly prepared solutions and handle the solid reagent appropriately.[3]
-
Suboptimal pH: The reaction buffer pH may be too low, leading to protonated and unreactive primary amines.[3]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule.[3]
-
Low protein concentration: At low protein concentrations, the competing hydrolysis reaction can have a greater impact. It is often recommended to use a protein concentration of at least 2 mg/mL.[3]
-
Inaccessible amine groups: The primary amines on your target molecule may be sterically hindered. Using a biotinylation reagent with a longer spacer arm may help.[3]
Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
This data is compiled from multiple sources and represents typical values. Actual half-life may vary depending on the specific NHS-ester compound and buffer composition.[2][10][11][12]
Experimental Protocols
Protocol 1: Preparation of Amine-Free Reaction Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄)
-
Solution B: 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄)
-
-
Mix Stock Solutions:
-
Start with a volume of Solution A.
-
While monitoring the pH with a calibrated pH meter, slowly add Solution B until the desired pH of 8.0 is reached.
-
-
Final Check and Storage:
-
Verify the final pH.
-
Store the buffer at 4°C.
-
Protocol 2: General Protein Biotinylation with an NHS Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[7]
-
-
Prepare the NHS-Ester Solution:
-
Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 20 mg/mL).[7]
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[7]
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting column.[13]
-
Protocol 3: Assessing the Degree of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the amount of biotin (B1667282) incorporated into a protein.[13]
-
Prepare HABA/Avidin (B1170675) Solution:
-
Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
-
Measure Baseline Absorbance:
-
Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[13]
-
-
Add Biotinylated Sample:
-
Add a known volume of your purified biotinylated protein sample to the cuvette and mix.[13]
-
-
Measure Final Absorbance:
-
Measure the absorbance at 500 nm again after the reading has stabilized.[13]
-
-
Calculate Degree of Biotinylation:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample. Use the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex to calculate the moles of biotin. From the known concentration of your protein, you can then determine the average number of biotin molecules per protein.[13]
-
Visual Guides
Caption: Competing reactions of NHS-ester biotinylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Biotin-PEG4-azide to Protein Molar Ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-azide to label proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Biotin-PEG4-azide to my alkyne-modified protein?
There is no single optimal molar ratio, as it depends on several factors including the concentration of your protein, the number of available alkyne groups, and the desired degree of biotinylation. A common starting point for optimization is a molar excess of Biotin-PEG4-azide to protein ranging from 10:1 to 50:1.[1][2][3] For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess is often required to achieve a sufficient degree of labeling.[3][4][5]
Q2: How do I prepare my protein and Biotin-PEG4-azide for the labeling reaction?
Your protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 7.5 for optimal stability.[1][6] If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange prior to labeling.[7][8] Biotin-PEG4-azide is typically dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to a stock concentration of 10-20 mg/mL.[6][9]
Q3: What are the recommended reaction conditions for the biotinylation reaction?
The biotinylation reaction using Biotin-PEG4-azide relies on "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
CuAAC: This reaction requires a copper(I) catalyst. The reaction is typically incubated for 1-4 hours at room temperature.
-
SPAAC: This "copper-free" click chemistry reacts with strained cyclooctynes (e.g., DBCO, BCN) and does not require a metal catalyst, which is advantageous for in vivo or live-cell applications where copper can be toxic.[10] The reaction is typically incubated for 1-2 hours at room temperature.[11]
Q4: How can I determine the degree of biotinylation after the reaction?
Several methods can be used to quantify the number of biotin (B1667282) molecules per protein molecule:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[12][13][14][15] HABA binds to avidin, producing a colored complex with a specific absorbance. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[13][16]
-
Mass Spectrometry: Intact mass analysis by mass spectrometry can determine the number of biotin molecules incorporated by the mass shift of the modified protein.[17][18][19][20]
-
Streptavidin Gel-Shift Assay: This method involves incubating the biotinylated protein with streptavidin and analyzing the complex by SDS-PAGE. The formation of a higher molecular weight complex indicates successful biotinylation.[19]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Insufficient molar excess of Biotin-PEG4-azide. | Increase the molar ratio of Biotin-PEG4-azide to protein.[7] For dilute protein solutions, a higher excess is necessary.[3][5] |
| Inactive Biotin-PEG4-azide due to hydrolysis. | Prepare fresh stock solutions of Biotin-PEG4-azide in anhydrous DMSO or DMF immediately before each use.[6] | |
| Inefficient "click" reaction conditions. | For CuAAC, ensure the copper catalyst is active. For SPAAC, confirm the purity and reactivity of the strained alkyne on your protein. | |
| Presence of interfering substances in the protein buffer. | Ensure the protein buffer is free of primary amines (e.g., Tris) and other nucleophiles that can quench the reaction.[7][8] Perform buffer exchange if necessary. | |
| Protein Precipitation During or After Labeling | Over-biotinylation leading to changes in protein solubility. | Reduce the molar ratio of Biotin-PEG4-azide to protein.[8] The PEG4 linker in Biotin-PEG4-azide is designed to enhance solubility, but excessive modification can still cause precipitation.[7][9] |
| Protein instability under reaction conditions. | Optimize the reaction buffer pH and ionic strength. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[6] | |
| High Background in Downstream Applications (e.g., Western Blot, ELISA) | Excess, unreacted Biotin-PEG4-azide. | It is crucial to remove all non-reacted biotin after the labeling reaction. Use desalting columns, dialysis, or size-exclusion chromatography for efficient cleanup.[14][21] |
| Non-specific binding of the biotinylated protein. | Increase the number of washes in your assay protocol.[22] Include appropriate blocking agents. | |
| Inconsistent Results Between Batches | Variation in the degree of biotinylation. | Quantify the degree of biotinylation for each batch using a method like the HABA assay to ensure consistency.[22] Standardize all reaction parameters, including protein concentration, molar ratio, and incubation time. |
| Degradation of reagents. | Store Biotin-PEG4-azide and other critical reagents according to the manufacturer's instructions, typically desiccated at -20°C.[9][23] |
Experimental Protocols
Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC
-
Protein Preparation: Ensure your alkyne-modified protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG4-azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate) in water.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine your protein solution with the desired molar excess of Biotin-PEG4-azide.
-
Add the copper catalyst to a final concentration of 1 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess Biotin-PEG4-azide and catalyst using a desalting column or dialysis.
Protocol 2: HABA Assay for Determining Degree of Biotinylation
-
Reagent Preparation:
-
Prepare an Avidin-HABA solution according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance of the Avidin-HABA solution at 500 nm (A₅₀₀).
-
Add a known volume of your biotinylated protein sample to the Avidin-HABA solution and mix.
-
Measure the absorbance at 500 nm again after the reading has stabilized.
-
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex. Online calculators are available to simplify this calculation.[24][25]
Visualizations
Caption: Experimental workflow for protein biotinylation with Biotin-PEG4-azide.
Caption: Troubleshooting logic for optimizing biotinylation reactions.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. apexbt.com [apexbt.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Biotin-PEG4-Azide [baseclick.eu]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. Biotinylation - Wikipedia [en.wikipedia.org]
- 13. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 16. fishersci.ie [fishersci.ie]
- 17. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 18. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 20. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 22. researchgate.net [researchgate.net]
- 23. vectorlabs.com [vectorlabs.com]
- 24. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
- 25. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Comparison: Biotin-PEG4-azide vs. Biotin-PEG3-azide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of biotinylation reagent is critical, impacting everything from solubility and steric hindrance to the ultimate success of downstream applications. This guide provides an objective comparison of two commonly used reagents, Biotin-PEG4-azide and Biotin-PEG3-azide, to inform the selection process for your specific research needs.
At their core, both Biotin-PEG4-azide and Biotin-PEG3-azide are heterobifunctional linkers designed for the biotinylation of alkyne-modified molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The biotin (B1667282) moiety provides a high-affinity handle for detection or purification via streptavidin or avidin, while the terminal azide (B81097) group enables covalent attachment to a target molecule. The key differentiator between these two reagents lies in the length of their polyethylene (B3416737) glycol (PEG) spacer. Biotin-PEG4-azide contains four PEG units, while Biotin-PEG3-azide has three. This seemingly small difference can have significant implications for experimental outcomes.
Key Performance Attributes at a Glance
The length of the PEG linker directly influences several key properties of the biotinylation reagent. A longer PEG chain, as found in Biotin-PEG4-azide, generally enhances the hydrophilicity of the molecule.[1][2] This increased water solubility can be advantageous when working with proteins that are prone to aggregation or when performing labeling in aqueous buffers.[3] Furthermore, the extended spacer arm of Biotin-PEG4-azide provides greater separation between the biotin molecule and the target protein, which can help to minimize steric hindrance and ensure more efficient binding of biotin to streptavidin or avidin.[3][4]
While direct quantitative comparisons of labeling efficiency and non-specific binding between these two specific reagents are not extensively documented in peer-reviewed literature, the general principles of PEGylation suggest that a longer linker may offer advantages. Studies on PEGylated nanoparticles and proteins have shown that longer PEG chains can be more effective at reducing non-specific protein adsorption.[5][6] However, the optimal linker length can be target-dependent, and in some cases, a shorter linker might be sufficient or even preferable.[7]
Quantitative Data Summary
For easy comparison, the key quantitative properties of Biotin-PEG4-azide and Biotin-PEG3-azide are summarized in the table below.
| Property | Biotin-PEG4-azide | Biotin-PEG3-azide | Reference(s) |
| Molecular Weight | 488.6 g/mol | 444.55 g/mol | [3][8][9],[10][11][12][13][14] |
| Spacer Arm Length | ~29 Å | ~25.6 Å (estimated) | [15] |
| Solubility | Soluble in DMSO and DMF. The PEG4 spacer enhances aqueous solubility.[1][2][3][4][9] | Soluble in DMSO, DMF, and PBS (10 mg/ml).[11][16] | [1][2][3][4][9][11][16] |
Experimental Considerations and Protocols
The following is a detailed protocol for a typical protein labeling experiment using either Biotin-PEG4-azide or Biotin-PEG3-azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is a general guideline and may require optimization for specific proteins and applications.
Experimental Workflow for Protein Biotinylation
Caption: Workflow for biotinylating an alkyne-modified protein using Biotin-PEG-azide via click chemistry.
Detailed Methodologies
Materials:
-
Alkyne-modified protein of interest
-
Biotin-PEG3-azide or Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (or other reducing agent like TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect the protein)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Desalting column for purification
-
SDS-PAGE gels and associated reagents
-
Mass spectrometer (for detailed analysis)
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Biotin-PEG-azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
(Optional) Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the Biotin-PEG-azide stock solution to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein.
-
(Optional) If using a ligand, add the TBTA stock solution to a final concentration equivalent to the CuSO₄ concentration.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The incubation time may require optimization.
-
-
Purification of the Labeled Protein:
-
Remove excess unreacted biotin reagent and catalyst components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Analysis of Labeling Efficiency:
-
SDS-PAGE Analysis: Run the purified labeled protein on an SDS-PAGE gel alongside an unlabeled protein control. The biotinylated protein can be visualized by staining with a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Mass Spectrometry: For a more precise determination of the degree of labeling, analyze the purified protein by mass spectrometry. The mass shift corresponding to the addition of the biotin-PEG-azide moiety can be used to quantify the labeling efficiency.
-
Logical Relationship in Reagent Selection
The decision to use Biotin-PEG4-azide over Biotin-PEG3-azide, or vice versa, is often guided by the specific requirements of the experiment and the nature of the protein being labeled.
Caption: Decision-making factors for choosing between Biotin-PEG4-azide and Biotin-PEG3-azide.
References
- 1. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. Biotin-PEG4-Azide [baseclick.eu]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Biotin-PEG3-Azide | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Biotin-PEG3-azide, 875770-34-6 | BroadPharm [broadpharm.com]
- 13. tenovapharma.com [tenovapharma.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of CuAAC and SPAAC for Biotin-PEG4-azide Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The advent of "click chemistry" has provided a powerful toolkit for these applications, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective comparison of CuAAC and SPAAC for the conjugation of Biotin-PEG4-azide, a common biotinylation reagent, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
Both CuAAC and SPAAC are centered around the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their underlying mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in biological contexts. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison for the conjugation of Biotin-PEG4-azide.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and Biotin-PEG4-azide.[3] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and Biotin-PEG4-azide.[2] |
| Second-Order Rate Constant (k₂) | Generally fast, typically in the range of 1 to 100 M⁻¹s⁻¹.[4] Propiolamides can exhibit even higher reactivity.[5] | Slower than CuAAC, highly dependent on the cyclooctyne. DBCO: ~0.6 - 1.0 M⁻¹s⁻¹; BCN: ~0.06 - 0.1 M⁻¹s⁻¹.[6] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[7] Requires stabilizing ligands (e.g., THPTA, BTTAA) to mitigate toxicity.[8] | Excellent biocompatibility, making it ideal for live-cell imaging and in vivo applications as it is catalyst-free.[9] |
| Typical Yield | Often quantitative or near-quantitative (>95%) under optimized conditions.[3][8] | High yields, but can be slightly lower than CuAAC and more dependent on reaction time and concentration. |
| Side Reactions | - Copper-mediated formation of reactive oxygen species (ROS) can lead to oxidative damage of proteins (e.g., oxidation of methionine, cysteine, tyrosine, and histidine).[7] - Byproducts of the reducing agent (e.g., ascorbate) can react with proteins.[10] | - Azide-independent reaction with thiols (thiol-yne addition), particularly with cysteine residues in proteins.[11][12] |
| Mitigation of Side Reactions | - Use of copper-stabilizing ligands (e.g., THPTA).[10] - Use of aminoguanidine (B1677879) to scavenge ascorbate (B8700270) byproducts.[10] - Degassing solutions to minimize oxygen. | - Pre-treatment of protein samples with a thiol-blocking agent like iodoacetamide (B48618) (IAM).[11][12] |
| Reagent Accessibility & Cost | Terminal alkynes and copper catalysts are generally inexpensive and widely available. | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, leading to a mixture of regioisomers. |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the steps involved in a typical conjugation experiment, the following diagrams are provided.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biotinylation: Evaluating Alternatives to Biotin-PEG4-Azide
In the landscape of bioconjugation, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone technique for researchers in proteomics, drug development, and molecular biology. The high-affinity interaction between biotin and streptavidin is harnessed for a multitude of applications, including affinity purification, immobility, and detection. Biotin-PEG4-azide has emerged as a popular reagent, enabling the targeted labeling of alkyne-modified molecules via click chemistry. However, the expanding toolkit of chemical biology offers a diverse array of alternatives, each with unique advantages and applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal biotinylation strategy.
The Expanding Toolkit: A Comparative Overview
The choice of a biotinylation reagent extends beyond the azide-alkyne cycloaddition. Key considerations for researchers include the desired specificity of labeling, the potential for steric hindrance, the need for reversibility, and the biocompatibility of the reaction conditions. Here, we compare several classes of biotinylation reagents against the benchmark of Biotin-PEG4-azide.
Click Chemistry Congeners: Enhancing the Reaction
While Biotin-PEG4-azide is a staple for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, related reagents offer enhancements. Biotin-Picolyl-Azide , for instance, incorporates a copper-chelating motif that can significantly accelerate the rate of CuAAC reactions, allowing for the use of lower copper concentrations, which is beneficial for preserving the integrity of biological samples.[1][2][3] Another branch of click chemistry utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (MeTz) and a trans-cyclooctene (B1233481) (TCO). Reagents like Biotin-PEG4-MeTz offer exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst, making them ideal for live-cell imaging and in vivo applications.[4][5]
Traditional Amine-Reactive Reagents: The Workhorse
The classical approach to biotinylation involves targeting primary amines on proteins using reagents like N-hydroxysuccinimide (NHS)-Biotin .[4][6] This method is straightforward and does not require prior modification of the target molecule. However, since lysine (B10760008) residues are abundant on the surface of most proteins, this approach often leads to heterogeneous and non-specific labeling, which can potentially disrupt protein function.[4]
Site-Specific Enzymatic Labeling: Precision and Control
For applications demanding a high degree of precision, enzymatic biotinylation methods are unparalleled. Sortase-mediated ligation allows for the site-specific attachment of a biotinylated peptide to a target protein engineered with a sortase recognition motif (e.g., LPETG).[7][8][9][10][11] This results in a homogeneously labeled protein population with a defined stoichiometry. Similarly, the E. coli biotin ligase BirA can be used to specifically biotinylate a 15-amino-acid acceptor peptide (AviTag), which can be genetically fused to a protein of interest.[12][13]
Proximity Labeling: Mapping the Interactome
In the realm of proteomics, identifying protein-protein interactions within a native cellular context is crucial. Proximity labeling techniques utilize promiscuous enzymes that generate reactive biotin species to label proteins within a nanometer-scale radius of a protein of interest. TurboID , an engineered promiscuous biotin ligase, offers rapid (as little as 10 minutes) and efficient labeling in living cells with the addition of biotin.[14][15][16] This is a significant improvement over the earlier BioID technology. Another prominent method, APEX2 , an engineered ascorbate (B8700270) peroxidase, uses biotin-phenol and a short burst of hydrogen peroxide to achieve proximity labeling.[14]
Reversible and Cleavable Biotinylation: The Gentle Touch
A major challenge in biotin-based affinity purification is the harsh, denaturing conditions often required to elute the target molecule from the streptavidin matrix.[17][18] Cleavable biotinylation reagents address this by incorporating a linker that can be broken under specific, mild conditions. For example, linkers containing a disulfide bond, such as in Sulfo-NHS-SS-Biotin , can be cleaved with reducing agents like dithiothreitol (B142953) (DTT).[19][20] Photocleavable linkers offer another non-invasive method of release.[19] An alternative strategy is to use biotin analogs with lower binding affinity to streptavidin, such as desthiobiotin or iminobiotin , which allow for elution under gentler, competitive conditions.[20]
Quantitative Performance Comparison
To facilitate an informed decision, the following table summarizes the key performance characteristics of the discussed biotinylation strategies. The data presented is a synthesis of information from various sources and should be considered as a general guide. Actual performance may vary depending on the specific experimental conditions and the nature of the biomolecule being labeled.
| Feature | Biotin-PEG4-azide | Biotin-Picolyl-azide | Biotin-PEG4-MeTz | NHS-Biotin | Sortase-mediated | TurboID | Sulfo-NHS-SS-Biotin | Desthiobiotin |
| Targeting Chemistry | Azide-Alkyne Cycloaddition | Accelerated Azide-Alkyne Cycloaddition | iEDDA Cycloaddition | Amine Acylation | Enzymatic Ligation | Proximity Labeling | Amine Acylation | Amine Acylation |
| Specificity | High (requires alkyne) | High (requires alkyne) | Very High (requires TCO) | Moderate (primary amines) | Very High (requires recognition motif) | Proximity-based | Moderate (primary amines) | Moderate (primary amines) |
| Reaction Speed | Moderate to Fast | Fast | Very Fast | Fast | Slow (hours) | Fast (minutes) | Fast | Fast |
| Biocompatibility | Moderate (Cu catalyst) | Good (low Cu) | Excellent | Good | Excellent | Excellent | Good | Excellent |
| Reversibility | No | No | No | No | No | No | Yes (reducing agents) | Yes (competition) |
| Typical Yield | High | High | High | Variable | High | Variable | Variable | Variable |
| Key Advantage | Versatile click chemistry | Faster CuAAC reaction | Very fast, copper-free | Simple, no target modification | Site-specific labeling | Rapid in-cell labeling | Cleavable linker | Gentle elution |
| Key Disadvantage | Requires Cu catalyst for speed | - | Requires TCO modification | Non-specific labeling | Requires protein engineering | Labels proximal non-interactors | - | Lower binding affinity |
Experimental Protocols
Detailed and validated protocols are critical for successful biotinylation. Below are representative methodologies for several key techniques.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-azide
Materials:
-
Alkyne-modified protein (1 mg/mL in PBS)
-
Biotin-PEG4-azide (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the alkyne-modified protein solution with 2 µL of the Biotin-PEG4-azide stock solution.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add 1 µL of the copper/THPTA solution to the protein-azide mixture.
-
Initiate the reaction by adding 1 µL of the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess reagents and purify the biotinylated protein using a desalting column equilibrated with PBS.
Protocol 2: Sortase-Mediated Biotinylation
Materials:
-
Target protein with a C-terminal LPETG motif (10-50 µM)
-
Biotinylated GGG peptide (250 µM)
-
Sortase A (pentamutant or heptamutant, 2.5 µM)[9]
-
10x Sortase reaction buffer (500 mM Tris-HCl, pH 7.5, 1.5 M NaCl, 100 mM CaCl₂)[7]
-
SDS-PAGE analysis reagents
Procedure:
-
In a microcentrifuge tube, combine the target protein, biotinylated GGG peptide, and Sortase A in 1x sortase reaction buffer.[9]
-
Incubate the reaction at 37°C for 1-4 hours.[7]
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE. The biotinylated protein will show a slight increase in molecular weight.
-
Purify the labeled protein using an appropriate chromatography method to remove the enzyme and excess peptide.
Protocol 3: TurboID-mediated Proximity Labeling in Live Cells
Materials:
-
Mammalian cells expressing the TurboID-fusion protein of interest
-
Complete cell culture medium
-
Biotin (50 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
Procedure:
-
Culture the cells to the desired confluency.
-
Add biotin to the cell culture medium to a final concentration of 50 µM.
-
Incubate the cells for 10-30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove excess biotin.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins for downstream analysis (e.g., mass spectrometry).
Visualizing Biotinylation Workflows
The choice of biotinylation strategy impacts the entire experimental workflow, from initial labeling to final analysis. The following diagrams illustrate these differences.
Caption: Comparison of chemical, click, and enzymatic biotinylation workflows.
Caption: Workflow for TurboID-mediated proximity labeling.
Conclusion
The field of biotinylation has evolved significantly beyond a one-size-fits-all approach. While Biotin-PEG4-azide remains a powerful tool for click chemistry applications, researchers now have a diverse arsenal (B13267) of reagents and methodologies at their disposal. The selection of an appropriate alternative depends on a careful consideration of the experimental goals, the nature of the target biomolecule, and the required level of specificity and control. By understanding the comparative advantages and limitations of each approach, scientists can design more robust and informative experiments, ultimately accelerating the pace of discovery in their respective fields.
References
- 1. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]
- 2. Biotin-PEG4-Picolyl azide - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 7. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. Super-resolution proximity labeling with enhanced direct identification of biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 20. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-azide vs. NHS-ester Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular biotinylation methods: the bioorthogonal click chemistry approach using Biotin-PEG4-azide and the traditional amine-reactive method using NHS-ester biotinylation. This comparison delves into their efficacy, specificity, and stability, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Executive Summary
| Feature | Biotin-PEG4-azide (Click Chemistry) | NHS-ester Biotinylation |
| Targeting Chemistry | Bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amine acylation |
| Target Residues | Specifically introduced alkyne or strained cyclooctyne (B158145) groups | Primary amines (Lysine residues and N-terminus) |
| Specificity | High: Reacts exclusively with its bioorthogonal partner, minimizing off-target labeling.[1] | Moderate: Reacts with any accessible primary amine, potentially leading to a heterogeneous mixture of labeled proteins.[1][2] |
| Efficacy (Yield) | High: Generally proceeds with high efficiency and near-quantitative yields.[3] | Variable: Efficiency can be affected by buffer conditions (presence of primary amines), pH, and hydrolysis of the NHS-ester reagent.[4] |
| Bond Stability | High: Forms a stable triazole linkage that is resistant to enzymatic cleavage by biotinidase.[5][6] | Moderate: Forms an amide bond that can be susceptible to cleavage by biotinidase in biological samples.[5][6] |
| Workflow Complexity | Two-step process: Requires initial modification of the target molecule to introduce an alkyne or cyclooctyne handle.[2] | One-step process: Direct reaction with the target molecule.[2] |
| Biocompatibility | SPAAC: Excellent for live-cell labeling as it does not require a cytotoxic copper catalyst.[7][8] CuAAC: Requires a copper catalyst which can be cytotoxic, but ligands are used to protect biomolecules.[9] | Good: Generally biocompatible, but the lack of specificity can lead to unintended modification of cellular proteins.[1] |
Reaction Mechanisms and Specificity
Biotin-PEG4-azide operates via "click chemistry," a class of reactions that are highly specific, efficient, and biocompatible. This method requires the target molecule to be pre-functionalized with either a terminal alkyne for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction or a strained cyclooctyne (e.g., DBCO or BCN) for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide (B81097) group on the Biotin-PEG4-azide then reacts specifically with the alkyne or cyclooctyne to form a stable triazole linkage. This bioorthogonal nature ensures that the biotinylation occurs only at the intended site, with minimal off-target reactions with other functional groups present in a complex biological sample.[1][10]
In contrast, NHS-ester biotinylation relies on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (-NH2). These functional groups are naturally abundant on the surface of proteins, primarily on the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain.[2][11] While this method is straightforward and does not require prior modification of the protein, its lack of specificity can be a significant drawback. The reaction can lead to a heterogeneous population of biotinylated proteins with varying numbers of biotin molecules attached at different locations, which may potentially impact protein function.[2][12]
Efficacy and Stability
The efficacy of biotinylation reactions is a critical factor. Click chemistry reactions are renowned for their high efficiency and quantitative yields, even at low reactant concentrations in complex biological media.[3] This robustness ensures reliable and reproducible biotinylation.
The efficiency of NHS-ester biotinylation can be more variable. The NHS-ester group is susceptible to hydrolysis in aqueous solutions, which can reduce the amount of active reagent available for conjugation.[4][13] Furthermore, the reaction is sensitive to buffer composition; buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS-ester, thereby lowering the biotinylation efficiency.
A key differentiator is the stability of the resulting linkage. The triazole bond formed through click chemistry is exceptionally stable and has been shown to be resistant to cleavage by the enzyme biotinidase.[5][6] In contrast, the amide bond formed by NHS-ester biotinylation can be hydrolyzed by biotinidase, which is present in human plasma and other biological samples.[5][6] This can lead to the loss of the biotin label over time, which is a significant consideration for in vivo studies or long-term experiments.
Experimental Protocols
Protocol 1: Biotinylation using Biotin-PEG4-azide via CuAAC
This protocol is a general guideline for the copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., THPTA, 50 mM in water)
-
Reducing agent solution (e.g., Sodium Ascorbate (B8700270), 100 mM in water, freshly prepared)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and Biotin-PEG4-azide in the amine-free buffer. A 2-fold molar excess of the azide reagent over the alkyne-modified protein is a common starting point.[14]
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 solution and the ligand solution. A 1:5 molar ratio of CuSO4 to ligand is often used.[14]
-
Initiate the Reaction: Add the CuSO4:ligand premix to the protein-azide mixture.
-
Add the Reducing Agent: To start the reaction, add the freshly prepared sodium ascorbate solution. The final concentrations in the reaction mixture are typically in the range of 0.05-0.25 mM CuSO4 and 5 mM sodium ascorbate.[14]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Remove the excess reagents and byproducts using a desalting column or dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Triazole biotin: a tight-binding biotinidase-resistant conjugate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41837E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. jenabioscience.com [jenabioscience.com]
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide to Biotin-PEG4-Azide and Its Homologs
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance, stability, and efficacy of the final product. Among the myriad of available options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an in-depth comparison of Biotin-PEG4-azide with other PEG linker lengths, offering experimental data and detailed protocols to aid in the rational design of bioconjugates.
The strategic incorporation of a PEG spacer between biotin (B1667282) and a reactive group like azide (B81097) offers several advantages in bioconjugation. These include enhanced water solubility, reduced steric hindrance, and minimized non-specific binding. The length of this PEG chain is a crucial parameter that can be optimized to suit specific applications, from protein labeling and targeted drug delivery to advanced diagnostics.
The Impact of PEG Linker Length on Bioconjugate Properties
The number of ethylene (B1197577) glycol units in a PEG linker dictates its length and, consequently, its influence on the physicochemical and biological properties of the resulting bioconjugate. Shorter PEG chains, such as in Biotin-PEG2-azide, provide a more compact linkage, which can be advantageous in applications where close proximity between the biotin tag and the target molecule is desired. Conversely, longer PEG chains, like those in Biotin-PEG12-azide, offer greater flexibility and can more effectively mitigate steric hindrance, which is particularly important when conjugating large biomolecules.[1][2]
Key Considerations for PEG Linker Length Selection:
-
Solubility: Longer PEG chains generally impart greater water solubility to the bioconjugate, which can be crucial for preventing aggregation of hydrophobic molecules.[3]
-
Steric Hindrance: A longer, more flexible PEG linker can provide the necessary distance to overcome steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin. This is a critical consideration when the biotin tag is attached to a bulky protein or in a sterically crowded environment.[4]
-
Pharmacokinetics: In the context of drug development, particularly with antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), the length of the PEG linker can significantly influence the pharmacokinetic profile, including circulation half-life and biodistribution.[5][6][7]
-
Reaction Efficiency: While the inherent reactivity of the azide group in click chemistry is high, the accessibility of the reactive site can be influenced by the linker length, potentially affecting reaction kinetics.
Quantitative Comparison of Biotin-PEG-Azide Linkers
While direct, comprehensive comparative studies across a wide range of applications are not always available in a single source, we can compile and extrapolate data from various studies to provide a comparative overview. The following tables summarize the expected trends and available data for Biotin-PEG-azide linkers with varying PEG lengths.
| Property | Biotin-PEG2-Azide | Biotin-PEG4-Azide | Biotin-PEG8/12-Azide | Rationale & References |
| Molecular Weight | Lower | Moderate | Higher | Increased number of ethylene glycol units. |
| Solubility in Aqueous Media | Good | Very Good | Excellent | Longer PEG chains enhance hydrophilicity.[3] |
| Steric Hindrance Mitigation | Moderate | Good | Excellent | Longer, more flexible chain provides greater spatial separation.[2][4] |
| Potential for Aggregation Reduction | Moderate | Good | Excellent | Increased hydrophilicity and steric shielding prevent intermolecular interactions.[7] |
| Application Suitability | Small molecule labeling, applications requiring close proximity. | General purpose, good balance of properties. | Large protein/antibody labeling, ADCs, PROTACs where spacing is critical.[5][6][8] |
Table 1: Qualitative Comparison of Biotin-PEG-Azide Linkers with Varying PEG Lengths.
| Parameter | Biotin-PEG with Short Linker (e.g., PEG2/4) | Biotin-PEG with Long Linker (e.g., PEG8/12) | Key Findings from Literature |
| PROTAC Efficacy (Degradation) | Potency can be high, but risk of steric clash. | Often shows improved potency and ternary complex formation. | In a study on BRD4-targeting PROTACs, longer linkers (4-5 PEG units) showed better degradation compared to shorter linkers (1-2 PEG units).[8] For TBK1 degraders, linkers shorter than 12 atoms were inactive, while longer linkers showed robust degradation.[8][9] |
| ADC Efficacy & Tolerability | May lead to aggregation and rapid clearance with high drug-to-antibody ratios (DAR). | Enables higher DARs, improves pharmacokinetics, and increases tolerability. | Increasing PEG length (from no PEG up to PEG24) in an ADC showed a positive effect on pharmacodynamics and increased tolerability in mouse models.[6] |
| Binding to Streptavidin | Efficient binding, but can be hindered by bulky conjugates. | Generally improved binding due to reduced steric hindrance. | The flexible nature of the PEG spacer minimizes steric hindrance, ensuring optimal binding of biotin to streptavidin.[4] |
Table 2: Performance of Short vs. Long PEG Linkers in Specific Applications.
Experimental Protocols
To facilitate the rational selection of a Biotin-PEG-azide linker, we provide the following generalized experimental protocols for comparing the performance of different linker lengths in a typical bioconjugation application, such as the labeling of a DBCO-modified protein.
Protocol 1: Comparative Labeling of a DBCO-Modified Protein with Biotin-PEGn-Azide
This protocol outlines a method to compare the labeling efficiency of Biotin-PEG2-azide, Biotin-PEG4-azide, and Biotin-PEG12-azide.
Materials:
-
DBCO-modified protein of interest (e.g., DBCO-BSA)
-
Biotin-PEG2-azide
-
Biotin-PEG4-azide
-
Biotin-PEG12-azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Dissolve Biotin-PEG2-azide, Biotin-PEG4-azide, and Biotin-PEG12-azide in DMSO to a concentration of 10 mM.
-
Prepare Protein Solution: Dissolve the DBCO-modified protein in PBS to a concentration of 1 mg/mL.
-
Labeling Reaction:
-
Set up parallel reactions for each Biotin-PEGn-azide linker.
-
In separate microcentrifuge tubes, add 100 µL of the DBCO-modified protein solution.
-
Add a 10-fold molar excess of each Biotin-PEGn-azide stock solution to the respective protein solutions.
-
Incubate the reactions for 2 hours at room temperature with gentle shaking.
-
-
Removal of Excess Reagent: Remove unreacted Biotin-PEGn-azide by dialysis or using a desalting column.
-
ELISA-based Quantification of Labeling:
-
Coat a 96-well microplate with the biotinylated protein samples (and an unmodified protein control) overnight at 4°C.
-
Wash the plate with PBS-T (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate with PBS-T.
-
Add Streptavidin-HRP conjugate (diluted in PBS) to each well and incubate for 1 hour at room temperature.
-
Wash the plate with PBS-T.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1 M H₂SO₄.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Compare the absorbance values for each Biotin-PEGn-azide linker. Higher absorbance indicates a higher degree of biotinylation.
Protocol 2: Comparative Analysis of Steric Hindrance using a Biotin-Streptavidin Binding Assay
This protocol assesses how different PEG linker lengths affect the binding of the biotinylated protein to streptavidin, providing an indication of steric hindrance.
Materials:
-
Biotinylated proteins from Protocol 1 (with PEG2, PEG4, and PEG12 linkers)
-
Streptavidin-coated 96-well microplate
-
HRP-conjugated anti-protein antibody (specific to the protein of interest)
-
TMB substrate
-
Plate reader
Procedure:
-
Prepare Protein Dilutions: Prepare serial dilutions of the biotinylated proteins (from Protocol 1) in PBS.
-
Binding to Streptavidin Plate:
-
Add 100 µL of each protein dilution to the wells of a streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate with PBS-T.
-
-
Detection:
-
Add the HRP-conjugated anti-protein antibody (diluted in PBS) to each well and incubate for 1 hour at room temperature.
-
Wash the plate with PBS-T.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Compare the signal intensity for each linker length. A stronger signal for a longer PEG linker at the same protein concentration may suggest that the longer linker more effectively overcomes steric hindrance, allowing for better presentation of the biotin to the streptavidin-coated surface.
Visualizing Experimental Workflows and Biological Context
To further clarify the application of these linkers, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for comparing Biotin-PEGn-azide linkers.
In the context of targeted therapies, such as PROTACs, the linker plays a crucial role in the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the degradation of the target protein. The length of the PEG linker is a key determinant of the stability and productivity of this complex.
Caption: Role of PEG linkers in PROTAC-mediated degradation.
Conclusion
The selection of the optimal PEG linker length for a Biotin-PEG-azide reagent is a critical step in the design of effective bioconjugates. While Biotin-PEG4-azide offers a versatile, well-balanced option for a variety of applications, researchers should consider the specific requirements of their system. For smaller molecules or when proximity is key, shorter linkers may be preferable. For larger biomolecules, or in applications such as ADCs and PROTACs where overcoming steric hindrance and optimizing pharmacokinetics are paramount, longer PEG chains often provide superior performance. The experimental protocols provided in this guide offer a framework for the empirical determination of the most suitable linker length for a given application, enabling the development of robust and effective bioconjugates.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocs.net [nanocs.net]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Biotin Labeling: A Comparative Guide to Biotin-PEG4-Azide and Alternative Methods
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone of modern molecular biology and biotechnology. This guide provides an objective comparison of methods to quantify the degree of biotin labeling, with a focus on proteins labeled using Biotin-PEG4-azide. We will explore the performance of different quantification assays and compare the characteristics of Biotin-PEG4-azide with a traditional biotinylation reagent.
Comparison of Biotin Quantification Methods
Several methods are available to determine the number of biotin molecules incorporated per protein molecule, often referred to as the molar substitution ratio (MSR) or degree of labeling (DOL). The choice of method depends on factors such as sensitivity, sample type, and available equipment.
| Feature | HABA Assay | Fluorescence-Based Assays | Mass Spectrometry |
| Principle | Colorimetric; based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin.[1][2][3][4] | Fluorometric; typically involves the displacement of a quencher (like HABA) from a fluorescently-labeled avidin, resulting in increased fluorescence.[5][6][7][8][9] | Measures the mass-to-charge ratio of biotinylated peptides to identify and quantify biotinylation sites.[10][11][12][13] |
| Sensitivity | Lower (micromolar range).[1][14] | High (picomolar to nanomolar range).[5][7][9] | Very high; can identify specific sites of biotinylation.[13] |
| Sample Requirement | Larger sample volume required. | Smaller sample volume required.[5] | Can be performed with small sample amounts. |
| Equipment | Spectrophotometer or microplate reader.[3] | Fluorescence plate reader or spectrofluorometer.[5] | Mass spectrometer.[10][11] |
| Advantages | Simple, inexpensive, and widely used.[4] | High sensitivity and suitable for high-throughput screening.[6][8][9] | Provides precise information on the location and extent of biotinylation; can distinguish between labeled and unlabeled proteins.[12][13] |
| Disadvantages | Lower sensitivity, potential for interference from colored compounds.[15] | Can be more expensive, potential for interference from fluorescent compounds. | Requires specialized equipment and expertise for data analysis.[13] |
Comparison of Biotinylation Reagents: Biotin-PEG4-Azide vs. NHS-Biotin
The choice of biotinylation reagent is critical and depends on the target molecule and the desired specificity of labeling. Biotin-PEG4-azide utilizes "click chemistry," a bioorthogonal reaction, while NHS-biotin relies on traditional amine-reactive chemistry.[16][17]
| Feature | Biotin-PEG4-Azide | NHS-Biotin |
| Targeting Chemistry | Bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[18][19][20] | Amine acylation.[16] |
| Target Residues | Alkyne or cyclooctyne-modified molecules.[18][21] | Primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins).[16] |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[17] | Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.[16][17] |
| Reaction Conditions | Mild, biocompatible conditions. | pH dependent (typically pH 7-9).[16] |
| Workflow | Two-step process: 1) Introduction of an alkyne or cyclooctyne (B158145) group into the target molecule. 2) Reaction with Biotin-PEG4-azide. | One-step process: Direct reaction with the target molecule.[16] |
| Advantages | High specificity, allows for site-specific labeling, minimal off-target effects.[17] The PEG4 spacer enhances water solubility and reduces steric hindrance.[19][22] | Simple one-step procedure, widely used and well-established.[16] |
| Disadvantages | Requires pre-modification of the target molecule. | Can result in heterogeneous labeling and potential disruption of protein function due to modification of critical lysine residues.[23] |
Experimental Protocols
Protocol 1: Quantification of Biotin Labeling using the HABA Assay
This protocol is a general guideline for a microplate-based HABA assay.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Biotin standards of known concentrations
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Biotin Standards: Prepare a series of biotin standards in PBS. A typical range is 0 to 50 µM.
-
Prepare Samples: Dilute the biotinylated protein sample in PBS to ensure the biotin concentration falls within the linear range of the assay.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 500 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance at 500 nm versus the concentration of the biotin standards.
-
Determine the biotin concentration of the protein sample from the standard curve.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (moles of biotin) / (moles of protein)
-
Protocol 2: Biotinylation of a Protein using Biotin-PEG4-Azide (via Click Chemistry)
This protocol describes a two-step process for labeling a protein that has been metabolically engineered to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting column
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a stock solution of Biotin-PEG4-azide in DMSO.
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the Biotin-PEG4-azide solution.
-
Add the CuSO4 and THPTA solutions (pre-mixed) to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification: Remove excess labeling reagents using a desalting column.
-
Quantification: Determine the degree of biotin labeling using one of the quantification methods described above (e.g., HABA assay).
Visualizations
References
- 1. anaspec.com [anaspec.com]
- 2. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]
- 15. mesoscale.com [mesoscale.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 20. Biotin-PEG4-Azide [baseclick.eu]
- 21. lumiprobe.com [lumiprobe.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Biotinylation: A Side-by-Side Comparison of Leading Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of common biotinylation reagents and techniques, offering insights into their performance, specificity, and ideal applications.
Overview of Biotinylation Strategies
Biotinylation, the process of covalently attaching biotin to a molecule, leverages the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, allows for the sensitive and robust detection, capture, and immobilization of biotinylated molecules.[1][2] The primary methods for protein biotinylation can be broadly categorized into chemical labeling and enzymatic labeling, with a specialized in-cell application known as proximity labeling.
Chemical biotinylation typically involves reagents that react with specific amino acid side chains. The most common of these are N-hydroxysuccinimide (NHS) esters, which target primary amines on lysine (B10760008) residues and the N-terminus of a protein.[3] Variations of NHS esters, such as sulfo-NHS esters, offer increased water solubility, making them ideal for labeling cell surface proteins without permeating the cell membrane.[4] Other chemical strategies target sulfhydryl groups (maleimides), carboxyl groups, or carbohydrates. While widely applicable and straightforward, chemical methods can sometimes result in heterogeneous labeling and potential disruption of protein function if critical residues are modified.[5][6]
Enzymatic biotinylation offers a highly specific alternative, utilizing enzymes that recognize and attach biotin to a specific peptide sequence. This results in a homogenous product with a single biotin molecule attached at a predetermined site.[6] The most prominent examples are Biotin Ligase (BirA), which recognizes the AviTag peptide sequence, and Sortase A, a transpeptidase that can be engineered for site-specific labeling.[6][7] This precision is particularly advantageous for applications requiring uniform orientation or where the preservation of protein function is paramount.[7]
Proximity-dependent biotinylation (Proximity Labeling) is an innovative in-cell technique used to map protein-protein interactions and the composition of cellular microenvironments.[1] This method employs a promiscuous biotinylating enzyme, such as a mutant of BirA (BioID, TurboID) or an engineered peroxidase (APEX), fused to a protein of interest.[1] When activated, the enzyme releases reactive biotin species that covalently label nearby proteins within a small radius, providing a "snapshot" of the protein's molecular neighborhood.
Comparative Analysis of Biotinylation Reagents
The selection of a biotinylation reagent should be guided by the specific experimental goals, the nature of the target protein, and the desired level of labeling control. The following tables provide a side-by-side comparison of key characteristics and performance metrics of the major biotinylation strategies.
Table 1: General Comparison of Biotinylation Reagent Classes
| Feature | NHS Esters (e.g., NHS-Biotin) | Sulfo-NHS Esters | Enzymatic (BirA/AviTag) | Enzymatic (Sortase A) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Specific Lysine within AviTag | N- or C-terminus with recognition motif |
| Specificity | Moderate; targets all accessible primary amines | Moderate; targets all accessible primary amines | High; site-specific to the AviTag sequence | High; site-specific to the engineered terminus |
| Labeling Stoichiometry | Variable; multiple biotins per protein | Variable; multiple biotins per protein | Controlled; typically 1 biotin per AviTag | Controlled; 1 biotin per recognition site |
| Cell Permeability | Permeable | Impermeable | Requires cellular expression of enzyme and tagged protein | Can be performed in vitro or on cell surface |
| Typical Labeling Efficiency | High (can approach 100% of molecules labeled)[8] | High | High (often >95%)[9] | High (can be >80%)[6] |
| Potential for Protein Inactivation | Moderate, if active site lysines are modified | Moderate, if active site lysines are modified | Low, as tag is appended away from functional domains | Low, as labeling is at the terminus |
| Key Advantages | Simple protocol, readily available reagents | Water-soluble, ideal for cell surface labeling | High specificity, homogenous product | High specificity, versatile for N- or C-terminal labeling |
| Key Disadvantages | Non-specific labeling, potential for protein inactivation | Non-specific labeling, potential for protein inactivation | Requires genetic modification of the target protein | Requires genetic modification and purified enzyme |
Table 2: Comparison of Proximity Labeling Reagents
| Feature | BioID (BirA*) | TurboID / miniTurbo | APEX2 |
| Enzyme Type | Promiscuous Biotin Ligase (mutant BirA) | Engineered promiscuous Biotin Ligase | Engineered Ascorbate Peroxidase |
| Substrate | Biotin | Biotin | Biotin-phenol and H₂O₂ |
| Labeling Time | 18-24 hours | 10 minutes | 1 minute |
| Labeling Radius | ~10 nm[1] | >35 nm | ~20 nm |
| Toxicity | Low | Low | Moderate (due to H₂O₂) |
| Temporal Resolution | Low | High | High |
| Key Advantages | Well-established, good for stable interactomes | Fast labeling, low toxicity | Very fast labeling, high temporal resolution |
| Key Disadvantages | Long labeling time, not suitable for dynamic processes | Broader labeling radius may increase background | H₂O₂ can be toxic to cells |
| Primary Labeled Residue | Lysine | Lysine | Tyrosine |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the different biotinylation methods.
Detailed Experimental Workflow: NHS-Ester Biotinylation
Detailed Experimental Workflow: BirA-Mediated Biotinylation
Experimental Protocols
The following sections provide detailed methodologies for the key biotinylation techniques discussed.
Protocol 1: Amine-Reactive Biotinylation using NHS-Ester
This protocol is a general guideline for biotinylating a protein with an NHS-ester biotin reagent.[7][8]
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing Tris or glycine.
-
NHS-Biotin reagent (e.g., EZ-Link™ NHS-LC-Biotin).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an appropriate amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a stock concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and quenching buffer by using a desalting column or by dialysis against a suitable storage buffer.
-
Quantification: Determine the degree of biotinylation using a HABA assay or a streptavidin gel-shift assay.
Protocol 2: Enzymatic Biotinylation using BirA and AviTag
This protocol describes the in vitro biotinylation of a protein containing the AviTag sequence.[9][10]
Materials:
-
Purified AviTag-fusion protein (at least 1 mg/mL).
-
BirA enzyme.
-
10X Reaction Buffer A (0.5 M Bicine buffer, pH 8.3).
-
10X Reaction Buffer B (100 mM ATP, 100 mM MgOAc, 500 µM d-biotin).
-
Purification method to remove BirA and excess biotin (e.g., size exclusion chromatography or affinity purification if BirA is tagged).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
AviTag-fusion protein (to a final concentration of ~40 µM).
-
1/10th of the final volume of 10X Reaction Buffer A.
-
1/10th of the final volume of 10X Reaction Buffer B.
-
BirA enzyme (typically 1-2.5 µg per 10 nmol of substrate protein).
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.
-
Purification: Purify the biotinylated protein from the reaction mixture to remove the BirA enzyme and excess biotin.
-
Analysis: Assess the efficiency of biotinylation using a streptavidin gel-shift assay. A fully biotinylated protein will show a complete shift in molecular weight upon incubation with excess streptavidin.
Protocol 3: Proximity-Dependent Biotinylation using BioID
This protocol provides a general workflow for identifying protein-protein interactions in living cells using the BioID method.[1]
Materials:
-
Mammalian cell line of interest.
-
Expression vector encoding the protein of interest fused to a promiscuous biotin ligase (e.g., BioID2).
-
Transfection reagent.
-
Cell culture medium supplemented with 50 µM biotin.
-
Lysis buffer (e.g., RIPA buffer).
-
Streptavidin-coated magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., SDS-PAGE sample buffer containing excess biotin).
-
Mass spectrometer for protein identification.
Procedure:
-
Transfection: Transfect the mammalian cells with the BioID fusion construct and a suitable control (e.g., BioID alone).
-
Biotin Labeling: 24 hours post-transfection, supplement the cell culture medium with 50 µM biotin and incubate for 16-18 hours.
-
Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer to solubilize proteins.
-
Affinity Capture: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins by mass spectrometry.
-
Data Analysis: Compare the identified proteins from the BioID fusion protein sample to the control sample to identify specific proximity partners.
Assessment of Biotinylation Efficiency
Quantifying the extent of biotinylation is crucial for ensuring the consistency and reliability of downstream applications. Two common methods for this are the HABA assay and the streptavidin gel-shift assay.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.[11] HABA dye binds to avidin, producing a colored complex with an absorbance maximum at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample. While simple and rapid, the HABA assay can be less accurate for proteins with multiple, closely spaced biotinylation sites due to steric hindrance.[10][12]
Streptavidin Gel-Shift Assay
The streptavidin gel-shift assay is a straightforward and often more definitive method for assessing biotinylation. Biotinylated proteins are incubated with an excess of streptavidin, a tetrameric protein that can bind up to four biotin molecules. The resulting complex has a significantly higher molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel. The disappearance of the band corresponding to the unmodified protein and the appearance of a higher molecular weight band or smear indicates successful biotinylation. The ratio of the shifted to unshifted protein can be used to estimate the percentage of biotinylation.[9]
Conclusion
The choice of biotinylation reagent is a critical step in experimental design that can profoundly influence the quality and interpretability of the results. For general applications where a high degree of labeling is desired and some heterogeneity is acceptable, chemical methods using NHS esters are a robust and cost-effective option. For applications demanding precision, homogeneity, and preservation of protein function, enzymatic methods such as the BirA/AviTag system or Sortase A-mediated labeling are superior. For the exploration of protein interaction networks and subcellular proteomes in their native cellular context, proximity labeling techniques like BioID, TurboID, and APEX2 offer powerful, complementary approaches. By carefully considering the specific requirements of the experiment and the comparative data presented in this guide, researchers can select the optimal biotinylation strategy to achieve their scientific goals.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 5. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
Picolyl Azide Outshines Standard Azides in Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of azide (B81097) reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a critical determinant of reaction efficiency and biocompatibility. This guide provides an in-depth comparison of picolyl azide and standard alkyl azides, supported by experimental data, to illuminate the significant advantages offered by the former.
The primary distinction and key advantage of picolyl azide lies in the strategic placement of a pyridine (B92270) ring adjacent to the azide functional group. This structural feature enables the picolyl moiety to act as a copper-chelating ligand, effectively increasing the local concentration of the copper(I) catalyst at the reaction site.[1][2][3] This chelation-assisted mechanism translates into markedly accelerated reaction kinetics and allows for a significant reduction in the required copper concentration, a crucial factor for applications in living systems where copper toxicity is a major concern.[1][2][4]
Superior Performance Metrics of Picolyl Azide
Experimental evidence consistently demonstrates the superior performance of picolyl azide over standard, non-chelating azides across various conditions. The benefits are particularly pronounced in demanding applications such as live-cell imaging and the detection of low-abundance biomolecules.
Enhanced Reaction Kinetics
Picolyl azides exhibit dramatically faster reaction rates compared to their conventional counterparts. This acceleration is so substantial that it can compensate for the absence of accelerating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or a tenfold reduction in copper concentration.[4] In some cases, reactions with picolyl azide at a low copper concentration of 10 µM proceed faster than reactions with standard azides at a much higher concentration of 100 µM.[4]
Increased Sensitivity and Signal Intensity
In the context of biomolecular labeling, the enhanced kinetics of picolyl azide translate directly to higher signal intensity and greater sensitivity. Studies have shown that using picolyl azide for labeling proteins on the surface of living cells can increase the specific signal by as much as 25-fold compared to conventional azides.[4] This makes picolyl azide the reagent of choice for detecting and imaging low-abundance targets.
Biocompatibility Through Reduced Copper Concentration
A significant hurdle for the in vivo application of CuAAC is the cytotoxicity associated with the copper catalyst.[4] The ability of picolyl azide to facilitate efficient click reactions at significantly lower copper concentrations (as low as 10-40 µM) mitigates this toxicity, making it a more biocompatible tool for live-cell and in vivo studies.[1][4] This allows for the successful labeling of sensitive cell types, such as neurons, without inducing signs of toxicity.[4]
Quantitative Data Comparison
The following tables summarize the quantitative advantages of picolyl azide over a standard non-chelating azide (in this case, a carbocyclic analog) in CuAAC reactions.
| Reaction Condition | Picolyl Azide (% Product Yield) | Standard Azide (% Product Yield) |
| 10 µM CuSO₄, no ligand, 30 min | 38% - 81% | No detectable product |
| Table 1: Comparison of product yields in the absence of an accelerating ligand. Data sourced from in vitro experiments using 7-ethynyl coumarin.[4] |
| Copper Concentration (with THPTA ligand) | Picolyl Azide (Relative Reaction Rate) | Standard Azide (Relative Reaction Rate) |
| 10 µM | High | Low |
| 100 µM | Very High | Moderate |
| Table 2: Qualitative comparison of reaction rates at different copper concentrations in the presence of THPTA ligand.[4] |
| Application | Picolyl Azide | Standard Azide | Signal-to-Noise Improvement |
| Metabolic labeling of cellular RNAs and proteins | Used | Used | 1.8 to 2.7-fold improvement with picolyl azide |
| Table 3: Improvement in signal-to-noise ratio for metabolic labeling applications.[4] |
Mechanistic Advantage and Experimental Workflow
The enhanced performance of picolyl azide is rooted in its ability to chelate copper, which fundamentally alters the reaction mechanism.
Figure 1. Mechanistic comparison of standard vs. picolyl azide in CuAAC.
The chelation of the copper ion by the picolyl group of the azide brings the catalyst into close proximity with the reacting partners, accelerating the formation of the key copper-acetylide intermediate and the subsequent cycloaddition.
A typical experimental workflow for utilizing picolyl azide in a bioconjugation application, such as cell surface labeling, is outlined below.
Figure 2. General workflow for cell surface protein labeling using picolyl azide.
Experimental Protocols
General Protocol for In Vitro CuAAC Reaction with Picolyl Azide
This protocol is a starting point and can be optimized for specific applications.
-
Stock Solutions:
-
Alkyne-containing molecule: 10 mM in DMSO or an appropriate solvent.
-
Picolyl azide-containing molecule: 10 mM in DMSO or an appropriate solvent.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.
-
BTTAA or THPTA ligand: 100 mM in water or DMSO.
-
Sodium ascorbate (B8700270): 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne and picolyl azide solutions to the desired final concentrations (e.g., 100 µM).
-
Add the BTTAA or THPTA ligand to a final concentration of 5-fold excess relative to the copper concentration (e.g., 200 µM for a 40 µM copper reaction).
-
Add CuSO₄ to the desired final concentration (e.g., 10-100 µM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for the desired time (e.g., 5-30 minutes).
-
-
Analysis:
-
The reaction progress can be monitored by techniques such as HPLC, LC-MS, or fluorescence if a fluorogenic alkyne or azide is used.
-
Protocol for Live-Cell Surface Protein Labeling
This protocol is adapted from established methods for labeling cell surface proteins.[1][4]
-
Cell Preparation:
-
Culture cells expressing the alkyne-modified protein of interest on a suitable imaging plate (e.g., glass-bottom dish).
-
-
Labeling Solution Preparation (prepare immediately before use):
-
To the cell culture medium or a suitable buffer (e.g., PBS with 1% BSA), add the following components to their final concentrations:
-
Picolyl azide-fluorophore conjugate (e.g., 20 µM).
-
CuSO₄ (e.g., 40 µM).
-
BTTAA ligand (e.g., 200 µM).
-
Sodium ascorbate (e.g., 2.5 mM).
-
-
-
Labeling Procedure:
-
Aspirate the existing cell culture medium.
-
Add the labeling solution to the cells.
-
Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three times with fresh medium or buffer to remove unreacted reagents.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
The development of picolyl azide represents a significant advancement in click chemistry, offering a powerful tool for researchers across various disciplines. Its inherent copper-chelating ability leads to faster, more efficient, and more biocompatible conjugation reactions. For applications in complex biological environments, particularly in live-cell imaging and proteomics, the advantages of picolyl azide over standard azides are clear and compelling. By enabling robust labeling at low, non-toxic copper concentrations, picolyl azide opens new avenues for probing biological systems with minimal perturbation.
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DS20362725 (3,4,5,6-Tetrachlorocatechol)
This document provides critical guidance for the safe handling and proper disposal of DS20362725, identified as 3,4,5,6-Tetrachlorocatechol. Adherence to these procedures is essential to ensure personnel safety and environmental protection. The information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Substance Identification:
-
Product Name: 3,4,5,6-Tetrachlorocatechol[1]
-
Synonyms: 3,4,5,6-Tetrachloro-1,2-dihydroxybenzene, 3,4,5,6-Tetrachlorobenzene-1,2-diol[1]
-
CAS Number: 1198-55-6[1]
-
Physical State: Solid, Crystal - Powder[1]
Quantitative Hazard and Disposal Data
The following table summarizes key quantitative data and classifications necessary for risk assessment and proper waste management of 3,4,5,6-Tetrachlorocatechol.
| Parameter | Value / Classification | Citation |
| Acute Toxicity (Oral) | LD50: 136 mg/kg (mouse) | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects) | [1] |
| Signal Word | Danger | [1] |
| Physical State | Solid, Crystal - Powder | [1] |
| Melting Point | 197°C | [1] |
Disposal Protocol: Step-by-Step Guide
Disposal of this compound must be managed in accordance with federal, state, and local environmental control laws.[2][3] This substance is toxic and harmful to aquatic life, requiring disposal as hazardous waste.[1] Do not allow the product to enter the sewage system or any water course.[4]
Step 1: Personal Protective Equipment (PPE) Confirmation
-
Before handling waste, ensure appropriate PPE is worn, including permeation-resistant gloves, safety goggles, and a lab coat.[2] For this specific chemical, face protection is explicitly required.[1]
Step 2: Waste Collection and Segregation
-
Collect waste this compound (solid residue, contaminated consumables) in a designated, properly labeled hazardous waste container.
-
Avoid mixing with other waste streams to prevent incompatible chemical reactions.
-
Contaminated materials, such as paper towels or absorbent pads used for cleaning spills, must also be disposed of as hazardous waste.[3]
Step 3: Container Management
-
Keep the hazardous waste container tightly closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "3,4,5,6-Tetrachlorocatechol".
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 5: Decontamination of Empty Containers
-
Empty containers that once held this compound must be managed carefully.
-
Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory waste, or as directed by your institution's EHS office.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. moellerchemie.com [moellerchemie.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling DS20362725
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of DS20362725, a potent cardiotoxic agent requiring stringent safety protocols. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Immediate Precautions
This compound is classified as a highly toxic substance. Acute exposure can result in severe health effects.
Signal Word: Danger
Primary Hazards:
-
Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Potential for adverse effects on the heart.
Immediate Actions in Case of Exposure:
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and consult a physician.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent any contact.
| PPE Category | Specification | Protection Level |
| Hand Protection | Chemical-resistant gloves (tested to EN 374 standard) | High |
| Eye Protection | Safety goggles with side protection | High |
| Respiratory Protection | Particulate filter respirator (P3/N100) | High |
| Body Protection | Full chemical protective clothing, laboratory coat | High |
Note: Always check the integrity of PPE before use. Contaminated clothing should be washed before reuse.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
All manipulations should be performed in a designated area, such as a chemical fume hood or a glove box.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Ensure thorough skin cleansing after handling the product.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and locked up.[1]
-
Recommended storage temperatures are between 2–8 °C.[1]
-
For long-term storage of solutions, aliquoting and storing at -20°C (for up to 1 year) or -80°C (for up to 2 years) is recommended to prevent degradation from freeze-thaw cycles.[3]
Accidental Release and Disposal Plan
In the event of a spill or at the end of its lifecycle, this compound and any contaminated materials must be managed as hazardous waste.
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Wear the full complement of prescribed PPE.
-
Cover drains to prevent environmental release.[2]
-
Mechanically collect the spilled material, avoiding dust generation.[2]
-
Place the collected material into appropriate, labeled containers for disposal.[2]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in approved, marked waste containers.
-
Contaminated waste must be incinerated at a licensed facility.
-
Do not dispose of this substance into drains or the environment.[2]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
